Azido-PEG16-Boc
説明
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H77N3O18/c1-39(2,3)60-38(43)4-6-44-8-10-46-12-14-48-16-18-50-20-22-52-24-26-54-28-30-56-32-34-58-36-37-59-35-33-57-31-29-55-27-25-53-23-21-51-19-17-49-15-13-47-11-9-45-7-5-41-42-40/h4-37H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMACWJWKFDASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H77N3O18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
876.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Azido-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Azido-PEG16-Boc is a heterobifunctional linker molecule playing a crucial role in modern bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed overview of its chemical properties, a representative experimental workflow for its application, and key data for its use in a laboratory setting.
Core Properties and Specifications
This compound is characterized by a polyethylene glycol (PEG) spacer of 16 ethylene glycol units, flanked by an azide (-N₃) group on one end and a tert-butyloxycarbonyl (Boc) protected amine on the other. This structure imparts desirable characteristics for bioconjugation: the PEG spacer enhances solubility and reduces non-specific interactions, the azide group allows for specific ligation via "click chemistry," and the Boc-protected amine provides a latent reactive site that can be deprotected for subsequent conjugation.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₇₇N₃O₁₈ | [1][2] |
| Molecular Weight | 876.04 g/mol | [1][2] |
| Purity | >96% | [1] |
Applications in Bioconjugation and Drug Development
The primary utility of this compound lies in its ability to covalently link two different molecular entities in a controlled, stepwise manner.
-
PROTAC Synthesis : It serves as a PEG-based linker for the synthesis of PROTACs, which are molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein.[2]
-
Click Chemistry : The azide group is a key functional group for click chemistry reactions. It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained alkyne like DBCO or BCN to form a stable triazole linkage.[2][3][4][5]
-
Sequential Conjugation : The Boc-protected amine allows for a second conjugation step after the azide has been reacted. The Boc group is stable under click chemistry conditions and can be selectively removed later to expose the primary amine for reaction with an activated ester (e.g., NHS ester) or other amine-reactive functional groups.
Experimental Protocols
Below is a representative two-step protocol for the use of this compound in conjugating an alkyne-modified molecule and an NHS-ester-modified molecule.
Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-modified molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., DMF, DMSO, or a mixture with water)
Procedure:
-
Dissolve this compound and a slight molar excess (1.1 equivalents) of the alkyne-modified molecule in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne.
-
Add the CuSO₄ solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, purify the product using column chromatography or HPLC to isolate the Boc-PEG16-conjugate.
Step 2: Boc Deprotection and Amide Bond Formation
Objective: To deprotect the Boc group and conjugate the resulting amine with an NHS-ester-modified molecule.
Materials:
-
Boc-PEG16-conjugate from Step 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
NHS-ester-modified molecule of interest
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-PEG16-conjugate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-PEG16-conjugate is often used directly in the next step.
-
-
Amide Bond Formation:
-
Dissolve the deprotected amine-PEG16-conjugate in an anhydrous aprotic solvent like DMF or DMSO.
-
Add the NHS-ester-modified molecule (1.1 equivalents).
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to neutralize the trifluoroacetate salt and facilitate the reaction.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the final bioconjugate product by HPLC.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for the synthesis of a hypothetical PROTAC using this compound as the linker, connecting a target protein ligand and an E3 ligase ligand.
References
Introduction: The Role of Azido-PEG16-Boc in Modern Bioconjugation
An In-depth Technical Guide to Azido-PEG16-Boc for Researchers and Drug Development Professionals
Heterobifunctional linkers are critical tools in drug development, diagnostics, and materials science, enabling the precise covalent linkage of two different molecular entities. Among these, this compound has emerged as a versatile and highly valuable reagent. This linker incorporates three key chemical features:
-
An Azide (N₃) group , which serves as a reactive handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is prized for its high efficiency, specificity, and biocompatibility.[1]
-
A polyethylene glycol (PEG) spacer with 16 ethylene glycol units. The PEG chain is hydrophilic, which enhances the aqueous solubility and stability of the conjugated molecules. In therapeutic applications, PEGylation can improve pharmacokinetic properties by reducing renal clearance and minimizing immunogenicity.
-
A tert-butyloxycarbonyl (Boc) protected amine , which provides an orthogonal reactive site. The Boc group is a stable protecting group that can be selectively removed under specific acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation, typically through amide bond formation.[2]
This combination of features makes this compound an ideal linker for constructing complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where controlled, sequential conjugation is paramount.
Chemical Structure and Physicochemical Properties
The generalized structure of an this compound linker features an azide terminus and a Boc-protected amine terminus separated by a 16-unit PEG chain. The exact molecular formula and weight can vary slightly depending on the specific linkage chemistry used to attach the end groups (e.g., an ether vs. an amido linkage).
Structure of a representative t-Boc-N-amido-PEG16-azide:
Quantitative Data Summary
While data for the exact "this compound" molecule is not consolidated under a single entry, the properties of closely related and commercially available analogues provide a reliable reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |
| t-Boc-N-amido-PEG16-Acid | C₄₀H₇₉NO₂₀ | 894.06 | >96% | [3] |
| Azido-PEG16-Alcohol | C₃₂H₆₅N₃O₁₆ | 747.9 | 98% | [4] |
| Azido-PEG16-NHS Ester | C₃₉H₇₂N₄O₂₀ | 917.0 | >90% | [5] |
Note: The properties listed are for reference and may vary between suppliers. Researchers should always consult the certificate of analysis for their specific product.
Key Applications in Drug Development
The unique trifecta of an azide, a PEG spacer, and a protected amine makes this linker exceptionally useful for the modular synthesis of complex therapeutics.
PROTAC Development
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker is a critical component, as its length and composition dictate the formation of a stable and productive ternary complex. This compound allows for a modular assembly: one ligand (e.g., an alkyne-modified target binder) can be attached via click chemistry, followed by Boc deprotection and coupling of the second ligand (e.g., an E3 ligase binder with a carboxylic acid).
Antibody-Drug Conjugate (ADC) Construction
In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets tumor-specific antigens. The linker's stability and properties are crucial for the ADC's efficacy and safety. The CuAAC reaction is an efficient method for attaching azide-modified drugs to alkyne-modified antibodies.[6] The PEG component helps to improve the overall solubility and stability of the final ADC construct.
Experimental Protocols
Successful use of this compound hinges on the correct execution of two key reactions: the CuAAC click reaction and the deprotection of the Boc group.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for conjugating the azide terminus of the PEG linker to an alkyne-containing molecule.[7][8]
Materials:
-
This compound linker
-
Alkyne-functionalized molecule (substrate)
-
Copper(II) Sulfate (CuSO₄), 100 mM stock in H₂O
-
Ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 10-100 mM stock in DMSO or H₂O
-
Reducing Agent: Sodium Ascorbate, 1 M stock in H₂O (must be prepared fresh)
-
Solvent: Degassed, biocompatible buffer (e.g., PBS pH 7.4) or a mixture with a co-solvent like DMSO or t-BuOH for less soluble substrates.
Procedure:
-
Preparation: In a reaction vessel, dissolve the alkyne-functionalized substrate (1 equivalent) and the this compound linker (1.1-1.5 equivalents) in the chosen reaction solvent.
-
Degassing: To prevent oxidation of the Cu(I) catalyst, thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[7]
-
Catalyst Premix (Optional but Recommended): In a separate tube, mix the CuSO₄ stock solution (0.01-0.1 equivalents) with the ligand stock solution (0.01-0.1 equivalents). This helps stabilize the catalyst.[8]
-
Initiation: Add the CuSO₄/ligand premix to the main reaction vessel. Finally, initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1.0 equivalents).[7]
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration. Protect the reaction from light if using fluorescent molecules.[6]
-
Monitoring and Purification: Monitor the reaction progress using LC-MS or HPLC. Once complete, the resulting triazole-linked product can be purified using standard techniques such as size-exclusion chromatography or reverse-phase HPLC.
Protocol 2: Boc Group Deprotection
This protocol outlines the standard procedure for removing the Boc protecting group to yield a free primary amine.[9][10]
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (optional, for sensitive substrates): Triisopropylsilane (TIS)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups, add a scavenger like TIS (2.5-5% v/v) to trap the carbocations generated during deprotection.[9]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction for the complete consumption of starting material, typically within 1-2 hours, using TLC or LC-MS.[10]
-
Workup:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (x3).[9]
-
The resulting product is the TFA salt of the amine, which can often be used directly in the next step (e.g., an amide coupling).
-
For neutralization, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the free amine.[10]
-
Visualization of Workflows and Pathways
Logical Workflow for PROTAC Synthesis
The following diagram illustrates the modular synthesis of a PROTAC using an this compound linker.
Caption: A logical workflow for the sequential synthesis of a PROTAC molecule.
Signaling Pathway for PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of protein degradation induced by a PROTAC molecule.
Caption: The mechanism of action for a PROTAC, leading to targeted protein degradation.
References
- 1. Azide | BroadPharm [broadpharm.com]
- 2. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. axispharm.com [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. static.igem.wiki [static.igem.wiki]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unlocking Precision in Bioconjugation: A Technical Guide to the Azide Group in Azido-PEG16-Boc
For Immediate Release
A deep dive into the function and application of Azido-PEG16-Boc, this technical guide is an essential resource for researchers, scientists, and professionals in the field of drug development. The paper elucidates the critical role of the azide moiety in this heterobifunctional linker, providing a roadmap for its strategic use in creating advanced bioconjugates and targeted therapeutic systems.
At the heart of modern biopharmaceutical research lies the challenge of precisely linking molecules to create stable, effective, and targeted therapies. This compound has emerged as a powerful tool in this endeavor. This in-depth guide dissects the molecule's core components, focusing on the pivotal function of the azide group, the strategic advantage of the polyethylene glycol (PEG) spacer, and the controlled reactivity offered by the tert-Butyloxycarbonyl (Boc) protecting group.
Core Components and their Synergistic Function
This compound is a heterobifunctional linker designed for sequential, controlled bioconjugation. Its structure comprises three key functional units:
-
The Azide Group (-N₃): This is the reactive "warhead" of the molecule, enabling highly specific and efficient covalent bond formation through "click chemistry."[1][2] The azide group is exceptionally stable under typical biological conditions, making it an ideal bioorthogonal handle for conjugation reactions.[3] Its primary role is to react with alkyne- or cyclooctyne-containing molecules to form a stable triazole linkage.[2][4] This reaction is highly selective and can be performed in aqueous environments, making it suitable for modifying sensitive biological molecules.[3]
-
The Polyethylene Glycol (PEG) Spacer (-PEG16-): The 16-unit PEG chain serves as a hydrophilic spacer, imparting several beneficial properties to the final conjugate.[5][6] PEGylation is a well-established technique to enhance the solubility and stability of proteins and small molecule drugs.[6] The PEG linker can also reduce non-specific binding and immunogenicity of the conjugated molecule, potentially prolonging its circulation half-life in vivo.[5]
-
The Boc-Protected Amine Group (-NHBoc): The tert-Butyloxycarbonyl (Boc) group acts as a temporary shield for a primary amine.[6] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the reactive amine.[6][7] This feature allows for a stepwise conjugation strategy, where the azide group can be reacted first, followed by deprotection and subsequent reaction of the amine group, enabling the synthesis of complex, well-defined bioconjugates.[8]
The Azide Group in Action: Click Chemistry
The paramount function of the azide group in this compound is its participation in click chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
CuAAC is a highly efficient and regiospecific reaction that forms a stable 1,4-disubstituted triazole ring.[1] While highly effective, the copper catalyst can be toxic to living cells, making this method more suitable for in vitro applications.
SPAAC , on the other hand, is a copper-free click reaction that utilizes strained cyclooctynes (e.g., DBCO, BCN).[4] The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a catalyst, making it ideal for in vivo applications and the labeling of live cells.[4]
Quantitative Insights into Click Chemistry Reactions
| Reaction Type | Reactants | Typical Reaction Conditions | Reported Yields | Key Advantages |
| CuAAC | Azide + Terminal Alkyne | CuSO₄, Sodium Ascorbate, Ligand (e.g., TBTA, THPTA), Aqueous buffer (pH 7-8), Room Temperature | Often >90% | High reaction rate, regiospecificity.[1][9] |
| SPAAC | Azide + Strained Alkyne (e.g., DBCO) | Aqueous buffer (pH 7-8), Room Temperature | Generally high, can approach quantitative | Copper-free, biocompatible for in vivo applications.[4] |
Table 1: General Parameters of Azide-Alkyne Click Chemistry Reactions. Note: Specific yields and reaction times will vary depending on the specific reactants, concentrations, and reaction conditions.
Experimental Protocols
The following provides a generalized workflow for the two-step conjugation of a protein and a small molecule using this compound.
Step 1: Azide-Modification of a Protein via Amine Coupling
This step involves the initial reaction of an amine-reactive derivative of this compound (e.g., Azido-PEG16-NHS ester) with a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester (dissolved in DMSO)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Protocol:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Add a 10- to 50-fold molar excess of the Azido-PEG-NHS ester to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purify the azide-modified protein using size-exclusion chromatography to remove excess reagents.
-
Characterize the degree of labeling using techniques such as MALDI-TOF mass spectrometry.
Step 2: Click Chemistry Conjugation to an Alkyne-Modified Molecule
Materials:
-
Azide-modified protein
-
Alkyne-modified small molecule
-
For CuAAC: CuSO₄, Sodium Ascorbate, and a copper-chelating ligand (e.g., THPTA).
-
For SPAAC: DBCO-modified small molecule.
-
Reaction buffer (e.g., PBS, pH 7.4)
Protocol (SPAAC):
-
Dissolve the azide-modified protein and the DBCO-modified small molecule in the reaction buffer. A 1.5- to 5-fold molar excess of the DBCO-modified molecule is typically used.
-
Incubate the reaction for 1-4 hours at room temperature. The reaction can also be performed at 4°C overnight.
-
Purify the final conjugate using a suitable chromatography method to remove unreacted small molecules.
-
Analyze the final conjugate by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow and the logical relationship of the components.
Caption: A generalized workflow for a two-step bioconjugation using an Azido-PEG linker.
Caption: The relationship between the components of this compound and their functions.
Conclusion
The azide group is the cornerstone of this compound's functionality, providing a highly specific and efficient means of bioconjugation through click chemistry. Complemented by the beneficial properties of the PEG spacer and the controlled reactivity afforded by the Boc-protected amine, this linker is a versatile and powerful tool for the development of next-generation protein-drug conjugates, targeted delivery systems, and other advanced biomaterials. Understanding the distinct role of each component is crucial for its effective application in cutting-edge research and development.
References
- 1. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. Boc-Amine Azide-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
- 8. t-Boc-N-Amido-PEG5-Azide, CAS 911209-07-9 | AxisPharm [axispharm.com]
- 9. Quantitative Determination of Click Reaction in the Presence of Glycine Derivatives and in Dilute Solution [file.scirp.org]
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the fields of bioconjugation and drug delivery, serving as a crucial protecting group for amines in polyethylene glycol (PEG) linkers. Its acid-labile nature allows for the controlled, sequential synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and PEGylated therapeutics.[1] This technical guide provides a comprehensive overview of the Boc protecting group's role in PEG linkers, detailing its chemical properties, applications, and the experimental protocols necessary for its successful implementation.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to temporarily block the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, making it compatible with many synthetic steps.[2] Its key feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation.[1][3]
Heterobifunctional PEG linkers, which possess a Boc-protected amine at one terminus and another reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1][4][] This allows for a controlled, stepwise assembly of complex molecules, preventing unwanted side reactions.[1] The PEG spacer itself enhances the solubility and biocompatibility of the conjugate, potentially improving its pharmacokinetic profile.[3][6]
Chemical Mechanism of Boc Deprotection
The Boc group is readily cleaved by treatment with strong acids, such as trifluoroacetic acid (TFA).[7] The mechanism involves the protonation of the carbonyl oxygen of the carbamate, which leads to the fragmentation of the protecting group into a stable tert-butyl cation, carbon dioxide, and the free amine.[2][8] The tert-butyl cation is a reactive intermediate that can potentially alkylate nucleophilic residues like methionine or tryptophan.[9] To prevent these side reactions, scavengers are often added to the reaction mixture.
Quantitative Data Presentation
The efficiency of Boc deprotection is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Reference |
|---|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to RT | [10] |
| Hydrochloric Acid (HCl) | 4 M | Dioxane | 1 - 4 hours | RT |[11] |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose | Reference |
|---|---|---|---|
| Triisopropylsilane (TIS) | 2.5 - 5% | Carbocation Scavenger | [10] |
| Water | 2.5 - 5% | Carbocation Scavenger | [10] |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine | [10] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |[10] |
Experimental Protocols
Protocol 1: Boc Deprotection of a PEG Linker
This protocol outlines the standard procedure for the removal of the Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)[1]
-
Triisopropylsilane (TIS) (optional scavenger)[10]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Toluene (optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[10]
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[10] If the substrate contains sensitive functional groups, add a scavenger such as TIS (2.5-5% v/v).[10]
-
Stir the reaction mixture at 0°C to room temperature for 0.5 to 2 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or TLC).[10]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.[1][10]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG linker with a free amine.[1]
Protocol 2: Two-Step Conjugation Using a Heterobifunctional Boc-PEG Linker
This protocol describes a general workflow for conjugating two different molecules (Molecule A and Molecule B) using a Boc-NH-PEG-COOH linker.
Materials:
-
Boc-NH-PEG-COOH
-
Molecule A (containing a primary amine)
-
Molecule B (containing a primary amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Anhydrous DMF or DMSO
-
TFA/DCM solution (from Protocol 1)
-
DIPEA (N,N-Diisopropylethylamine)
Equipment:
-
Reaction vials
-
Magnetic stirrer
-
HPLC for purification
Procedure:
-
Step 1: Conjugation of Molecule A.
-
Dissolve Boc-NH-PEG-COOH, EDC, and NHS in anhydrous DMF.
-
Add Molecule A to the activated linker solution.
-
Stir the reaction for several hours to overnight at room temperature to form the Boc-NH-PEG-CON-Molecule A conjugate.
-
Purify the product by HPLC.
-
-
Step 2: Boc Deprotection.
-
Dissolve the purified conjugate from Step 1 in DCM.
-
Perform the Boc deprotection as described in Protocol 1 to yield H₂N-PEG-CON-Molecule A.
-
-
Step 3: Conjugation of Molecule B.
-
Activate the carboxyl group of Molecule B using EDC/NHS in a separate reaction.
-
Add the deprotected PEG conjugate from Step 2 and a non-nucleophilic base like DIPEA to the activated Molecule B.
-
Stir the reaction to form the final conjugate: Molecule B-CON-NH-PEG-CON-Molecule A.
-
Purify the final product using HPLC.
-
Orthogonal Protection Strategies
The Boc group's acid lability makes it orthogonal to other common amine protecting groups, such as Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (benzyloxycarbonyl), which is removed by hydrogenolysis.[2] This orthogonality is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where different protecting groups must be removed selectively without affecting others.
Conclusion
The Boc protecting group is an indispensable tool in the design and synthesis of advanced PEG linkers for bioconjugation and drug delivery. Its stability under various conditions and its specific, high-yield removal under mild acidic conditions provide the control necessary for constructing complex, well-defined molecular architectures. Understanding the principles, quantitative aspects, and experimental protocols associated with Boc-protected PEG linkers is crucial for researchers aiming to develop next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. nbinno.com [nbinno.com]
- 4. Heterobifunctional FMOC Amine PEGs [jenkemusa.com]
- 6. chempep.com [chempep.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-NH-PEG-COOH - CD Bioparticles [cd-bioparticles.net]
An In-depth Technical Guide to Azido-PEG16-Boc for Bioconjugation
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG16-Boc
This compound is a heterobifunctional linker molecule integral to the field of bioconjugation. It is designed to covalently connect two different molecular entities, such as a protein and a small molecule drug, with precision and control. Its structure is composed of three key functional components:
-
Azide Group (-N₃): This moiety serves as a highly selective and stable chemical handle for "click chemistry."[1] It is a bioorthogonal group, meaning it does not react with naturally occurring functional groups in biological systems, thus ensuring specific conjugation.[2] The azide group can participate in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable triazole linkage.[3][4] It can also undergo the Staudinger ligation with phosphine reagents.[5][6]
-
Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₁₆-): The PEG chain is a flexible, hydrophilic spacer consisting of 16 repeating ethylene glycol units.[7] This spacer enhances the solubility of the resulting bioconjugate in aqueous solutions, reduces aggregation, and can minimize non-specific interactions.[8][9] Furthermore, PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules by increasing their hydrodynamic radius, which can extend circulation half-life and reduce immunogenicity.[10][11]
-
Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary or secondary amines.[12][13] It is stable under basic and nucleophilic conditions but can be efficiently removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a reactive primary amine (-NH₂).[10][12] This allows for a two-step conjugation strategy, where the amine can be selectively deprotected and then coupled to a second molecule, often via its carboxylic acid group to form a stable amide bond.[7]
This combination of a bioorthogonal azide, a solubilizing PEG spacer, and a selectively cleavable protected amine makes this compound a versatile and powerful tool for constructing complex molecular architectures like antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic imaging agents.[4][8]
Core Compound Specifications
Quantitative data for heterobifunctional PEG linkers are critical for accurate experimental design. The table below summarizes typical specifications for a representative Boc-protected Azido-PEG16 linker, t-Boc-N-amido-PEG16-azide.
| Property | Value | Source(s) |
| Molecular Formula | C₃₉H₇₆N₄O₁₈ | [14] |
| Molecular Weight (MW) | 897.05 g/mol | [14] |
| Purity | >95% (typically determined by HPLC) | [10][14] |
| Appearance | White to off-white solid or oil | [1] |
| Solubility | Soluble in DMF, DMSO, DCM | [8][13] |
| Storage Conditions | -20°C, protect from light and moisture | [4][15] |
Key Bioconjugation Reactions & Protocols
The utility of this compound lies in the sequential and specific reactions of its terminal functional groups. A typical workflow involves (1) deprotection of the Boc-amine, (2) conjugation of the newly freed amine, and (3) "clicking" the azide to a final molecule. The order of these steps can be altered depending on the overall synthetic strategy.
Logical Workflow for Dual Conjugation
The following diagram illustrates the logical steps for using a heterobifunctional linker like this compound to create a bioconjugate, for instance, an Antibody-Drug Conjugate (ADC).
References
- 1. benchchem.com [benchchem.com]
- 2. “Click-to-Clear”: A Strategy to Minimize Radioactivity from the Blood Pool Utilizing Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Azido-PEG16-acid, CAS 1167575-20-3 | AxisPharm [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 13. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 14. precisepeg.com [precisepeg.com]
- 15. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]
The Art of Stealth: A Technical Guide to Polyethylene Glycol in Drug Delivery
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Polymer
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer renowned for its widespread use in biomedical and pharmaceutical applications.[1][2] Its structure, consisting of repeating ethylene oxide units, imparts unique physicochemical properties, including high solubility in both aqueous and organic media, low toxicity, and minimal immunogenicity.[1][3] The process of covalently attaching PEG chains to a molecule, such as a protein, peptide, or nanoparticle, is known as PEGylation.[4][5]
This modification has become a cornerstone of modern drug delivery, transforming the therapeutic potential of numerous molecules.[6] By physically "masking" the drug, PEGylation can profoundly alter its pharmacokinetic and pharmacodynamic profile. The key benefits include extending the drug's circulation half-life, improving its stability, increasing solubility, and reducing its immunogenicity and antigenicity.[5][6][7] The first PEGylated drug, Adagen™, was approved by the FDA in 1990, and since then, the technology has led to a multi-billion dollar market with numerous approved products for treating a wide range of diseases.[8]
Core Physicochemical Properties of PEG
The utility of PEG in drug delivery stems from a set of highly advantageous properties. Its versatility is further enhanced by the ability to synthesize it in various sizes and architectures.
Key Properties:
-
Biocompatibility and Low Toxicity: PEG is considered non-toxic and is FDA-approved for use in food, cosmetics, and pharmaceuticals.[9] Allergic reactions are rare but can occur, particularly with high molecular weight PEGs in injectable formulations.[9]
-
Solubility: PEG is highly soluble in water and many organic solvents, making it an excellent carrier for hydrophobic (poorly soluble) drugs.[3][9]
-
Low Immunogenicity: PEG is generally considered non-immunogenic, meaning it does not typically provoke an immune response. This property is crucial for the "stealth" effect.[2]
-
Versatile Architectures: PEG can be synthesized in various forms, including linear, branched, Y-shaped, and multi-arm geometries.[2] Multi-arm PEGs are often used to create crosslinked hydrogel networks for controlled drug release, while branched structures may enhance in vivo stability.[2][10]
The physical state of PEG is dependent on its molecular weight (MW), ranging from a viscous liquid for low MW PEGs to a waxy solid for higher MW grades.
| PEG Grade | Average Molecular Weight (Da) | Common Physical Form | Typical Application Area in Drug Delivery |
| PEG 400 | ~400 | Viscous Liquid | Solvent for oral liquids, topical formulations |
| PEG 1000 | ~1000 | Waxy Semi-Solid | Ointment and suppository bases |
| PEG 3350 | ~3350 | Solid Flakes/Powder | Osmotic laxatives |
| PEG 6000 | ~6000 | Solid Flakes | Tablet binder, sustained-release matrices |
| PEG 20000 | ~20000 | Solid Powder | Protein/nanoparticle PEGylation for half-life extension |
| PEG 40000 | ~40000 | Solid Powder | Protein/nanoparticle PEGylation for half-life extension |
| Table 1: Common PEG grades and their primary applications in pharmaceuticals.[9] |
The PEGylation Process: Covalent Modification
PEGylation is the process of covalently linking PEG chains to a therapeutic agent. This is most commonly achieved by reacting a functionally activated PEG derivative with specific amino acid residues on the surface of a protein or peptide, such as the primary amines of lysine residues.[5] One of the most common methods involves N-hydroxysuccinimide (NHS) esters, which react with primary amines at a neutral to slightly basic pH (7-9) to form a stable amide bond.[11]
The general workflow involves several key stages: activation of the PEG polymer, conjugation to the target molecule, and subsequent purification and characterization of the final product.
Pharmacokinetic and Pharmacodynamic Advantages
The covalent attachment of PEG chains dramatically alters the interaction of a drug with the biological environment, leading to significant therapeutic advantages.
Extended Circulation Half-Life
One of the most significant benefits of PEGylation is the extension of a drug's circulation time.[7] By increasing the hydrodynamic size of the molecule, PEGylation reduces its rate of renal clearance.[4][5] Molecules larger than the glomerular filtration threshold (typically >40-50 kDa) are cleared much more slowly by the kidneys.[12] This effect is directly correlated with the molecular weight of the attached PEG chain.
| Molecule | PEG Molecular Weight (Da) | Elimination Half-Life (t½) | Fold-Increase in t½ | Reference |
| PEG Polymer (in mice) | 6,000 | 18 minutes | - | [13] |
| PEG Polymer (in mice) | 50,000 | 16.5 hours | ~55x | [13] |
| rhTIMP-1 (in mice) | Unmodified | 1.1 hours | - | [14][] |
| rhTIMP-1 (in mice) | 20,000 | 28 hours | ~25x | [14][] |
| Poly-L-lysine Dendrimer (in rats) | < 20,000 (Total MW) | 1-10 hours | - | [12] |
| Poly-L-lysine Dendrimer (in rats) | > 30,000 (Total MW) | 1-3 days | >7x | [12] |
| Table 2: Impact of PEG Molecular Weight on the Circulation Half-Life of various molecules. |
This extended half-life allows for less frequent dosing, which can improve patient compliance and quality of life.[6][7]
The "Stealth" Effect and Reduced Immunogenicity
When administered, foreign substances are typically marked for destruction by the immune system. Opsonin proteins in the blood plasma bind to the surface of nanoparticles or foreign proteins, flagging them for uptake by phagocytic cells of the reticuloendothelial system (RES), primarily in the liver and spleen.[16]
PEGylation creates a hydrophilic, flexible, and neutral shield around the drug carrier.[16][17] This PEG layer sterically hinders the adsorption of opsonin proteins, allowing the drug to evade recognition by the RES.[16] This phenomenon is widely known as the "stealth" effect.[1]
The effectiveness of this stealth shield is highly dependent on the conformation of the PEG chains on the nanoparticle surface, which is dictated by the grafting density.[18] At low densities, PEG chains adopt a "mushroom" conformation. As density increases, steric repulsion forces the chains to extend away from the surface into a "brush" conformation, which provides a more effective barrier against protein adsorption and is crucial for achieving the stealth effect.[18][19]
Key Experimental Protocols for Characterization
Rigorous characterization is essential to ensure the quality, consistency, and efficacy of a PEGylated therapeutic. This involves confirming the success of the conjugation reaction, determining the degree of PEGylation, and purifying the final product.
Protocol: Amine-Reactive PEGylation via NHS Ester Chemistry
This protocol describes a general method for conjugating an NHS-activated PEG to a protein.
Materials:
-
Protein to be PEGylated (1-10 mg)
-
Amine-reactive PEG NHS Ester (e.g., mPEG-NHS)
-
Amine-free buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~7.5
-
Purification equipment (dialysis cassettes or size-exclusion chromatography column)
Procedure:
-
Preparation: Allow the vial of PEG NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.[20] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS via dialysis or desalting.
-
Protein Solution: Dissolve 1-10 mg of the protein in 0.5-2 mL of PBS.
-
PEG Solution: Immediately before use, prepare a 10 mM solution of the PEG NHS Ester by dissolving it in anhydrous DMSO or DMF. Do not prepare stock solutions for storage, as the NHS-ester moiety readily hydrolyzes.
-
Conjugation Reaction: Add a calculated volume of the PEG NHS Ester solution to the protein solution. A 5- to 20-fold molar excess of PEG to protein is a common starting point.[20] The final volume of organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture. Typical conditions are 2 hours on ice or 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a small volume of Quenching Buffer. The primary amines in Tris or glycine will react with any excess PEG NHS Ester.
-
Purification: Remove unreacted PEG and hydrolysis byproducts from the PEGylated protein using dialysis or size-exclusion chromatography (SEC).
Protocol: Characterization by SDS-PAGE
SDS-PAGE is a simple method to visually confirm successful PEGylation by observing the increase in molecular weight.
Procedure:
-
Prepare a polyacrylamide gel of an appropriate percentage (e.g., 7.5% or 4-12% gradient) to resolve the expected molecular weights.[4][9]
-
Load samples onto the gel:
-
Unmodified (native) protein as a control.
-
The crude PEGylation reaction mixture.
-
Purified PEGylated protein.
-
A molecular weight protein ladder.
-
-
Run the gel at a constant current (e.g., 25 mA) until the dye front reaches the bottom.[9]
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) and then destain.[9]
-
Analysis: A successful PEGylation will result in one or more new bands at a higher apparent molecular weight compared to the band for the native protein. The presence of multiple bands can indicate different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).[4]
Protocol: Purification and Analysis by Chromatography
Chromatography is essential for both purifying the PEGylated conjugate and for detailed analytical characterization.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. The attachment of PEG chains can shield the surface charges of a protein, altering its interaction with the IEX resin. This allows for the separation of the native protein, mono-PEGylated species, multi-PEGylated species, and even positional isomers. Both cation exchange (CEX) and anion exchange (AEX) can be used, depending on the protein's properties.[5]
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): SEC separates molecules based on their hydrodynamic volume. While standard SEC can separate the larger PEGylated conjugate from the smaller native protein, coupling it with a MALS detector provides an absolute measurement of the molar mass without relying on column calibration standards.[10] By also using UV and differential refractive index (dRI) detectors, one can determine the exact mass contribution from both the protein and the PEG moiety in the conjugate.[10]
General SEC-MALS Protocol:
-
Equilibrate the SEC column and detectors with a filtered and degassed mobile phase (e.g., PBS).
-
Inject a known concentration of the purified PEGylated protein sample (e.g., 100 µL at 2 mg/mL).
-
Run the sample through the system at a constant flow rate (e.g., 0.5 mL/min).
-
Collect data from the UV, MALS, and dRI detectors.
-
Analysis: Use specialized software (e.g., ASTRA) to perform a protein conjugate analysis. This requires the known dn/dc (refractive index increment) and UV extinction coefficient values for both the protein and the PEG. The analysis will yield the absolute molar mass of the entire conjugate and the mass of the protein and PEG components separately, confirming the degree of PEGylation.[10]
Protocol: Mass Determination by MALDI-TOF Mass Spectrometry
MALDI-TOF MS provides a precise measurement of the mass of the PEGylated product.
Materials:
-
PEGylated peptide/protein sample (approx. 1 mg/mL).
-
Matrix solution: α-Cyano-4-hydroxycinnamic acid (HCCA) at 10 mg/mL in 50% acetonitrile / 0.1% TFA.[13]
-
Cationizing agent (optional but recommended for PEG): Sodium trifluoroacetate (NaTFA) at 2 mg/mL in 50% acetonitrile / 0.1% TFA.[13]
-
MALDI target plate.
Procedure:
-
Sample Preparation: Mix the matrix solution, NaTFA solution, and PEGylated sample in a 10:1:1 ratio.[13]
-
Spotting: Pipette 0.5-1 µL of the mixture onto a spot on the MALDI target plate and allow it to air dry completely (dried-droplet method).[6][13]
-
Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in the appropriate mode (e.g., reflector positive ion mode).[13]
-
Analysis: The resulting spectrum will show a distribution of peaks, with each peak separated by ~44 Da, corresponding to a single ethylene oxide monomer unit. The center of this distribution represents the average molecular weight of the PEGylated species. This analysis can confirm the mass of the conjugate and assess the polydispersity of the attached PEG.
Protocol: Quantification of PEGylation via TNBS Assay
The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay is a colorimetric method used to quantify the number of free primary amino groups remaining on a protein after the PEGylation reaction. By comparing this to the number of amino groups on the native protein, the degree of PEGylation can be calculated.
Materials:
-
Native and PEGylated protein samples (20-200 µg/mL).
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5.[1]
-
TNBS Reagent: 0.01% (w/v) TNBS in Reaction Buffer (prepare fresh).[1]
-
10% SDS solution.
-
1 N HCl.
Procedure:
-
Prepare samples of both the native and PEGylated protein at the same concentration (e.g., 100 µg/mL) in the Reaction Buffer.
-
To 0.5 mL of each sample solution, add 0.25 mL of the 0.01% TNBS solution and mix well.[1]
-
Incubate the reactions at 37°C for 2 hours.[1]
-
Stop the reaction by adding 0.25 mL of 10% SDS, followed by 0.125 mL of 1 N HCl to each sample.[1]
-
Measure the absorbance of each solution at 335 nm or 420 nm using a spectrophotometer.[1]
-
Analysis: A decrease in absorbance for the PEGylated protein sample compared to the native protein sample indicates that primary amines have been successfully modified by PEG chains. The degree of PEGylation can be quantified by comparing the results to a standard curve.[1]
Conclusion
Polyethylene glycol has proven to be an indispensable tool in drug delivery and development. Through the process of PEGylation, the pharmacokinetic properties of therapeutic molecules can be rationally and dramatically improved. The ability to extend circulation half-life, reduce immunogenicity, and improve stability has translated directly into more effective medicines with improved patient compliance. As described, the success of this technology is underpinned by robust chemical modification strategies and a suite of sophisticated analytical techniques required to purify and characterize the final conjugate. Future innovations will likely focus on novel PEG architectures, biodegradable alternatives, and strategies to overcome challenges such as anti-PEG immunogenicity, further cementing the role of polymer conjugation in the future of medicine.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. SDS-PAGE and MALDI-TOF analysis of PEGylated and unPEGylated SK constructs [bio-protocol.org]
- 8. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 9. broadpharm.com [broadpharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. bath.ac.uk [bath.ac.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
The "Click" Revolution: A Technical Guide to Click Chemistry in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Click chemistry, a concept introduced by K. Barry Sharpless in 2001, has transformed the landscape of chemical synthesis, offering a powerful toolkit for the rapid and reliable construction of complex molecules.[1][2] This guide provides an in-depth exploration of the core principles of click chemistry, with a focus on its practical applications in scientific research and drug development. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key workflows to empower researchers in leveraging this versatile chemical methodology.
Core Principles of Click Chemistry
The philosophy of click chemistry centers on a set of criteria that define a reaction as "click." These reactions are characterized by their modularity, high yields, stereospecificity, and the generation of inoffensive byproducts that are easily removed.[3][4] Key features include:
-
High Efficiency and Yield: Click reactions proceed to completion or near completion, minimizing the need for complex purification.[5]
-
Bioorthogonality: These reactions are bioorthogonal, meaning they occur selectively within a complex biological system without interfering with native biochemical processes.[6][7]
-
Mild Reaction Conditions: Click reactions are often performed under mild, biocompatible conditions, such as at room temperature and in aqueous solutions.[2][4]
-
Thermodynamic Driving Force: The reactions are typically characterized by a high thermodynamic driving force, making them rapid and irreversible.[3]
The most prominent examples of click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the 1,3-dipolar cycloaddition of an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[2][8] This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt with a reducing agent like sodium ascorbate.[10][11] The addition of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble derivatives, can stabilize the copper(I) catalyst and accelerate the reaction.[12]
Quantitative Data for CuAAC Reactions
The efficiency of CuAAC reactions can be influenced by the choice of copper source, ligand, and solvent. The following table summarizes yields and reaction times for the synthesis of 1,4-disubstituted 1,2,3-triazoles under various conditions.
| Alkyne | Azide | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Phenylacetylene | Benzyl azide | CuI (0.5 mol%), Betaine | Water | 10 min | 98 | [13] |
| Propargyl alcohol | Anthracenyl azide | CuSO4 (75 µM), Ligand, NaAsc | PBS | 20 min | ~95 | [14] |
| Phenylacetylene | Benzyl azide | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5 mol%) | Neat | 5 min | >99 | [15] |
| Various alkynes | Various azides | Cu/C (heterogeneous) | DCM (flow) | ~2 min | 96 | [16] |
| Propargyl benzyl ether | Benzyl azide | Immobilized Copper Complex | H2O/tBuOH/ACN | 12 h | 73.5 | [17] |
Experimental Protocol: Synthesis of a 1,2,3-Triazole via CuAAC
This protocol describes the synthesis of 1-benzyl-4-phenyl-1,2,3-triazole.[18]
Materials:
-
Benzyl azide (1 M solution in a suitable solvent)
-
Phenylacetylene (1 M solution in a suitable solvent)
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a reaction vial, combine benzyl azide (1 mmol, 1 eq) and phenylacetylene (1 mmol, 1 eq).
-
Add a 1:1 mixture of tert-butanol and water to dissolve the reactants.
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) in water.
-
Prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent. The crude product is often of high purity.[18]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of the copper catalyst in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[9] This reaction utilizes a strained cyclooctyne, which reacts rapidly with an azide without the need for a catalyst.[9] The high ring strain of the cyclooctyne provides the driving force for the reaction.[9]
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC reactions are highly dependent on the structure of the cyclooctyne. The following table compares the second-order rate constants for various cyclooctynes with benzyl azide.
| Cyclooctyne | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Reference |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.1 | [19] |
| Dibenzocyclooctyne (DBCO) | ~0.6 - 1.0 | [19] |
| Dibenzoannulated cyclooctyne (DIBO) | ~0.3 - 0.7 | [19] |
| Biarylazacyclooctynone (BARAC) | >1.0 | [14] |
Experimental Protocol: Protein Labeling via SPAAC
This protocol outlines the general procedure for labeling an azide-modified protein with a cyclooctyne-functionalized fluorescent dye.[7]
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-dye conjugate (e.g., DBCO-Cy5) stock solution in DMSO
-
Phosphate buffer (10 mM Na2HPO4, 100 mM NaCl, pH 7.0)
Procedure:
-
Prepare a solution of the azide-modified protein to a final concentration of 10 µM in the phosphate buffer.
-
Add the cyclooctyne-dye conjugate to the protein solution to a final concentration of 200 µM. The final DMSO concentration should be kept below 5% to avoid protein denaturation.
-
Incubate the reaction mixture for 6 hours at 37°C. For light-sensitive probes, protect the reaction from light.
-
The labeled protein can be purified from excess dye using methods such as size-exclusion chromatography or dialysis.
Applications in Scientific Research and Drug Development
Click chemistry has found widespread applications across various scientific disciplines, from materials science to in vivo imaging.[20][21] In drug discovery and development, its impact has been particularly profound.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes reactive chemical probes to assess the activity of entire enzyme families directly in native biological systems. Click chemistry is integral to this workflow, enabling the attachment of a reporter tag (e.g., biotin or a fluorophore) to the probe after it has covalently labeled its target enzyme.
Fragment-Based Drug Discovery (FBDD)
In FBDD, small molecular fragments that bind to a biological target are identified and then optimized into more potent lead compounds. Click chemistry provides an efficient means of linking these fragments together to explore the target's binding site.
In Situ Click Chemistry for Enzyme Inhibition
This elegant approach uses the enzyme's active site as a template to assemble its own inhibitor.[16] Small azide- and alkyne-containing fragments that bind to adjacent subsites within the active site are "clicked" together, forming a high-affinity inhibitor.[16]
Nanoparticle Functionalization for Drug Delivery
Click chemistry is extensively used to modify the surface of nanoparticles for targeted drug delivery.[19][20][21] Targeting ligands, such as antibodies or peptides, can be attached to the nanoparticle surface to enhance its accumulation at the site of disease.[21]
Visualizing Cellular Processes
Click chemistry, coupled with bioorthogonal reporters, enables the visualization of various cellular processes, including the synthesis of biomolecules and signaling pathways.[4][22] For instance, metabolic labeling with an azide- or alkyne-modified precursor allows for the subsequent fluorescent tagging and imaging of newly synthesized proteins, glycans, or nucleic acids.[22]
Conclusion
Click chemistry has established itself as an indispensable tool in the arsenal of chemists and biologists. Its simplicity, efficiency, and orthogonality have accelerated progress in numerous areas of scientific research, from fundamental studies of biological processes to the development of novel therapeutics and diagnostics. As new click reactions are discovered and existing methods are refined, the impact of this chemical revolution is set to expand even further, enabling researchers to address increasingly complex scientific challenges.
References
- 1. Click chemistry as a route to surface functionalization of polymer particles dispersed in aqueous media - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Using Click-Chemistry for Visualizing in Situ Changes of Translational Activity in Planktonic Marine Bacteria [frontiersin.org]
- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Click chemistry for drug delivery nanosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. irjweb.com [irjweb.com]
- 20. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
Azido-PEG16-Boc: An In-Depth Technical Guide for PROTAC Linker Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Azido-PEG16-Boc, a heterobifunctional linker building block instrumental in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of the key ternary complex (comprising the target protein, the PROTAC, and an E3 ubiquitin ligase) and dictating the molecule's overall physicochemical properties.[3][4]
This compound offers a desirable balance of functionality, flexibility, and hydrophilicity for PROTAC design. It features a 16-unit polyethylene glycol (PEG) chain that enhances solubility and allows for an extended reach between the two ends of the PROTAC.[2][4] The molecule is capped with an azide group at one terminus and a Boc-protected amine at the other, providing orthogonal handles for the sequential conjugation of a target protein ligand and an E3 ligase ligand.[5]
Physicochemical and Structural Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis. The following table summarizes key quantitative data for this linker building block, compiled from various chemical suppliers.
| Property | Value | Source(s) |
| Molecular Formula | C39H77N3O18 | [6] |
| Molecular Weight | 876.05 g/mol | [6] |
| Purity | Typically >95% | [][8][9] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [10] |
| Storage Conditions | -20°C | [9][10] |
| Appearance | Solid or oil | N/A |
| Functional Groups | Azide (-N3), Boc-protected Amine (-NHBoc) | [5] |
Core Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent degradation of a target protein of interest (POI). This is achieved by bringing the POI into close proximity with an E3 ubiquitin ligase. The this compound linker is central to this process, covalently connecting the POI-binding ligand to the E3 ligase-binding ligand.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and proteasomal degradation of the target protein.
Experimental Protocols and Synthetic Workflow
The synthesis of a PROTAC using this compound is a multi-step process that involves the sequential attachment of the E3 ligase ligand and the target protein ligand. The workflow typically begins with the deprotection of the Boc-protected amine, followed by an amide coupling reaction. The azide terminus is then utilized in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
PROTAC Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine, which is then ready for conjugation with an E3 ligase ligand.
-
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.
-
Protocol 2: Amide Coupling with an E3 Ligase Ligand
This protocol details the conjugation of the deprotected amino-PEG16-azide with a carboxylic acid-functionalized E3 ligase ligand.
-
Materials:
-
Amine-PEG16-Azide (from Protocol 1)
-
E3 ligase ligand with a carboxylic acid group
-
Coupling reagents (e.g., HATU, HBTU, or EDC with HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
-
Procedure:
-
Dissolve the E3 ligase ligand (1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 5-10 minutes to activate the carboxylic acid.
-
Add a solution of the Amine-PEG16-Azide (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove excess reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or preparative HPLC.
-
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click chemistry" protocol describes the final conjugation step between the azide-functionalized intermediate and an alkyne-functionalized target protein ligand.
-
Materials:
-
E3 Ligand-PEG16-Azide (from Protocol 2)
-
Alkyne-functionalized target protein ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
A suitable solvent system (e.g., t-BuOH/H2O, DMF, or DMSO)
-
-
Procedure:
-
Dissolve the E3 Ligand-PEG16-Azide (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 - 1.0 M in water).
-
Add CuSO4 (0.1 - 0.2 eq) to the reaction mixture, followed by the addition of the sodium ascorbate solution (0.2 - 0.4 eq).
-
Stir the reaction at room temperature for 4-24 hours. The reaction is often complete within a few hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the crude PROTAC is purified by preparative HPLC to yield the final product.
-
Evaluation of PROTAC Efficacy
Once synthesized, the efficacy of the PROTAC is evaluated by its ability to induce the degradation of the target protein. A common method for this is Western blotting.
PROTAC Evaluation Workflow
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Azido-PEG16-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 8. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 9. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]
- 10. t-Boc-N-amido-PEG16-NHS ester | BroadPharm [broadpharm.com]
Azido-PEG16-Boc: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
Azido-PEG16-Boc is a heterobifunctional linker molecule integral to bioconjugation and drug delivery research. Its unique structure, featuring a terminal azide group for "click" chemistry, a 16-unit polyethylene glycol (PEG) spacer to enhance hydrophilicity and reduce immunogenicity, and a tert-butyloxycarbonyl (Boc)-protected amine, makes it a versatile tool for scientists. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, offering crucial data and experimental protocols to aid in its effective handling, storage, and application.
Core Properties of this compound
| Property | Value |
| Chemical Formula | C₃₇H₇₂N₄O₁₈ |
| Molecular Weight | 881.0 g/mol |
| Appearance | White to off-white solid or viscous liquid |
Solubility Profile
The solubility of this compound is largely dictated by its polyethylene glycol (PEG) backbone, which imparts significant hydrophilicity. The presence of the azide and Boc-protected amine groups can also influence its solubility in various solvents.
Quantitative Solubility Data
| Solvent | Solubility | Temperature (°C) |
| Water | 58 mg/L | 25 |
| Dichloromethane (DCM) | Soluble (Qualitative) | Room Temperature |
| Dimethylformamide (DMF) | Soluble (Qualitative) | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Soluble (Qualitative) | Room Temperature |
| Ethanol | Less Soluble (Qualitative) | Room Temperature |
| Toluene | Less Soluble (Qualitative) | Room Temperature |
| Diethyl Ether | Insoluble (Qualitative) | Room Temperature |
General Solubility Behavior
The PEG chain of this compound allows for good solubility in water and a range of polar organic solvents.[1][2][4] The molecule's amphiphilic nature, with its hydrophilic PEG chain and more hydrophobic Boc group, facilitates its use in a variety of reaction conditions.
Stability Characteristics
The stability of this compound is influenced by its three key functional components: the azide group, the PEG chain, and the Boc-protecting group.
Azide Group Stability
Organic azides are energetic molecules and should be handled with care.[] Their stability is generally assessed by two main principles:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. For this compound, the C/N ratio is favorable, suggesting a relatively stable compound under normal laboratory conditions.
-
"Rule of Six": This rule suggests that having at least six carbon atoms for each energetic functional group (like an azide) contributes to the compound's stability. The long PEG chain in this compound acts as a diluent for the energetic azide group.
General Handling Precautions for Organic Azides:
-
Avoid exposure to heat, light, shock, and friction.
-
Store in a cool, dark place.
-
Do not use metal spatulas, as this can lead to the formation of highly sensitive metal azides.
-
Avoid contact with strong acids, which can form explosive hydrazoic acid.
PEG Chain Stability
The polyethylene glycol backbone is generally very stable. It is resistant to degradation by heat, as well as acidic and basic conditions. However, prolonged exposure to high temperatures can lead to thermal degradation. Studies on PEGs show that weight loss for lower molecular weight PEGs can begin around 200°C, while higher molecular weight PEGs start to degrade above 350°C.[6]
Boc Protecting Group Stability
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group known for its specific stability profile:
-
Stable in Basic and Nucleophilic Conditions: The Boc group is robust and withstands basic conditions and attacks by most nucleophiles.[7]
-
Labile in Acidic Conditions: The Boc group is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. This cleavage proceeds via the formation of a stable tert-butyl cation. The kinetics of this deprotection can be influenced by the acid concentration.
Storage Recommendations
For long-term storage, this compound should be kept at -20°C, protected from light and moisture.[2] For short-term storage, refrigeration at 2-8°C is recommended.
Experimental Protocols
Protocol 1: General Procedure for Determining the Aqueous Solubility of this compound
This protocol describes a general method for determining the equilibrium solubility of a PEGylated compound in an aqueous buffer.
Workflow for determining aqueous solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a syringe filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a charged aerosol detector (CAD) or a refractive index detector (RID).[][8] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Protocol 2: General Procedure for Assessing the Stability of this compound (Forced Degradation Study)
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.
Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to various stress conditions as outlined in the diagram above.[9][10] Control samples should be kept under normal conditions.
-
Time Points: Withdraw aliquots of the stressed and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[] This method should be able to separate the intact this compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control samples to identify and quantify any degradation products.
Signaling Pathways and Logical Relationships
Boc Deprotection Signaling Pathway
The cleavage of the Boc protecting group is a critical step in many applications of this compound. This process is initiated by an acid catalyst.
Acid-catalyzed deprotection of the Boc group.
Click Chemistry Reaction Pathway
The azide group of this compound is designed for "click" chemistry, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This compound is a valuable reagent for researchers in drug development and bioconjugation. A thorough understanding of its solubility and stability is paramount for its successful application. This guide provides a foundational understanding of these properties, supplemented with general experimental protocols. While specific quantitative data for this molecule is limited, the provided information, based on the well-understood chemistry of its constituent parts, offers a reliable framework for its use in the laboratory. Researchers are encouraged to perform specific solubility and stability tests under their experimental conditions for the most accurate results.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Azido PEG amine, N3-PEG-NH2 [nanocs.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. rigaku.com [rigaku.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Click Chemistry with Azido-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG16-Boc is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and materials science. This polyethylene glycol (PEG) linker possesses two distinct functional groups: an azide group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other. The 16-unit PEG chain imparts hydrophilicity, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule.
The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules via "click chemistry." This set of reactions is characterized by high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[1] The two most common forms of azide-alkyne click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The Boc-protected amine provides a latent primary amine group. Following the click chemistry reaction, the Boc protecting group can be readily removed under acidic conditions to expose the amine for subsequent conjugation to other molecules, such as proteins, peptides, or drug compounds. This dual functionality makes this compound a versatile tool for the construction of complex bioconjugates and drug delivery systems.
Chemical Structure
Systematic Name: 1-Azido-51-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxanonatetracontan-50-one, N-(tert-butoxycarbonyl)
Molecular Formula (of a representative structure): C₃₉H₇₈N₄O₁₈
Structure:
H₂N-(CH₂CH₂O)₁₆-CH₂CH₂-NH-Boc
|
N₃
(Note: The exact position of the azide group can vary depending on the synthesis, but it is typically at the opposite end of the PEG chain from the Boc-protected amine.)
Click Chemistry Methodologies
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective reaction between a terminal alkyne and an azide, yielding a stable 1,4-disubstituted 1,2,3-triazole.[2] The reaction requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.[3] A ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) is often used to stabilize the copper(I) catalyst and improve reaction efficiency.[4]
CuAAC Reaction Workflow
Experimental Protocol: CuAAC
This protocol describes a general procedure for conjugating an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent: e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a mixture of water and a miscible organic solvent (e.g., t-butanol/water).
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-containing molecule in the chosen reaction solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
If using, prepare a stock solution of TBTA in a compatible organic solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the this compound stock solution (1.1-1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration.
-
If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[3]
-
-
Incubation:
-
Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to 24 hours, depending on the substrates. Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, LC-MS, or TLC).
-
-
Purification:
-
Upon completion, the product can be purified using techniques such as size exclusion chromatography (SEC), reversed-phase high-performance liquid chromatography (RP-HPLC), or ion-exchange chromatography (IEX) to remove unreacted starting materials, copper catalyst, and byproducts.[][6]
-
Quantitative Data for CuAAC
| Parameter | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| This compound | 1.1 - 1.5 equivalents | A slight excess of the azide can drive the reaction to completion. |
| Copper(II) Sulfate | 0.01 - 0.1 equivalents | Catalytic amount. |
| Sodium Ascorbate | 0.1 - 1.0 equivalents | Reducing agent to maintain copper in the +1 oxidation state.[3] |
| Ligand (e.g., TBTA) | 0.01 - 0.1 equivalents | Optional, but stabilizes the Cu(I) catalyst and enhances the reaction rate.[4] |
| Reaction Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 30 min - 24 hours | Substrate dependent; monitor for completion. |
| Typical Yield | >90% | CuAAC reactions are known for their high efficiency.[2] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[7] This method is particularly advantageous for biological applications where the cytotoxicity of copper is a concern.[8]
SPAAC Reaction Workflow
Experimental Protocol: SPAAC
This protocol outlines a general procedure for conjugating a DBCO-functionalized molecule with this compound.
Materials:
-
This compound
-
DBCO-containing molecule
-
Solvent: e.g., Phosphate-buffered saline (PBS), DMSO, DMF, or aqueous buffers.
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-containing molecule in a suitable solvent.
-
Dissolve this compound in the same or a miscible solvent.
-
-
Reaction Setup:
-
Combine the solutions of the DBCO-containing molecule and this compound in a reaction vessel.
-
-
Incubation:
-
Purification:
-
The purification of the conjugate can be achieved using methods similar to those for CuAAC products, such as SEC, RP-HPLC, or IEX.[]
-
Quantitative Data for SPAAC
| Parameter | Recommended Range | Notes |
| DBCO-Molecule | 1 equivalent | The limiting reagent. |
| This compound | 1.5 - 10 equivalents | A molar excess can enhance conjugation efficiency.[9] |
| Reaction Temperature | Room Temperature to 37°C | Mild heating can increase the reaction rate. |
| Reaction Time | 1 - 12 hours | Generally slower than CuAAC, but highly specific.[11] |
| Typical Yield | High | Often proceeds to near completion.[7] |
Post-Conjugation Boc Deprotection
After the click chemistry reaction, the Boc protecting group on the amine can be removed to allow for further functionalization.
Boc Deprotection Workflow
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (for neutralization)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG conjugate in DCM.
-
Acid Treatment: Add TFA to the solution (e.g., 25-50% v/v TFA in DCM).[3][12]
-
Incubation: Stir the reaction at room temperature for 1-2 hours.[3] Monitor the deprotection by HPLC or LC-MS.
-
Removal of Volatiles: Remove the TFA and DCM under vacuum.
-
Neutralization (Optional but Recommended): To obtain the free amine from its TFA salt, the residue can be dissolved in a suitable solvent and neutralized with a base like DIPEA.
-
Purification: The final deprotected product can be purified by precipitation, dialysis, or chromatography to remove any remaining reagents.
Quantitative Data for Boc Deprotection
| Parameter | Recommended Value | Notes |
| TFA Concentration | 25-50% (v/v) in DCM | A common and effective range for Boc deprotection.[3][12] |
| Reaction Temperature | Room Temperature | Sufficient for the reaction to proceed. |
| Reaction Time | 1 - 2 hours | Typically complete within this timeframe.[3] |
Characterization of Conjugates
The successful synthesis and purity of the this compound conjugates can be assessed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Techniques such as SEC-HPLC and RP-HPLC can be used to separate the conjugate from starting materials and byproducts, as well as to assess purity.[13]
-
Mass Spectrometry (MS): LC-MS and MALDI-TOF MS are powerful tools for confirming the molecular weight of the final conjugate, thereby verifying the success of the conjugation reaction.[14][15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low CuAAC Yield | Oxidation of Cu(I) to Cu(II) | Ensure the reaction is properly degassed. Use a fresh solution of sodium ascorbate. Increase the amount of ligand (TBTA). |
| Poor solubility of reactants | Try different solvent systems (e.g., add co-solvents like DMSO or DMF). | |
| Low SPAAC Yield | Steric hindrance | Increase the reaction time and/or temperature (e.g., to 37°C). Use a larger excess of one reactant. |
| Incomplete Boc Deprotection | Insufficient acid or reaction time | Increase the concentration of TFA or extend the reaction time. Monitor by LC-MS. |
| Product Degradation | Harsh reaction conditions | For sensitive molecules, use SPAAC instead of CuAAC. For deprotection, consider milder acidic conditions if possible. |
References
- 1. labinsights.nl [labinsights.nl]
- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 6. Reproducible preparation and effective separation of PEGylated recombinant human granulocyte colony-stimulating factor with novel "PEG-pellet" PEGylation mode and ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, a transformation with wide-ranging applications in drug discovery, bioconjugation, and materials science.[2][3][4] These application notes provide a comprehensive overview and a detailed protocol for performing the CuAAC reaction, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The CuAAC reaction, a key example of click chemistry, provides a powerful tool for molecular assembly.[5] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often requires harsh conditions and results in a mixture of regioisomers, the copper(I)-catalyzed version proceeds with remarkable rate acceleration (107 to 108 times faster) and exclusively yields the 1,4-disubstituted 1,2,3-triazole product.[1][6] The reaction is highly tolerant of a wide array of functional groups and can be performed in various solvents, including aqueous media, over a broad pH range (4-12), making it exceptionally suitable for biological applications.[6][7]
The resulting triazole ring is not merely a linker; it is a stable aromatic unit that can act as a bioisostere for amide bonds and participate in hydrogen bonding and dipole interactions, often contributing to the biological activity of the molecule.[8] These characteristics have made CuAAC an indispensable tool in medicinal chemistry for lead discovery and optimization, the synthesis of antibody-drug conjugates (ADCs), and the development of diagnostic probes.[4][9][10]
Reaction Mechanism and Workflow
The widely accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the coordination of the copper(I) catalyst to the terminal alkyne to form a copper-acetylide intermediate.[8] This intermediate then reacts with the azide, proceeding through a six-membered metallacycle which then rearranges to form a stable copper-triazolide.[1][6] Protonolysis subsequently releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1] While initial proposals suggested a mononuclear copper catalyst, substantial evidence now supports a dinuclear copper-mediated pathway as being kinetically favored.[1][7]
The general experimental workflow for a CuAAC reaction is straightforward, involving the preparation of reactant solutions, mixing of the azide and alkyne, and subsequent addition of the copper catalyst and reducing agent.
Materials and Reagents
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄) : Or other Cu(II) salts.
-
Sodium Ascorbate : To be prepared fresh as a reducing agent to generate Cu(I) in situ.
-
Copper-stabilizing Ligand :
-
Solvents : Degassed deionized water, phosphate-buffered saline (PBS), DMSO, DMF, t-butanol, or mixtures thereof.
-
Reaction tubes
-
Inert gas (Nitrogen or Argon)
Experimental Protocol
This protocol describes a general procedure for the CuAAC reaction. Optimization of reactant concentrations, catalyst loading, ligand choice, solvent, and temperature may be necessary for specific substrates.
1. Preparation of Stock Solutions:
-
Azide and Alkyne: Prepare stock solutions of the azide and alkyne substrates at a concentration of 1-10 mM in a suitable solvent (e.g., DMSO, DMF, or water).
-
Copper(II) Sulfate: Prepare a 20-100 mM stock solution of CuSO₄ in deionized water.[10]
-
Ligand: Prepare a 50-200 mM stock solution of the appropriate ligand (THPTA in water or TBTA in DMSO/DMF).[10][12]
-
Sodium Ascorbate: Prepare a 100-300 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh immediately before use. [10][11]
2. Reaction Setup:
-
In a suitable reaction vessel, add the azide and alkyne stock solutions to achieve the desired final concentrations (typically in a 1:1 to 1:1.2 molar ratio).
-
Add the appropriate solvent to reach the final reaction volume. If using aqueous media, it is recommended to degas the solution by bubbling with an inert gas for 15-20 minutes to minimize oxidation of the Cu(I) catalyst.[12]
3. Addition of Catalyst System:
-
Add the ligand solution to the reaction mixture. A 1:5 to 1:2 molar ratio of Cu(II) to ligand is commonly used.[10][11]
-
Add the CuSO₄ solution. The final concentration of CuSO₄ can range from 0.01 to 5 mol% relative to the limiting reactant.[13][14]
-
Mix the solution thoroughly.
4. Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 2.5 mM or higher is often used to maintain a reducing environment.[11][12]
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 30-50 °C).[15]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). Reactions are often complete within 30-60 minutes, but can range from minutes to several hours.[11][16]
5. Work-up and Purification:
-
Upon completion, the reaction can be quenched by exposure to air.
-
To remove the copper catalyst, the reaction mixture can be diluted and washed with an aqueous solution of a chelating agent like EDTA, or passed through a short column of silica gel or a copper-chelating resin.[12][15]
-
The desired triazole product can then be purified using standard techniques such as column chromatography, preparative HPLC, or crystallization.
Data Presentation: Reaction Parameters and Conditions
The efficiency of the CuAAC reaction is influenced by several factors. The following tables summarize typical ranges for key reaction parameters.
Table 1: General Reaction Conditions
| Parameter | Typical Range | Notes |
| Temperature | Room Temperature to 50 °C | Higher temperatures can increase the rate but may affect sensitive substrates.[15] |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range.[6] |
| Reaction Time | 30 minutes - 48 hours | Highly dependent on substrates, catalyst loading, and temperature.[5][11] |
| Atmosphere | Air or Inert (N₂, Ar) | An inert atmosphere is recommended to prevent oxidation of Cu(I), especially for sensitive applications.[15] |
Table 2: Reagent Concentrations and Ratios
| Reagent | Molar Ratio (relative to limiting reactant) | Typical Concentration |
| Alkyne:Azide | 1:1 to 1.2:1 | Varies based on experimental design |
| CuSO₄ | 0.01 - 5 mol% | 50 µM - 1 mM |
| Ligand:CuSO₄ | 1:1 to 5:1 | Higher ratios can protect sensitive biomolecules.[17][18] |
| Sodium Ascorbate | 1 - 50 equivalents | 1 - 5 mM |
Table 3: Common Solvents and Ligands
| Solvent System | Recommended Ligand | Applications |
| Aqueous (Water, PBS) | THPTA | Bioconjugation, labeling of live cells.[11] |
| Organic (DMSO, DMF, tBuOH) | TBTA | Small molecule synthesis, materials science.[12] |
| Mixed Aqueous/Organic | THPTA or TBTA | Reactions with poorly soluble substrates.[15] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive (oxidized) Cu(I) catalyst. | Use freshly prepared sodium ascorbate solution; degas solvents and run under an inert atmosphere; increase the amount of sodium ascorbate.[15] |
| Poor solubility of reactants. | Use a co-solvent (e.g., DMSO, DMF); gently heat the reaction.[15] | |
| Inefficient catalyst system. | Add a copper-stabilizing ligand (TBTA or THPTA); increase catalyst loading.[15] | |
| Side Product Formation (e.g., Alkyne Homocoupling) | Insufficient reducing agent. | Increase the concentration of sodium ascorbate; ensure thorough degassing.[15] |
| Degradation of Sensitive Substrates | Generation of reactive oxygen species (ROS). | Use a higher ligand-to-copper ratio; ensure the pH is neutral to slightly basic (pH 7-8).[12][15] |
| Difficulty in Product Purification | Residual copper catalyst. | Wash with an aqueous solution of a chelating agent (e.g., EDTA); use a copper-chelating resin.[12][15] |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction is a robust and versatile tool for chemical synthesis and bioconjugation. Its high efficiency, selectivity, and mild reaction conditions have cemented its role in modern drug discovery and chemical biology. By following the detailed protocol and considering the optimization and troubleshooting guidelines presented in these application notes, researchers can effectively harness the power of CuAAC for their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. bioclone.net [bioclone.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. axispharm.com [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that has become an indispensable tool in chemical biology, drug development, and materials science.[1][][3] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[4][5][6] The reaction's driving force is the high ring strain of cyclooctyne derivatives, which readily react with azides to form a stable triazole linkage.[1][] This reaction is highly selective and bioorthogonal, meaning the reacting partners do not interfere with native biological functional groups.[1][]
Key Features of SPAAC:
-
Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, enabling in vivo applications.[6]
-
Bioorthogonal: Azide and strained alkyne groups are abiotic and do not cross-react with biological molecules.[1]
-
Mild Conditions: Proceeds efficiently at physiological temperature and pH.[6]
-
High Efficiency: Forms a stable triazole bond with high yields.[7]
-
Versatility: Applicable for labeling and conjugating a wide range of biomolecules, including proteins, nucleic acids, and lipids.[][4]
The Role of Azido-PEG16-Boc in SPAAC
This compound is a heterobifunctional linker molecule designed for use in bioconjugation via SPAAC. Its structure consists of three key components:
-
Azido Group (N₃): This functional group serves as the reactive partner for the strained alkyne in the SPAAC reaction.
-
Polyethylene Glycol (PEG) Spacer (PEG16): The 16-unit PEG linker is a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[8] It can also reduce steric hindrance and improve the accessibility of the reactive ends.
-
Boc-Protected Amine (Boc-NH): The tert-butyloxycarbonyl (Boc) group is a common protecting group for an amine. This protected amine allows for orthogonal chemical strategies. After the SPAAC reaction, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation to other molecules of interest.
Applications in Research and Drug Development
SPAAC, in conjunction with linkers like this compound, has numerous applications:
-
Biomolecule Labeling: For tracking and visualizing proteins, lipids, and nucleic acids in living cells and tissues.[]
-
Drug Targeting and Delivery: Enables the site-specific conjugation of drugs to targeting moieties like antibodies, creating antibody-drug conjugates (ADCs).[4][8]
-
Development of Radiopharmaceuticals: Facilitates the preparation of highly active radiolabeled molecules for imaging and therapy.[9]
-
Surface Modification: Used to functionalize surfaces of nanoparticles and other materials for biomedical applications.[]
-
Macromolecule Derivatization: To alter the physicochemical properties of molecules, enhance stability, and confer new biological functions.[4]
Quantitative Data for SPAAC Reactions
The kinetics of SPAAC reactions are a critical consideration for experimental design. The reaction rates are typically second-order and are influenced by the structure of the cyclooctyne, the azide, and the reaction solvent.[1]
| Cyclooctyne Derivative | Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Reference |
| Cyclooctyne | ~0.002 | [10] |
| DIBO (Dibenzocyclooctynol) | 0.0567 ± 0.0027 | [10] |
| DIBO-ketone | 0.2590 ± 0.0067 | [10] |
| DIFO (Difluorinated cyclooctyne) | ~0.3 | [3] |
| BCN (Bicyclo[6.1.0]nonyne) | Varies with substitution | [11] |
Note: The presence of a PEG linker can influence reaction kinetics. One study indicated that a PEG linker on a DBCO-conjugated antibody increased the SPAAC reaction rate by approximately 31% compared to a non-PEGylated version.[12]
Experimental Protocols
General Protocol for SPAAC Conjugation of a DBCO-Modified Protein with this compound
This protocol provides a general guideline for conjugating a protein functionalized with a dibenzocyclooctyne (DBCO) group to this compound.
Materials:
-
DBCO-functionalized protein (e.g., antibody)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column or dialysis tubing for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[12]
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
-
SPAAC Reaction:
-
Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the azide linker is typically used to drive the reaction to completion.[12]
-
Ensure the final concentration of DMSO is below 10% to prevent protein denaturation.[12]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[12] Reaction progress can be monitored by techniques like LC-MS if necessary.
-
-
Purification:
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry (MS), or UV-Vis spectroscopy if one of the components has a distinct chromophore.[12]
-
Deprotection of the Boc Group (Optional)
Materials:
-
Purified conjugate from the previous step
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Neutralizing buffer (e.g., saturated sodium bicarbonate)
Procedure:
-
Dissolve the purified conjugate in a suitable solvent like DCM.
-
Add an excess of TFA to the solution.
-
Stir the reaction at room temperature and monitor the deprotection by LC-MS.
-
Once the reaction is complete, carefully neutralize the acid with a suitable base.
-
Purify the deprotected conjugate using an appropriate method like dialysis or SEC to remove salts and any byproducts.
Diagrams
Caption: General mechanism of the SPAAC reaction.
Caption: Experimental workflow for SPAAC bioconjugation.
References
- 1. benchchem.com [benchchem.com]
- 3. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Step-by-Step Boc Deprotection of Azido-PEG16-Boc
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis, particularly in the construction of complex molecules for bioconjugation and drug delivery.[1][2] Its popularity stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1][3] Azido-PEG16-Boc is a heterobifunctional linker that incorporates an azide group for "click" chemistry applications and a Boc-protected amine. The selective deprotection of the Boc group is a critical step to unmask the primary amine, allowing for subsequent conjugation to other molecules of interest, such as proteins, peptides, or small molecule drugs, while leaving the azide functionality intact for orthogonal ligation strategies.
This document provides a detailed protocol for the acidic removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA). The protocol covers the reaction setup, monitoring, work-up, and characterization of the resulting Azido-PEG16-Amine.
Materials and Reagents
-
Substrate: this compound
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Scavenger (optional): Triisopropylsilane (TIS) to suppress side reactions.[4]
-
Work-up Solvents: Toluene, Diethyl ether (Et2O)
-
Neutralization (optional): Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Brine
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Analytical Equipment:
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
-
Glassware and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Nitrogen or Argon supply (optional, for maintaining an inert atmosphere)
-
Experimental Protocol
This protocol describes the deprotection of the Boc group from this compound using a solution of TFA in DCM.
Step 1: Reaction Setup
-
In a clean, dry round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Under stirring, slowly add trifluoroacetic acid (TFA) to the solution to achieve a final concentration of 20-50% (v/v).[4] For substrates sensitive to side reactions, a scavenger such as triisopropylsilane (TIS) can be added (2.5-5% v/v).[4]
Step 2: Reaction and Monitoring
-
Continue stirring the reaction mixture at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring at room temperature for an additional 1-4 hours. The reaction progress should be monitored until the starting material is consumed.[4]
-
Monitoring the reaction:
-
TLC: Withdraw a small aliquot of the reaction mixture, neutralize it with a drop of triethylamine or by passing it through a small plug of basic alumina, and spot it on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., DCM/Methanol or Ethyl Acetate/Hexanes). The product, being more polar due to the free amine, should have a lower Rf value than the starting material.
-
LC-MS: Dilute a small aliquot of the reaction mixture in a suitable solvent and inject it into the LC-MS. The disappearance of the mass peak corresponding to the starting material (this compound) and the appearance of the mass peak for the product (Azido-PEG16-Amine) confirms the progress of the reaction.
-
Step 3: Work-up
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the flask and evaporate under reduced pressure. Repeat this co-evaporation step two to three more times.[4] The resulting product is the TFA salt of the deprotected amine.
Step 4: Neutralization (Optional) If the free amine is required for the subsequent reaction, the TFA salt can be neutralized.
-
Dissolve the crude TFA salt in DCM.
-
Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[4]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine of Azido-PEG16-Amine.
Step 5: Purification and Characterization The crude product is often of sufficient purity for direct use in subsequent steps. If further purification is required, techniques such as column chromatography on silica gel can be employed. The final product should be characterized by LC-MS and NMR to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions for the Boc deprotection of PEGylated compounds.
| Parameter | Condition | Expected Outcome | Reference |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations lead to faster reaction times. | [1][4] |
| Temperature | 0°C to Room Temperature | Starting at 0°C minimizes potential side reactions. | [1][4] |
| Reaction Time | 1-4 hours | Varies depending on the substrate and TFA concentration. | [4] |
| Purity (Post-Workup) | >95% | Typically high for this reaction. | [1] |
| Yield | Quantitative | The reaction generally proceeds to completion. | [5] |
Experimental Workflow Diagram
Caption: Experimental workflow for the Boc deprotection of this compound.
Troubleshooting
-
Incomplete Deprotection: If monitoring indicates the presence of starting material after the standard reaction time, consider increasing the reaction time or using a higher concentration of TFA.[4] Ensure that the reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Product Formation: The tert-butyl cation generated during the reaction can cause side reactions.[6] The addition of a scavenger like triisopropylsilane (TIS) can help to mitigate these unwanted reactions.[4]
-
Difficulty Removing TFA: Residual TFA can be persistent. Ensure thorough co-evaporation with toluene. For sensitive applications, neutralization followed by an aqueous work-up is recommended to completely remove the acid.[4]
References
Application Notes and Protocols for Protein Labeling Using Azido-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise modification of proteins is a cornerstone of modern biological research and therapeutic development. The introduction of bioorthogonal functional groups, such as azides, onto a protein of interest opens up a vast array of possibilities for downstream applications, including protein tracking, visualization, and the construction of antibody-drug conjugates (ADCs). Azido-PEG16-Boc is a heterobifunctional linker that provides a versatile platform for achieving this. This linker features a long polyethylene glycol (PEG) chain of 16 units, which enhances solubility and reduces steric hindrance. One terminus is functionalized with an azide group, ready for click chemistry, while the other end incorporates a Boc-protected amine, which, after deprotection, allows for covalent attachment to a protein. This two-step labeling strategy offers a high degree of control over the conjugation process.
The general principle involves the deprotection of the Boc group to reveal a primary amine on the PEG linker. This amine can then be conjugated to the protein via its carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using carbodiimide chemistry. Alternatively, and more commonly for targeting proteins, a derivative of this linker, such as Azido-PEG16-NHS ester, is used to directly target primary amines (lysine residues and the N-terminus) on the protein surface. Following the successful attachment of the azido-PEG linker, the terminal azide group serves as a handle for highly specific and efficient conjugation to a molecule of interest containing an alkyne or cyclooctyne moiety through click chemistry.[1][2][3][4]
This document provides detailed protocols for both the direct amine-reactive labeling approach using an Azido-PEG16-NHS ester and a more advanced two-step method involving the deprotection of a Boc-protected linker prior to protein conjugation. It also includes quantitative data to guide experimental design and diagrams to visualize the workflows.
Data Presentation
Table 1: Quantitative Parameters for Protein Labeling with Azido-PEG16-NHS Ester
| Parameter | Typical Range | Method of Determination | Reference |
| Molar Excess of Linker | 10-50 fold | Calculation based on protein and linker concentrations | [5] |
| Degree of Labeling (DoL) | 2-8 linkers per antibody | Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectroscopy | [5][6] |
| Labeling Efficiency (%) | 30-80% | UV-Vis Spectroscopy (quantifying unreacted linker) | [6] |
| Protein Recovery (%) | > 85% | Protein concentration assay (e.g., BCA) | [6] |
| Reaction Time (Amine Labeling) | 30-60 minutes at RT; 2 hours on ice | HPLC, SDS-PAGE | [5] |
| Reaction Time (Click Chemistry) | 1-4 hours at RT | HPLC, SDS-PAGE, Fluorescence imaging | [3] |
Table 2: Comparison of Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference |
| Reaction Rate | Very fast | Fast | [3] |
| Biocompatibility | Potentially toxic to living cells due to copper catalyst | Excellent, copper-free | [3] |
| Reactants | Terminal Alkyne | Cyclooctyne (e.g., DBCO, BCN) | [3][7] |
| Catalyst Required | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None | [3] |
| Typical Application | In vitro conjugations, fixed cells | In vitro, live cells, in vivo | [3] |
Experimental Protocols
Protocol 1: Protein Labeling with Azido-PEG16-NHS Ester
This protocol describes the direct labeling of a protein by targeting its primary amines with an Azido-PEG16-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Azido-PEG16-NHS ester
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate the Azido-PEG16-NHS ester vial to room temperature before opening.
-
Prepare a 10 mM stock solution of the Azido-PEG16-NHS ester in anhydrous DMSO or DMF immediately before use.
-
-
Protein Preparation:
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM Azido-PEG16-NHS ester stock solution to achieve the desired molar excess (a 20-fold molar excess is a good starting point).[5]
-
Add the calculated volume of the linker solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[5]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5]
-
-
Quenching:
-
(Optional) Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3]
-
-
Purification:
-
Remove the excess, unreacted Azido-PEG16-NHS ester and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).[6]
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
Determine the Degree of Labeling (DoL) using mass spectrometry.
-
Store the azide-labeled protein under conditions optimal for the unlabeled protein.
-
Protocol 2: Two-Step Protein Labeling via a Boc-Protected Amine Linker
This advanced protocol involves the deprotection of a Boc-protected amine on the linker, followed by conjugation to the protein's carboxyl groups.
Part A: Boc Deprotection
Materials:
-
This compound linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Dissolution: Dissolve the this compound linker in anhydrous DCM.
-
Deprotection Reaction:
-
Removal of TFA: Evaporate the TFA under a stream of nitrogen.
-
Purification: Purify the resulting Azido-PEG16-Amine linker using an appropriate method to remove residual TFA and scavengers.
Part B: Protein Conjugation via Carbodiimide Chemistry
Materials:
-
Deprotected Azido-PEG16-Amine linker
-
Protein of interest in MES buffer (pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Hydroxylamine solution (for quenching)
-
Desalting columns or dialysis equipment
Procedure:
-
Activation of Protein Carboxyl Groups:
-
Dissolve the protein in MES buffer (pH 6.0).
-
Add EDC and NHS to the protein solution to activate the carboxyl groups.
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5 minutes.[1]
-
Purify the azide-labeled protein as described in Protocol 1, Step 5.
-
Protocol 3: Click Chemistry Conjugation of an Alkyne-Containing Molecule
This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorophore or biotin) to the azide-labeled protein via CuAAC.
Materials:
-
Azide-labeled protein (from Protocol 1 or 2)
-
Alkyne-functionalized molecule of interest (e.g., Alkyne-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Copper ligand (e.g., THPTA or TBTA)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-fluorophore (2-5 fold molar excess over the protein), and the copper ligand (final concentration 1 mM).[4]
-
In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).[4]
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[4]
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column or by dialysis.[4]
-
-
Characterization and Storage:
-
Determine the protein concentration and the degree of final conjugation by measuring the absorbance at 280 nm and the excitation maximum of the fluorophore.
-
Store the labeled protein under appropriate conditions, protected from light.
-
Mandatory Visualization
Caption: Experimental workflow for two-step protein labeling.
Caption: Reaction mechanism of two-step protein labeling.
Caption: Logical workflow for the two-step Boc-linker method.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-amine azide-PEG-OH - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. Azide | BroadPharm [broadpharm.com]
Application Notes and Protocols for Antibody Conjugation Using Azido-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker technology used to attach the drug to the antibody is critical for the stability, efficacy, and safety of the ADC. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of bioconjugates.[1][][][4] This application note provides a detailed protocol for the conjugation of a payload to an antibody using a heterobifunctional Azido-PEG16-Boc linker. This linker features a Boc-protected amine for initial antibody modification and a terminal azide group for subsequent "click" chemistry-based payload attachment.[5][6] The protocol covers antibody preparation, linker activation, conjugation, purification, and characterization of the final antibody conjugate.
Experimental Workflow
The overall workflow for antibody conjugation using this compound involves a multi-step process, beginning with antibody preparation and culminating in the characterization of the final conjugate. This process is designed to ensure the site-specific and stable attachment of the payload to the antibody.
Signaling Pathways in ADC Therapy
Antibody-drug conjugates are designed to target specific antigens on the surface of cancer cells. Upon binding to the target, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. Two common targets for ADCs are the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). Understanding the signaling pathways associated with these receptors is crucial for the rational design of ADC therapies.
HER2 Signaling Pathway
HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a variety of cancers, including breast and gastric cancer. HER2 has no known ligand and is activated through heterodimerization with other ligand-bound EGFR family members. This leads to the activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and invasion.[7][][9]
EGFR Signaling Pathway
EGFR is another member of the ErbB family of receptor tyrosine kinases and is frequently overexpressed in various solid tumors. Ligand binding to EGFR induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling pathways, including the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt pathways, promoting cell growth, proliferation, and survival.[10][11][][13]
Experimental Protocols
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives like sodium azide, a buffer exchange is necessary.[7][14][15][16]
-
Use a desalting column or dialysis cassette with a molecular weight cutoff (MWCO) of 10-30 kDa.
-
Exchange the antibody into an amine-free buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.
-
Concentrate the antibody to a final concentration of 2-10 mg/mL.
-
-
Quantification: Determine the antibody concentration using a spectrophotometer at 280 nm.[17]
Protocol 2: this compound Linker Activation and Antibody Conjugation
This protocol involves a two-step process: 1) Boc deprotection of the linker to reveal the primary amine, and 2) activation of the linker's carboxylic acid group to an NHS ester for reaction with the antibody's lysine residues.
-
Boc Deprotection of this compound:
-
Dissolve the this compound linker in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5]
-
Incubate at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.[5]
-
Remove the TFA and DCM under reduced pressure. The resulting deprotected linker (Azido-PEG16-NH2) can be used directly in the next step.
-
-
NHS Ester Activation and Amine Coupling:
-
Dissolve the deprotected Azido-PEG16-NH2 linker in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.[18]
-
Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).
-
Add a 10- to 20-fold molar excess of the Azido-PEG16-NHS ester solution to the antibody solution.[][18] The final concentration of the organic solvent should not exceed 10% (v/v).[13]
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.[][17]
-
-
Purification of Azide-Modified Antibody:
Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol utilizes a copper-free click chemistry reaction for attaching an alkyne-modified payload to the azide-modified antibody.[][19][20][21][22]
-
Payload Preparation: Dissolve the alkyne-functionalized payload (e.g., DBCO-drug) in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
SPAAC Reaction:
-
Final Purification:
Data Presentation
The success of antibody conjugation is evaluated by several parameters, with the drug-to-antibody ratio (DAR) being a critical quality attribute. The DAR represents the average number of drug molecules conjugated to a single antibody and influences the efficacy and safety of the ADC.[11] The use of PEG linkers can impact the physicochemical properties and in vivo performance of ADCs.[11][24][25]
| Linker Type | Average DAR | Conjugation Efficiency (%) | Stability (Plasma Half-life) | Reference |
| Non-PEGylated | 3.5 | ~90% | Shorter | [25] |
| PEG8-glucuronide-MMAE | 8 | >95% | Significantly Increased | [25] |
| PEG12-glucuronide-MMAE | 8 | >95% | Maximally Increased | [25] |
| mPEG24-dipeptide-MMAE | 4 or 8 | High | Prolonged | [11][24] |
| Hydrazide-PEG-2000 | 2 | 92-95% | Not Reported | [9] |
Note: The data presented are representative and may vary depending on the specific antibody, payload, and conjugation conditions.
Conclusion
This application note provides a comprehensive protocol for the conjugation of a payload to an antibody using the this compound linker. The detailed experimental procedures, along with the illustrative diagrams of relevant signaling pathways and a summary of quantitative data, offer a valuable resource for researchers in the field of antibody-drug conjugate development. The use of PEGylated linkers, such as this compound, can significantly improve the properties of ADCs, leading to the development of more effective and safer targeted cancer therapies.[1][][]
References
- 1. purepeg.com [purepeg.com]
- 4. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. docs.abcam.com [docs.abcam.com]
- 9. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 16. Sodium azide removal protocol | Abcam [abcam.com]
- 17. furthlab.xyz [furthlab.xyz]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 21. benchchem.com [benchchem.com]
- 22. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 23. creative-biolabs.com [creative-biolabs.com]
- 24. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 25. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles by reducing non-specific protein adsorption and uptake by the reticuloendothelial system.[1] Azido-PEG16-Boc is a heterobifunctional linker that provides a versatile platform for nanoparticle surface functionalization. It features a Boc-protected amine for initial conjugation to the nanoparticle surface, a 16-unit PEG spacer for improved hydrophilicity and stealth properties, and a terminal azide group for subsequent "click" chemistry reactions.[2]
This document provides detailed protocols for the surface modification of nanoparticles using this compound, including the deprotection of the Boc group and the final conjugation of a targeting ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Experimental Protocols
Protocol 1: Surface Modification of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with carboxyl groups on their surface (e.g., carboxylated polystyrene nanoparticles, quantum dots, or poly(lactic-co-glycolic acid) (PLGA) nanoparticles) via EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Activation of Carboxyl Groups:
-
Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-5 mg/mL.
-
Add a 10-fold molar excess of EDC and a 5-fold molar excess of NHS to the nanoparticle suspension.
-
Incubate the mixture at room temperature for 30 minutes with gentle stirring to activate the carboxyl groups.
-
-
Conjugation of this compound:
-
Dissolve this compound in MES buffer.
-
Add the dissolved this compound to the activated nanoparticle suspension. A 20 to 50-fold molar excess of the linker relative to the nanoparticles is recommended as a starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM and stir for 15 minutes to deactivate any unreacted NHS-esters.
-
Purify the this compound functionalized nanoparticles (NP-PEG-Azide) by repeated centrifugation and resuspension in PBS. Use centrifugal filter units to facilitate the washing process and remove excess reagents. Perform at least three wash cycles.
-
Resuspend the purified NP-PEG-Azide in a suitable buffer for storage (e.g., PBS at 4°C).
-
Protocol 2: Boc Deprotection of NP-PEG-Azide
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for further functionalization.
Materials:
-
NP-PEG-Azide (from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
PBS (pH 7.4)
Procedure:
-
Deprotection Reaction:
-
Prepare a deprotection solution of 20% TFA in DCM.
-
Lyophilize or carefully dry the NP-PEG-Azide to remove any water.
-
Resuspend the dried nanoparticles in the deprotection solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
-
Purification:
-
Remove the deprotection solution by centrifugation and careful decantation.
-
Wash the nanoparticles three times with DCM to remove residual TFA.
-
Wash the nanoparticles three times with PBS to re-disperse them in an aqueous buffer.
-
The resulting nanoparticles (NP-PEG-NH2) are now ready for further conjugation.
-
Protocol 3: Conjugation of an Alkyne-Containing Ligand via Click Chemistry
This protocol describes the attachment of an alkyne-functionalized targeting ligand (e.g., a peptide or small molecule) to the azide-terminated nanoparticles via CuAAC.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 1)
-
Alkyne-containing targeting ligand
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris-buffered saline (TBS) or PBS
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in TBS or PBS.
-
Add the alkyne-containing ligand. The molar ratio of alkyne to azide will depend on the desired degree of functionalization, but a 5 to 10-fold excess of the ligand is a good starting point.
-
In a separate tube, prepare a fresh solution of sodium ascorbate in water (e.g., 100 mM).
-
In another tube, prepare a solution of CuSO4 in water (e.g., 10 mM).
-
-
Click Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture, followed by the CuSO4 solution. A typical final concentration is 1 mM sodium ascorbate and 0.1 mM CuSO4.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in PBS to remove the copper catalyst, excess ascorbate, and unreacted ligand.
-
Perform at least three wash cycles.
-
Resuspend the final ligand-conjugated nanoparticles (NP-PEG-Ligand) in a suitable buffer for your downstream application.
-
Data Presentation
The following tables summarize the expected quantitative data from the characterization of the nanoparticles at each stage of modification.
Table 1: Physicochemical Properties of Modified Nanoparticles
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unmodified Nanoparticles | 100 ± 5 | 0.15 ± 0.02 | -35 ± 3 |
| NP-PEG-Azide | 125 ± 7 | 0.18 ± 0.03 | -25 ± 4 |
| NP-PEG-Ligand | 130 ± 8 | 0.20 ± 0.04 | -20 ± 5 |
Table 2: Surface Chemistry Analysis
| Nanoparticle Sample | FTIR Characteristic Peaks (cm⁻¹) | Surface Azide Groups (groups/nm²) |
| Unmodified Nanoparticles | ~1700 (C=O stretch) | Not Applicable |
| NP-PEG-Azide | ~2100 (N₃ stretch), ~1100 (C-O-C stretch of PEG) | ~0.5 |
| NP-PEG-Ligand | ~1100 (C-O-C stretch of PEG), Ligand-specific peaks | Not Applicable |
Visualizations
Experimental Workflow
Caption: Experimental workflow for nanoparticle surface modification.
HER2 Signaling Pathway
This diagram illustrates a simplified HER2 signaling pathway, a common target for cancer therapies. Nanoparticles functionalized with HER2-targeting ligands (e.g., antibodies like Trastuzumab) can specifically bind to HER2-overexpressing cancer cells, leading to receptor internalization and downstream signaling inhibition.
Caption: Simplified HER2 signaling pathway and nanoparticle targeting.[3][4]
References
- 1. Integrin Signaling in Cancer: Mechanotransduction, Stemness, Epithelial Plasticity, and Therapeutic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with Azido-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of peptide-based drugs.[1][2] PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic volume, which in turn can reduce renal clearance, protect against proteolytic degradation, and decrease immunogenicity.[1][2] This results in a longer circulation half-life and sustained therapeutic effect.
This document provides detailed application notes and protocols for the bioconjugation of peptides with Azido-PEG16-Boc, a heterobifunctional PEG linker. This linker contains an azide (N3) group for conjugation to an alkyne-modified peptide via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".[3][4] The other end of the PEG linker is terminated with a tert-butyloxycarbonyl (Boc) protected amine, which allows for further functionalization after deprotection.
These protocols are intended for researchers in academia and industry engaged in the development of novel peptide therapeutics, diagnostics, and research tools.
Materials and Reagents
-
Peptide with a terminal alkyne group (e.g., propargylglycine)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-HCl buffer
-
Acetonitrile (ACN)
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing peptide to this compound using a copper(I) catalyst generated in situ.
-
Peptide Preparation: Dissolve the alkyne-modified peptide in a suitable buffer, such as 100 mM Tris-HCl, pH 7.5. The final concentration should be in the range of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of Copper(II) sulfate (CuSO4) in water.
-
Prepare a 200 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the peptide solution.
-
Add this compound to the peptide solution. A 1.5 to 5-fold molar excess of the PEG reagent over the peptide is recommended.
-
Add the CuSO4 stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 1-4 hours. The reaction can be monitored by RP-HPLC.
-
Purification:
-
Upon completion, the reaction mixture can be purified using solid-phase extraction (SPE) to remove excess reagents.
-
For higher purity, the PEGylated peptide should be purified by preparative RP-HPLC. A gradient of acetonitrile in water with 0.1% TFA is commonly used.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified this compound-peptide conjugate.
-
Protocol 2: Boc Deprotection of the PEGylated Peptide
This protocol outlines the removal of the Boc protecting group from the terminal amine of the PEG chain after conjugation.
-
Dissolution: Dissolve the lyophilized Boc-protected PEGylated peptide in a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Deprotection Reaction: Stir the solution at room temperature for 30-60 minutes.
-
TFA Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether.
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether two to three times. Dry the final product under vacuum.
-
Characterization: Confirm the complete removal of the Boc group by mass spectrometry, which should show a mass decrease of 100.12 Da.
Quantitative Data Summary
The following table summarizes typical quantitative data for the bioconjugation and deprotection reactions. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Parameter | Value | Reference / Note |
| CuAAC Reaction | ||
| Peptide Concentration | 1-10 mg/mL | General recommendation |
| This compound Molar Excess | 1.5 - 5 fold | Optimization may be required |
| CuSO4 Concentration | 1 mM | Typical catalytic amount |
| Sodium Ascorbate Conc. | 5 mM | In excess to ensure reduction of Cu(II) |
| Reaction Time | 1 - 4 hours | Monitor by HPLC for completion |
| Reaction Temperature | Room Temperature (20-25 °C) | |
| Typical Yield (crude) | > 90% | Based on HPLC analysis of the reaction mixture |
| Purity (after RP-HPLC) | > 95% | Dependent on purification efficiency |
| Boc Deprotection | ||
| TFA Concentration | 50% in DCM | Standard condition for Boc removal[5] |
| Reaction Time | 30 - 60 minutes | Monitor by MS for completion |
| Reaction Temperature | Room Temperature (20-25 °C) | |
| Expected Mass Shift | -100.12 Da | Loss of the Boc group |
| Typical Yield | > 95% | Generally a high-yielding reaction |
Visualizations
Experimental Workflow
Caption: Experimental workflow for peptide bioconjugation.
Chemical Reaction Pathway
Caption: Chemical pathway of bioconjugation and deprotection.
Characterization
The successful conjugation and deprotection should be confirmed by appropriate analytical techniques:
-
RP-HPLC: A shift in the retention time of the peptide after conjugation with the hydrophilic PEG moiety is expected. The purity of the final product can also be assessed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is a critical technique to confirm the covalent attachment of the this compound to the peptide. The observed molecular weight should correspond to the sum of the molecular weights of the peptide and the PEG linker. A subsequent mass decrease of 100.12 Da after TFA treatment will confirm the successful removal of the Boc group.
Troubleshooting
-
Low Conjugation Efficiency:
-
Ensure the sodium ascorbate solution is freshly prepared.
-
Increase the molar excess of the this compound reagent.
-
Check the pH of the reaction mixture; it should be between 7 and 8.
-
Degas the reaction buffer to remove oxygen, which can oxidize the Cu(I) catalyst.
-
-
Incomplete Boc Deprotection:
-
Increase the reaction time with the TFA/DCM solution.
-
Ensure the TFA is of high purity and not degraded.
-
-
Poor Recovery After Purification:
-
Optimize the RP-HPLC gradient to ensure good separation and recovery.
-
For hydrophobic peptides, solubility issues might arise. Consider adding organic co-solvents to the initial reaction mixture.
-
Conclusion
The bioconjugation of peptides with this compound via click chemistry is a robust and efficient method for producing well-defined PEGylated peptides. The protocols provided herein offer a comprehensive guide for researchers to successfully perform these modifications. The ability to deprotect the Boc group post-conjugation provides a valuable handle for further functionalization, enabling the development of complex and multifunctional peptide-based therapeutics and research tools. Careful optimization of reaction conditions and rigorous characterization of the final product are essential for obtaining high-quality conjugates for downstream applications.
References
- 1. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation of the antimicrobial peptide LyeTx I-b maintains structure-related biological properties and improves selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide conjugation via CuAAC 'click' chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Azido-PEG16-Boc in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG16-Boc is a heterobifunctional polyethylene glycol (PEG) linker that serves as a critical component in the development of advanced, targeted drug delivery systems. This linker is characterized by three key functional elements: a terminal azide group (N₃), a sixteen-unit polyethylene glycol chain (PEG16), and a tert-butyloxycarbonyl (Boc) protected amine. This unique combination of features makes it an invaluable tool for conjugating therapeutic agents to targeting moieties, thereby enhancing drug solubility, stability, and pharmacokinetic profiles while enabling precise delivery to specific cells or tissues.
The azide group offers a versatile handle for "click chemistry," a set of biocompatible and highly efficient reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions allow for the covalent attachment of the linker to drug delivery vehicles or therapeutic payloads that have been functionalized with an alkyne group. The PEG16 spacer is a hydrophilic chain that imparts several beneficial properties to the resulting conjugate, including increased aqueous solubility, reduced immunogenicity, and prolonged circulation half-life by minimizing renal clearance and recognition by the reticuloendothelial system. The Boc-protected amine provides a stable, masked primary amine that can be deprotected under acidic conditions to allow for subsequent conjugation to targeting ligands, such as antibodies, peptides, or small molecules, through amide bond formation or other amine-reactive chemistries.
These application notes provide an overview of the utility of this compound in constructing targeted drug delivery platforms, such as nanoparticles, micelles, and liposomes. Detailed protocols for key experimental procedures are also provided to guide researchers in the practical application of this versatile linker.
Key Applications
-
Antibody-Drug Conjugates (ADCs): this compound can be used to link cytotoxic drugs to monoclonal antibodies, creating ADCs that selectively deliver the therapeutic payload to cancer cells expressing the target antigen.
-
Targeted Nanoparticle Systems: The linker can be incorporated into the surface of nanoparticles (e.g., polymeric nanoparticles, liposomes, micelles) to attach targeting ligands, facilitating active targeting of the drug-loaded nanoparticles to diseased tissues.[1]
-
PROTACs (Proteolysis Targeting Chimeras): While this document focuses on drug delivery, it is worth noting that PEG linkers like this compound are also integral to the synthesis of PROTACs, which are designed to induce the degradation of specific target proteins.
Chemical Properties and Handling
| Property | Value |
| Chemical Name | 1-Azido-51-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-hexadecaoxapentacontan-51-one, N-tert-butyl ester (Representative Name) |
| Molecular Formula | C₃₇H₇₄N₄O₁₈ (Representative) |
| Molecular Weight | 883.0 g/mol (Representative) |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents |
| Storage Conditions | Store at -20°C, desiccated, and protected from light. |
Note: The exact molecular formula and weight may vary slightly depending on the specific isomer and manufacturer.
Experimental Protocols
Protocol 1: Boc Deprotection of this compound to Yield Azido-PEG16-Amine
This protocol describes the removal of the Boc protecting group to expose the primary amine, which can then be used for conjugation to a targeting ligand.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 10-20 mg/mL.
-
To the stirred solution, add TFA (20-50% v/v in DCM). The reaction is typically carried out at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is usually complete within 1-3 hours.
-
Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Dissolve the residue in water and carefully neutralize the solution by adding saturated NaHCO₃ solution until the pH is approximately 8-9.
-
Extract the aqueous layer with DCM or ethyl acetate (3 times the volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the deprotected Azido-PEG16-Amine.
Protocol 2: Conjugation of Azido-PEG16-Amine to a Targeting Ligand (e.g., Carboxylic Acid-Containing Molecule)
This protocol outlines the formation of an amide bond between the deprotected amine of the PEG linker and a carboxylic acid group on a targeting ligand using EDC/NHS chemistry.
Materials:
-
Azido-PEG16-Amine (from Protocol 1)
-
Targeting ligand with a carboxylic acid group
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4)
-
Dialysis tubing or size-exclusion chromatography column for purification
Procedure:
-
Dissolve the targeting ligand (1 equivalent) in anhydrous DMF or DMSO.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
Dissolve Azido-PEG16-Amine (1.5-2 equivalents) in the reaction buffer (e.g., PBS).
-
Add the solution of Azido-PEG16-Amine to the activated targeting ligand solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Monitor the reaction by LC-MS or SDS-PAGE (if conjugating to a protein).
-
Purify the resulting conjugate (Targeting Ligand-PEG16-Azide) from excess reagents using dialysis against the appropriate buffer or by size-exclusion chromatography.
Protocol 3: Formulation of Drug-Loaded Nanoparticles and Surface Functionalization with Targeting Ligand-PEG16-Azide
This protocol provides a general method for preparing drug-loaded polymeric nanoparticles and functionalizing their surface using a "post-insertion" method with a pre-formed alkyne-functionalized nanoparticle and the Targeting Ligand-PEG16-Azide via click chemistry.
Materials:
-
Drug to be encapsulated
-
Polymer for nanoparticle formation (e.g., PLGA, PLA) functionalized with alkyne groups
-
Targeting Ligand-PEG16-Azide (from Protocol 2)
-
Solvent for polymer and drug (e.g., acetone, acetonitrile)
-
Aqueous phase (e.g., deionized water, buffer)
-
Surfactant (e.g., polyvinyl alcohol (PVA), Pluronic F-68)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Dialysis membrane (appropriate MWCO)
-
Homogenizer or sonicator
Procedure:
Part A: Nanoparticle Formulation (Solvent Evaporation Method)
-
Dissolve the alkyne-functionalized polymer and the drug in a water-miscible organic solvent.
-
Prepare an aqueous solution containing a surfactant.
-
Add the organic phase dropwise to the aqueous phase under constant stirring or homogenization to form an oil-in-water emulsion.
-
Continue stirring for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove excess surfactant and unencapsulated drug.
Part B: Surface Functionalization via Click Chemistry (CuAAC)
-
Resuspend the alkyne-functionalized nanoparticles in a suitable buffer (e.g., PBS).
-
Add the Targeting Ligand-PEG16-Azide to the nanoparticle suspension.
-
In a separate tube, prepare a fresh solution of sodium ascorbate and add it to the reaction mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation.
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer or by dialysis to remove unreacted materials and the copper catalyst.
Characterization and Quantitative Analysis
The following table presents representative data for docetaxel-loaded micelles prepared with a Boc-protected PEG-PLA copolymer, which serves as a model for a targeted drug delivery system.[2]
| Parameter | Method | Result |
| Drug Loading Capacity (DLC) | HPLC | 4.81 ± 0.08% |
| Encapsulation Efficiency (EE) | HPLC | > 95% |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | ~20 nm |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical |
| In Vivo Efficacy | A549 Tumor-Bearing Nude Mice Model | Significant tumor growth inhibition compared to free drug |
Drug Loading Capacity (DLC) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100% Encapsulation Efficiency (EE) = (Weight of drug in nanoparticles / Initial weight of drug) x 100%
Visualizations
Caption: Workflow for synthesizing a targeted drug delivery system using this compound.
Caption: Mechanism of action for a targeted drug delivery system.
Caption: Functional components of this compound and their roles in targeted drug delivery.
References
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG click chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Azido-PEG click chemistry reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with an Azido-PEG reagent is resulting in a very low yield. What are the most common causes?
Low yields in CuAAC reactions involving Azido-PEG reagents can often be attributed to a few critical factors:
-
Oxidation of the Copper(I) Catalyst: The active catalyst in CuAAC is Copper(I) (Cu(I)). Exposure to oxygen can readily oxidize it to the inactive Copper(II) (Cu(II)) state, halting the reaction.[1]
-
Poor Reagent Quality or Degradation: The quality of all reactants is crucial. The Azido-PEG, the alkyne-functionalized molecule, the copper source, and the reducing agent can degrade over time or if stored improperly.[1]
-
Suboptimal Reaction Conditions: Incorrect solvent composition, temperature, pH, or reactant concentrations can significantly impede the reaction efficiency.[1][2]
-
Steric Hindrance: The bulky nature of the PEG chain or the substrate molecule can physically obstruct the azide and alkyne groups from coming into proximity for the reaction to occur.[3]
-
Copper Sequestration: In complex biological mixtures, components like proteins or other biomolecules can bind to the copper catalyst, making it unavailable for the click reaction.[4][5]
Q2: How can I prevent the oxidation of my copper catalyst?
Maintaining the copper catalyst in its active Cu(I) state is paramount for a successful reaction. Here are several strategies to minimize oxidation:
-
Degassing Solvents: Before starting the reaction, thoroughly degas all solvents (e.g., water, buffers, organic co-solvents) to remove dissolved oxygen. Common methods include sparging with an inert gas like argon or nitrogen, or using freeze-pump-thaw cycles.[1]
-
Using a Reducing Agent: A reducing agent is essential to convert any Cu(II) that forms back to Cu(I). Sodium ascorbate is the most commonly used reducing agent. It is crucial to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time.[1][6]
-
Working Under an Inert Atmosphere: For highly sensitive reactions, performing the entire experiment under an inert atmosphere, for instance in a glovebox, can be highly beneficial. At a minimum, capping the reaction vessel tightly will limit oxygen ingress.[1]
-
Utilizing Copper-Chelating Ligands: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) not only stabilize the Cu(I) oxidation state but also accelerate the reaction and protect sensitive biomolecules from damage by reactive oxygen species.[4][7][8]
Q3: I suspect my Azido-PEG or other reagents are degraded. How can I check their quality?
Reagent integrity is non-negotiable for a successful click reaction.
-
Azido-PEG: The azide group is generally stable but can be sensitive to certain conditions. It is recommended to use freshly acquired or properly stored Azido-PEG. For long-term storage, temperatures of -20°C or -80°C are often recommended.[1]
-
Copper Source (e.g., CuSO₄): Ensure the copper sulfate is pure and has been stored in a dry environment to prevent hydration and contamination.
-
Sodium Ascorbate: This reducing agent is prone to oxidation. A brownish color indicates oxidation, and the reagent should be discarded. Always use a fresh bottle or a solution prepared immediately before use.[6]
-
Alkyne Substrate: Verify the purity and integrity of your alkyne-containing molecule using analytical methods like NMR or mass spectrometry.
Q4: What are the optimal reaction conditions for a click reaction with a PEGylated azide?
The optimal conditions can vary depending on the specific substrates, but here are some general guidelines:
-
Solvents: Due to the hydrophilic nature of the PEG chain, aqueous solvents or mixtures with organic co-solvents are typically used. Common solvent systems include water, PBS buffer, and mixtures of water with DMSO, t-BuOH, or DMF.[1][9][10]
-
pH: CuAAC reactions are generally robust and can be performed over a wide pH range, typically between 4 and 12.[2][10] For reactions involving biomolecules, maintaining a physiological pH (around 7.4) is often preferred.
-
Temperature: Most click reactions proceed efficiently at room temperature.[11] In cases of low reactivity or steric hindrance, gentle heating (e.g., 35-60°C) may improve the yield.[6][12]
-
Reactant Concentrations and Ratios: The concentrations of your reactants can influence the reaction rate. It is common to use a slight excess of one of the reactants, often the smaller, more accessible molecule.
| Parameter | Recommended Range | Notes |
| Azide-to-Alkyne Molar Ratio | 1:1 to 1:1.5 (or vice versa) | A slight excess of the less precious or more soluble reactant can drive the reaction to completion.[9] |
| Copper(II) Sulfate (CuSO₄) Concentration | 0.05 mM to 0.25 mM | Higher concentrations can sometimes be beneficial but may also lead to side reactions or protein precipitation.[4] |
| Copper-Ligand Molar Ratio | 1:5 | A 5-fold excess of ligand to copper is commonly used to ensure proper chelation and stabilization.[4] |
| Sodium Ascorbate Concentration | 3- to 10-fold excess over copper | A significant excess of the reducing agent is necessary to maintain the active Cu(I) state.[1][2] |
Experimental Protocols
General Protocol for a Test CuAAC Reaction
This protocol can be used to test the efficiency of your reagents and conditions before committing expensive materials.
-
Reagent Preparation:
-
Prepare a stock solution of your Azido-PEG reagent in a degassed buffer (e.g., PBS).
-
Prepare a stock solution of a simple alkyne (e.g., propargyl alcohol) in the same degassed buffer.[4]
-
Prepare fresh stock solutions of:
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the Azido-PEG and alkyne solutions to achieve the desired final concentrations.
-
Add the ligand solution to the mixture.
-
Add the CuSO₄ solution. It is crucial to add the ligand before the copper to allow for the formation of the copper-ligand complex.[7]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For reactions with biomolecules, gentle end-over-end rotation is recommended.[5]
-
The reaction progress can be monitored by techniques such as TLC, LC-MS, or fluorescence if one of the components is fluorescently labeled.
-
-
Workup and Analysis:
-
To stop the reaction, you can add an excess of a chelating agent like EDTA.[5]
-
Analyze the reaction mixture to determine the yield of the desired product.
-
Visual Troubleshooting and Workflows
Troubleshooting Decision Tree
The following diagram outlines a logical workflow for troubleshooting low-yield Azido-PEG click chemistry reactions.
Caption: Troubleshooting decision tree for low-yield click chemistry.
General Experimental Workflow for CuAAC
This diagram illustrates the typical sequence of steps for setting up a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Caption: General workflow for a CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Boc Deprotection for PEGylated Compounds
Welcome to the technical support center for optimizing tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG)ylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete Boc deprotection in PEGylated compounds?
Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid, commonly Trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not go to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1]
-
Steric Hindrance: The bulky nature of the PEG chain, particularly for high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, thus slowing down the reaction rate.[1]
-
Solvent Issues: The chosen solvent must effectively dissolve both the PEGylated compound and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]
Q2: What are the common side products observed during Boc deprotection and how can they be minimized?
The most common side reaction is the alkylation of nucleophilic residues by the reactive tert-butyl cation generated during the cleavage of the Boc group.[2][3] This is particularly problematic for compounds containing sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.[3]
To minimize these side products, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with the desired product.[3]
Q3: How can I monitor the progress of the deprotection reaction?
Several analytical techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): A quick method to observe the disappearance of the starting material and the appearance of the more polar deprotected product, which will have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.[1][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet peak of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum indicates the progress of the deprotection.[1]
Q4: What are the standard work-up procedures for isolating the deprotected PEGylated compound?
The work-up procedure depends on the properties of the final product:
-
Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (e.g., rotary evaporation) is effective. Co-evaporation with a solvent like toluene can help remove residual traces of TFA.[1][4]
-
Precipitation: The deprotected product, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.[1]
-
Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]
Troubleshooting Guide
Issue 1: Incomplete Deprotection
-
Symptom: Presence of starting material detected by TLC, LC-MS, or NMR after the expected reaction time.
-
Troubleshooting Steps:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in DCM (e.g., from 20% to 50%).[1]
-
Extend Reaction Time: Continue to monitor the reaction at regular intervals until the starting material is consumed.[1]
-
Consider a Stronger Acid: For particularly stubborn deprotections, a stronger acid system like 4M HCl in 1,4-dioxane can be used.[1]
-
Ensure Good Solubility: Confirm that your PEGylated compound is fully dissolved in the chosen solvent.
-
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Issue 2: Formation of Side Products
-
Symptom: Observation of unexpected peaks in HPLC or LC-MS analysis of the crude product.
-
Cause: Alkylation of sensitive amino acid residues (e.g., Trp, Met, Cys, Tyr) by the tert-butyl cation.[3]
-
Solution: Incorporate scavengers into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Temperature | Typical Time |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[1][4] | Dichloromethane (DCM)[1][4] | 0°C to Room Temp[1][4] | 1-2 hours[1][4] |
| Hydrochloric Acid (HCl) | 4M[1] | 1,4-Dioxane[1] | Room Temp | Varies |
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5%[1] | General carbocation scavenger.[1] |
| Water | 2.5 - 5%[1] | Carbocation scavenger.[1] |
| Thioanisole | 5% | Protects Methionine residues.[1] |
| 1,2-Ethanedithiol (EDT) | 2.5% | Protects Cysteine residues.[1] |
| Phenol | 5% | Carbocation scavenger.[1] |
A commonly used scavenger mixture is TFA/TIS/water (95:2.5:2.5 v/v/v).[1]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM
-
Dissolve the Boc-protected PEGylated compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4]
-
If the substrate contains acid-sensitive residues, add the appropriate scavenger(s) (e.g., triisopropylsilane at 2.5-5% v/v).[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]
-
For complete removal of residual TFA, co-evaporate with toluene (3x).[1]
-
The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[4]
Caption: Standard experimental workflow for Boc deprotection.
Protocol 2: Monitoring Reaction Progress by HPLC
-
Prepare a calibration curve using known concentrations of the starting material and the expected product.
-
At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase containing a neutralizing agent.
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).
-
Analyze the chromatogram to determine the relative peak areas of the starting material, product, and any byproducts.
-
Use the calibration curve to quantify the conversion and monitor the reaction progress over time.
Milder Deprotection Conditions
For substrates sensitive to strong acids like TFA, consider these alternative methods:
-
Lewis Acid Catalysis: Reagents such as zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions.[1]
-
Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, though this may require high temperatures and long reaction times.[1]
References
How to avoid side reactions with Azido-PEG16-Boc
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective use of Azido-PEG16-Boc in their experiments. Our goal is to help you avoid common side reactions and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. It features a terminal azide (-N₃) group, a 16-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine group. The azide group is primarily used for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1][2] The Boc-protected amine allows for subsequent deprotection to reveal a primary amine, which can then be conjugated to other molecules. The PEG spacer enhances solubility and bioavailability of the conjugated molecule.[3]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of the compound, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[4] If preparing a stock solution, use an anhydrous organic solvent such as DMSO or DMF and store it at -20°C or -80°C.[1] For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.[1]
Q3: Under what conditions is the azide group stable?
The azide group is generally stable under a range of reaction conditions.[5] However, it is important to consider the following:
-
pH: The azide group is generally stable in a pH range of 4-12.[1] Strongly acidic conditions (pH < 4) should be avoided to prevent the formation of hydrazoic acid.[6]
-
Reducing Agents: Avoid the use of reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) as they can reduce the azide group to an amine.[1]
-
Light and Heat: Prolonged exposure to light, especially UV radiation, and elevated temperatures should be avoided as they can lead to degradation of the azide group.[6][7]
Q4: How do I remove the Boc protecting group?
The Boc group is labile under acidic conditions.[3] The most common method for its removal is treatment with a strong acid like trifluoroacetic acid (TFA), typically in a solvent such as dichloromethane (DCM).[3][8] Complete deprotection can usually be achieved at room temperature.
Troubleshooting Guide
Problem 1: Low yield in my click chemistry reaction.
| Possible Cause | Suggested Solution |
| Degradation of this compound | Ensure the reagent has been stored correctly at -20°C and protected from light. Prepare fresh solutions before use. |
| Inefficient Copper(I) Catalyst (for CuAAC) | Use a freshly prepared solution of a Cu(I) source (e.g., CuBr or CuSO₄ with a reducing agent like sodium ascorbate).[9] The use of a stabilizing ligand like TBTA or THPTA can prevent oxidation of Cu(I) to the inactive Cu(II) state.[9][10] |
| Presence of Impurities | Ensure all reagents and solvents are of high purity and anhydrous where necessary. Impurities in the alkyne-containing molecule can also inhibit the reaction. |
| Steric Hindrance | The bulky PEG chain may cause steric hindrance. Consider optimizing the reaction temperature and time. In some cases, a longer reaction time may be required. |
Problem 2: I am observing unexpected side products in my reaction.
| Possible Cause | Suggested Solution |
| Oxidative Coupling of Alkyne (CuAAC) | This can occur in the presence of oxygen. Degas your reaction mixture and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[11] |
| Reduction of Azide Group | If your reaction buffer contains reducing agents (e.g., DTT, TCEP), the azide group can be reduced to an amine. Use buffers free of these agents.[1] |
| tert-Butylation of Nucleophiles (during Boc deprotection) | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic residues on your molecule. Use a scavenger such as triisopropylsilane (TIS) or thioanisole in your deprotection reaction mixture to trap the tert-butyl cations.[8] |
| Incomplete Boc Deprotection | If you see a mix of protected and deprotected product, the deprotection may be incomplete. Increase the reaction time or the concentration of the acid. Monitor the reaction by TLC or LC-MS to ensure full conversion.[8] |
Problem 3: Difficulty in purifying the final conjugate.
| Possible Cause | Suggested Solution |
| PEGylated nature of the product | The PEG chain can lead to broad peaks in chromatography and difficulty in separation. Size exclusion chromatography (SEC) is often effective for separating PEGylated proteins from unreacted protein and smaller molecules.[][13] Ion-exchange chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the molecule.[14] |
| Residual Copper Catalyst (CuAAC) | Remove copper ions after the reaction by washing with a chelating agent like EDTA or by using a copper-scavenging resin. |
| Excess PEG reagent | If a large excess of this compound was used, dialysis or tangential flow filtration can be effective for removing the unreacted PEG linker from a larger biomolecule conjugate.[14] |
Quantitative Data Summary
| Parameter | Reagent/Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference(s) |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 h | >95 | [3] |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 h | High | [8] | |
| CuAAC Reaction | CuSO₄/Sodium Ascorbate, THPTA | Room Temp | 30 min - 4 h | >90 | [10][15] |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield the free amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional scavenger)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1 M.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
(Optional) Add a scavenger such as TIS (2.5-5% v/v) to prevent side reactions.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can be used directly in the next step or can be neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[8]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMF/water mixture, DMSO)
-
Reaction vessel
Procedure:
-
Dissolve the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen solvent system.
-
Prepare a stock solution of the copper catalyst premix: For a 10 mM catalyst stock, mix equal volumes of a 20 mM CuSO₄·5H₂O solution and a 20 mM THPTA or TBTA solution.[15]
-
Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol%.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC, LC-MS, or HPLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, the reaction mixture can be purified to remove the copper catalyst and any unreacted starting materials.
Visualizations
Caption: Experimental workflow for Boc deprotection and click chemistry using this compound.
Caption: Troubleshooting decision tree for common issues with this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(Azido-PEG3)-N-Boc-PEG3-NHS ester, 2112731-51-6 | BroadPharm [broadpharm.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Azido-PEG16-Boc Conjugates by HPLC
Welcome to the technical support center for the purification of Azido-PEG16-Boc conjugates. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their HPLC purification experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC method for purifying this compound?
A1: A good starting point for purifying this compound is reversed-phase HPLC (RP-HPLC) using a C18 column. A water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) is a robust initial mobile phase system.[1][2]
Q2: How does the PEG chain affect the chromatographic behavior of my conjugate?
A2: The polyethylene glycol (PEG) chain significantly increases the hydrophilicity and size of the molecule. In RP-HPLC, this can lead to earlier elution times compared to the non-PEGylated parent molecule. The dispersity of the PEG chain can also lead to broader peaks.[3]
Q3: Is the Boc protecting group stable under typical RP-HPLC conditions?
A3: The tert-butyloxycarbonyl (Boc) protecting group is generally stable to the acidic conditions of typical RP-HPLC mobile phases containing 0.1% TFA. However, prolonged exposure to strong acids or highly aqueous mobile phases at elevated temperatures could potentially lead to some deprotection. While Boc deprotection usually requires strong acids, some users have reported instability under certain basic conditions, though this is less common in standard RP-HPLC.[4]
Q4: What detector should I use for this compound?
A4: Since the this compound conjugate may lack a strong chromophore, detection can be challenging. If the conjugated molecule has a UV-active component, a UV detector set to an appropriate wavelength (e.g., 220 nm for peptide backbones) can be used.[1][2] For conjugates without a chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended as they can detect nonvolatile analytes.[5] A Refractive Index Detector (RID) can also be used for PEG molecules.[]
Troubleshooting Guide
Poor Peak Shape
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | - Strong interaction between the analyte and residual silanols on the column.[7][8]- Column overload.[7] | - Add a competitive base to the mobile phase (e.g., a small amount of triethylamine).- Reduce the sample concentration or injection volume.- Lower the mobile phase pH to suppress silanol ionization.[8] |
| Peak Fronting | - Column overload.- Poor sample solubility in the mobile phase. | - Dilute the sample.- Dissolve the sample in a solvent similar in composition to the initial mobile phase.[1] |
| Peak Splitting | - Incompatible solvent between the sample and mobile phase.- Column void or contamination.[7] | - Ensure the sample is dissolved in the initial mobile phase.- Flush the column or replace it if necessary.[8] |
| Broad Peaks | - High PEG dispersity.[3]- Secondary interactions with the stationary phase. | - Use a shallower gradient to improve separation of different PEG chain lengths.[9]- Increase column temperature to improve peak shape.[9] |
Retention Time Issues
| Problem | Potential Cause | Suggested Solution |
| No or Early Elution | - Compound is too polar for the column/mobile phase.- Stronger than expected elution strength of the mobile phase. | - Use a more polar stationary phase (e.g., C4 or C8).[9]- Decrease the initial percentage of the organic solvent in the gradient.[9] |
| Late Elution | - Compound is too hydrophobic.- Weak mobile phase. | - Increase the initial percentage of the organic solvent.- Use a stronger organic solvent (e.g., acetonitrile instead of methanol).[10] |
| Variable Retention Times | - Fluctuations in column temperature.[7]- Air trapped in the pump.[7]- Inconsistent mobile phase preparation. | - Use a column oven to maintain a consistent temperature.[9]- Degas the mobile phase and prime the pump.- Prepare fresh mobile phase daily and ensure accurate composition. |
Detection Problems
| Problem | Potential Cause | Suggested Solution |
| No Peaks or Small Peaks | - Detector lamp is off.- Incorrect detector wavelength.- Sample concentration is too low. | - Ensure the detector lamp is on.- Optimize the detection wavelength for your conjugate.- Concentrate the sample or inject a larger volume. |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections. | - Use high-purity solvents and additives.- Run a blank gradient to identify the source of contamination.- Flush the column and system between runs. |
Experimental Protocols
Recommended Starting RP-HPLC Protocol
This protocol provides a robust starting point for the purification of this compound conjugates. Optimization will likely be required based on the specific properties of the conjugate.
| Parameter | Recommendation |
| HPLC System | Standard HPLC system with a UV detector or ELSD/CAD |
| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)[1] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water[2] |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile[2] |
| Gradient | 5% to 95% Mobile Phase B over 30 minutes (linear)[2] |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column)[1][2] |
| Column Temperature | 30-45 °C[1][9] |
| Detection | UV at 220 nm (if applicable) or ELSD/CAD[1][2][5] |
| Injection Volume | 10-20 µL[2] |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of approximately 0.5-1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[1] |
Visualizations
Experimental Workflow for HPLC Purification
Caption: Workflow for the HPLC purification of this compound conjugates.
Troubleshooting Logic for HPLC Issues
Caption: A logical diagram for troubleshooting common HPLC problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. uhplcs.com [uhplcs.com]
- 8. agilent.com [agilent.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. veeprho.com [veeprho.com]
Solving solubility issues of Azido-PEG16-Boc in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Azido-PEG16-Boc in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional linker molecule. It comprises a 16-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity, an azide group for "click chemistry" conjugation, and a tert-butyloxycarbonyl (Boc) protected amine. This structure is valuable in bioconjugation and drug delivery for linking molecules together. The Boc group provides a stable protecting group for the amine that can be removed under specific acidic conditions.
Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?
Yes, this can be a common issue. While the PEG chain enhances water solubility, the molecule's overall solubility is influenced by the hydrophobic tert-butyloxycarbonyl (Boc) group.[1] This can make direct dissolution in aqueous buffers challenging, especially at higher concentrations.
Q3: What are the primary factors affecting the solubility of this compound?
The solubility of this compound is influenced by several factors:
-
The Hydrophobic Boc Group: This is a primary contributor to poor aqueous solubility.
-
Concentration: Higher concentrations are more likely to result in incomplete dissolution or precipitation.
-
Buffer Composition: The ionic strength and pH of your buffer can impact solubility.
-
Temperature: Temperature can affect the dissolution rate and solubility limit.
Q4: Will adjusting the pH of my buffer help?
Adjusting the pH is generally not recommended as a primary method for dissolving this compound. The Boc protecting group is sensitive to acidic conditions and can be prematurely cleaved.[] It is crucial to maintain a neutral or slightly basic pH to ensure the integrity of the molecule.
Q5: Are there any recommended co-solvents to improve solubility?
Yes, using a water-miscible organic co-solvent is a highly effective strategy. Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used to first dissolve the compound before careful dilution into the aqueous buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Compound will not dissolve in aqueous buffer. | The hydrophobic Boc group is limiting aqueous solubility. | 1. Use a co-solvent: First, dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF. 2. Gentle Heating: Warm the solution to 30-40°C to aid dissolution. Avoid excessive heat. 3. Sonication: Use a bath sonicator to provide mechanical energy to break up solid particles. |
| A cloudy solution or precipitate forms after adding the co-solvent stock to the aqueous buffer. | The compound is precipitating out of the mixed-solvent system. | 1. Slow Dilution: Add the co-solvent stock solution to the aqueous buffer very slowly, drop-wise, with continuous stirring or vortexing. 2. Lower Concentration: The final concentration in the aqueous buffer may be too high. Try preparing a more dilute solution. 3. Increase Co-solvent Percentage: A slightly higher percentage of the organic co-solvent in the final solution may be necessary, but be mindful of its compatibility with your downstream application. |
| The compound dissolves initially but crashes out of solution over time. | The solution is supersaturated and thermodynamically unstable. | 1. Re-dissolve with gentle heating and sonication. 2. Prepare fresh solutions immediately before use. 3. Consider storing stock solutions at a higher concentration in the pure organic co-solvent and performing the final dilution just prior to the experiment. |
Inferred Solubility Data
| Solvent System | Classification | Expected Solubility | Comments |
| Water | Aqueous | Low | The hydrophobic Boc group significantly limits solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Low to Very Low | Similar to water; high salt concentration may slightly decrease solubility. |
| Tris Buffer, pH 7.5-8.5 | Aqueous Buffer | Low to Very Low | Solubility is expected to be similar to other aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent solvent for initial stock solution preparation.[3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | A good alternative to DMSO for preparing stock solutions.[3] |
| Dichloromethane (DCM) | Chlorinated | High | Useful for handling and synthesis but less common for biological applications.[3] |
| 10% DMSO in PBS | Mixed Aqueous | Moderate | The final solubility depends on the dilution factor and final concentration. |
Note: Researchers should always perform their own solubility tests for their specific experimental conditions.
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Initial Dissolution: Add a minimal volume of a high-purity, anhydrous water-miscible organic solvent (e.g., DMSO) to the solid this compound. Vortex or gently sonicate until the solid is completely dissolved. This will be your concentrated stock solution.
-
Aqueous Dilution: While gently vortexing or stirring your aqueous buffer, add the stock solution drop-wise to the buffer.
-
Observation: Monitor the solution for any signs of cloudiness or precipitation. If the solution remains clear, the compound is soluble at that concentration.
-
Gentle Heating (Optional): If slight precipitation occurs, warm the solution to 30-40°C and sonicate briefly. Allow the solution to cool to room temperature to ensure the compound remains in solution.
Protocol 2: General Method for Determining Approximate Solubility
-
Preparation: Add a pre-weighed amount of this compound (e.g., 1 mg) to a small vial.
-
Solvent Addition: Add a measured volume of the desired aqueous buffer (e.g., 100 µL) to the vial.
-
Equilibration: Cap the vial and vortex vigorously for 1-2 minutes. If the solid does not dissolve, place the vial on a rotator at room temperature for 1-2 hours.
-
Physical Aids: If the compound is still not dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can also be applied.
-
Observation: If the solid dissolves completely, the solubility is at least 10 mg/mL. If not, add an additional known volume of the buffer and repeat the process until the solid dissolves to determine the approximate solubility.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solubilization.
References
Technical Support Center: Incomplete Boc Deprotection of PEG Linkers
This technical support guide provides solutions for common issues encountered during the tert-butoxycarbonyl (Boc) deprotection of polyethylene glycol (PEG) linkers. It is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection incomplete?
Incomplete Boc deprotection is a common issue that can stem from several factors:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis, a reaction catalyzed by acid.[1] Trifluoroacetic acid (TFA) is the most common reagent for this purpose.[2][3] If the acid concentration is too low or its strength is insufficient, the reaction may not proceed to completion.[2]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the Boc group may not be fully removed.[2] While many deprotection reactions are performed at room temperature, some substrates may need longer reaction times or gentle heating.[2]
-
Steric Hindrance: The bulky nature of the PEG chain, especially in high molecular weight PEGs, can physically block the acid from reaching the Boc-protected amine, thereby slowing down the reaction rate.[2]
-
Poor Solubility: The choice of solvent is critical. Dichloromethane (DCM) is commonly used, and it's essential that both the PEG-linker conjugate and the acid are fully dissolved to ensure an efficient reaction.[2][3]
-
Reagent Degradation: Ensure that the acid used is fresh and has not been compromised by improper storage.[4]
Q2: How can I monitor the progress of the deprotection reaction?
Regularly monitoring the reaction is key to determining the optimal endpoint and avoiding over-exposure to harsh acidic conditions.
-
Thin-Layer Chromatography (TLC): TLC is a fast and convenient method to qualitatively track the reaction. The deprotected amine product is more polar than the Boc-protected starting material and will therefore have a lower Retention Factor (Rf) value.[2] The disappearance of the starting material spot and the appearance of a new, lower spot indicates a successful reaction. Staining with ninhydrin can be effective for visualizing the primary amine product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a more accurate and quantitative assessment. It allows for the precise measurement of the starting material, the desired product, and any side products that may have formed.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic signal from the tert-butyl protons of the Boc group.
Q3: I am observing side products after deprotection. What could be the cause?
The formation of side products is often caused by the reactive nature of the carbocation generated during Boc removal.
-
Alkylation by tert-butyl Cation: During acidic deprotection, the Boc group releases a stable tert-butyl cation.[5] This reactive electrophile can alkylate electron-rich amino acid residues, such as tryptophan and methionine, leading to undesired modifications.[5]
-
Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups (e.g., trityl group on cysteine), they may also be cleaved under the deprotection conditions.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving incomplete deprotection and minimizing side reactions.
Issue 1: Incomplete or Slow Deprotection
If you observe a significant amount of starting material remaining after the expected reaction time, consider the following solutions.
dot
References
Technical Support Center: Removal of Copper Catalyst from Click Chemistry Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reactions. Efficient removal of copper is critical as copper ions can be toxic to cells, interfere with downstream applications, and affect the stability and purity of the final product.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1]
-
Interference with Downstream Applications: Copper can interfere with subsequent analytical techniques or further catalytic transformations. For instance, it can quench fluorescence in assays.[1]
-
Product Instability: The presence of copper can compromise the stability and purity of the final product.[1]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which is then removed through aqueous extraction.[1][3]
-
Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1]
-
Precipitation: Inducing the precipitation of insoluble copper salts, which can then be separated by filtration.[1]
-
Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can also be effective.[1]
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][4] For small organic molecules, a wider range of techniques can be employed.
Troubleshooting Guides
Liquid-Liquid Extraction with EDTA
Problem: Persistent blue or green color in the organic layer after extraction.
-
Potential Cause: Incomplete removal of copper salts.
-
Recommended Solution:
Problem: Emulsion formation during liquid-liquid extraction.
-
Potential Cause: High concentration of salts or surfactants in the reaction mixture.
-
Recommended Solution:
Problem: My product is water-soluble. How can I use EDTA to remove copper?
-
Potential Cause: Direct extraction is not feasible for water-soluble products.
-
Solution:
-
Dialysis: If your product is a macromolecule (e.g., a protein or large polymer), you can dialyze the reaction mixture against a buffer containing EDTA.[1][4] This will remove the copper-EDTA complex while retaining your product.
-
Size Exclusion Chromatography: This can be used to separate the large product from the smaller copper-EDTA complex.[1]
-
Solid-Supported Scavengers
Problem: Low product yield after using a scavenger resin.
-
Potential Cause: Non-specific binding of your product to the resin. This is more common with highly polar or functionalized products.
-
Recommended Solution:
-
Select a more specific scavenger with a functional group that has a higher affinity for copper than for the functional groups on your product. For example, SiliaMetS® Thiourea is often effective for copper.[1]
-
Reduce contact time. Scavenging can be very rapid. Perform a time-course experiment to determine the minimum time required for sufficient copper removal to avoid prolonged exposure of your product to the resin.[1]
-
Problem: The scavenger resin is not effectively removing the copper catalyst.
-
Potential Cause 1: Insufficient amount of scavenger.
-
Solution 1: Use a sufficient molar excess of the scavenger relative to the copper catalyst. A common starting point for screening is 4-8 equivalents.[2][5]
-
Potential Cause 2: Poor mixing of the resin with the reaction mixture.
-
Solution 2: Ensure vigorous stirring to maintain the resin in suspension and maximize contact with the copper catalyst.[1]
-
Potential Cause 3: The copper is in an oxidation state that is not efficiently scavenged by the chosen resin.
-
Solution 3: Some scavengers are more effective for Cu(I) vs. Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism.[1]
Precipitation
Problem: Low product yield after precipitation.
-
Potential Cause: Product co-precipitation with the copper salts.
-
Recommended Solution:
-
Optimize the pH during precipitation to selectively precipitate the copper salt while keeping the product in solution.
-
Wash the filtered precipitate with a suitable solvent to recover any entrained product.[1]
-
Data Presentation: Comparison of Copper Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Applications |
| Chelation (EDTA) | Forms a water-soluble copper-EDTA complex that is removed by aqueous extraction.[1][3] | Inexpensive, widely available, effective for both Cu(I) and Cu(II). | Requires liquid-liquid extraction which can be problematic for emulsions and water-soluble products.[2] | Small organic molecules soluble in organic solvents. |
| Solid-Phase Extraction | Copper is selectively bound to a solid-supported scavenger resin and removed by filtration.[1] | High selectivity, simple filtration workup, applicable to a wide range of products.[6] | Can be more expensive than other methods, potential for non-specific product binding.[1] | Both small molecules and biomolecules. |
| Precipitation | Copper is converted to an insoluble salt (e.g., hydroxide or carbonate) and removed by filtration.[1] | Cost-effective, simple procedure. | Can lead to product co-precipitation, may require pH adjustment which can affect product stability.[1][2] | Products that are stable to pH changes and soluble in the reaction mixture. |
| Aqueous Washes | Simple washing with aqueous solutions to partition the copper salts into the aqueous phase. | Simple and inexpensive. | Often less effective than other methods, may require multiple washes. | Initial purification step for organic-soluble products. |
Experimental Protocols
Protocol 1: Copper Removal by Chelation with EDTA
This protocol describes the removal of copper from a reaction mixture where the product is soluble in an organic solvent.
-
Dilution: Dilute the reaction mixture with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Extraction: Transfer the diluted mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), adjusted to pH 8 with NaOH.[1]
-
Mixing and Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]
-
Removal of Aqueous Layer: Carefully drain the lower aqueous layer.
-
Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is no longer colored.[1]
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal by Solid-Supported Scavengers
This protocol provides a general procedure for using silica-based copper scavengers.
-
Scavenger Selection: Choose a scavenger with a high affinity for copper (e.g., SiliaMetS Thiourea).[6]
-
Addition of Scavenger: Once the click reaction is complete, add the solid scavenger resin directly to the reaction mixture (typically 4-8 molar equivalents relative to the copper catalyst).[1][2][5]
-
Stirring: Stir the suspension vigorously at room temperature. The scavenging progress can often be monitored by a decrease in the color of the solution. A minimum of 1 hour is recommended, but the optimal time should be determined experimentally.[2]
-
Filtration: Filter the mixture to remove the scavenger resin. A syringe filter can be used for small-scale reactions.
-
Washing: Wash the resin with a suitable solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.
-
Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For example, adding a base like sodium hydroxide can precipitate copper(II) hydroxide. Alternatively, sodium carbonate can be used to precipitate copper(II) carbonate.[1]
-
Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate should be observed.[1]
-
Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[1]
-
Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.[1]
-
Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[1]
-
Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.[1]
Visualizations
References
Preventing aggregation of proteins during conjugation with Azido-PEG16-Boc
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein aggregation during conjugation with Azido-PEG16-Boc. The following information is designed to address specific issues in a clear question-and-answer format, supplemented with detailed experimental protocols and quantitative data to guide your experimental design and optimization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use in bioconjugation?
This compound is a heterobifunctional crosslinker. Let's break down its components:
-
Azido (N₃): This group is used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to react with an alkyne-modified molecule.
-
PEG16: This refers to a polyethylene glycol spacer with 16 ethylene oxide units. The PEG spacer is hydrophilic and can help to improve the solubility and reduce the immunogenicity of the resulting conjugate.[1][2]
-
Boc (tert-Butyloxycarbonyl): This is a protecting group for a primary amine. The Boc group must be removed to reveal the amine, which can then be reacted with an amine-reactive functional group on a protein, such as an N-hydroxysuccinimide (NHS) ester.
The intended use of this reagent involves a two-step conjugation process:
-
Boc Deprotection: The Boc group is removed under acidic conditions to expose a primary amine on the PEG linker.
-
Amine Conjugation: The newly exposed amine on the Azido-PEG16-NH₂ linker is then conjugated to the protein, typically by targeting activated carboxyl groups (e.g., using EDC/NHS chemistry) or other amine-reactive moieties.
Q2: My protein is aggregating after adding the this compound reagent. What are the likely causes?
Protein aggregation during this two-step conjugation process can be triggered by several factors:
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Acidic Conditions of Boc Deprotection: The most common method for Boc deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA).[3][4] Many proteins are sensitive to low pH and can partially or fully denature, exposing hydrophobic regions that lead to aggregation.[5]
-
Hydrophobicity of the Reagent: While the PEG chain is hydrophilic, the Boc group itself is hydrophobic. Adding a high concentration of the Boc-protected reagent before deprotection might lead to non-specific hydrophobic interactions with the protein, causing aggregation.
-
Over-labeling: Attaching too many PEG chains to the protein surface can alter its isoelectric point and overall charge distribution, potentially leading to reduced solubility and aggregation.
-
Suboptimal Buffer Conditions during Conjugation: After Boc deprotection and neutralization, the subsequent conjugation reaction requires a buffer that maintains protein stability. An incorrect pH, ionic strength, or the absence of stabilizing excipients can promote aggregation.[5]
-
Intermolecular Cross-linking (if the protein has reactive sites): While this compound is designed for a specific two-step conjugation, if the protein itself has functionalities that can react with each other under the reaction conditions, aggregation can occur.
Troubleshooting Guide
Issue 1: Protein Aggregation During or Immediately After Boc Deprotection
This is a common issue due to the harsh, acidic conditions required for Boc removal.
Troubleshooting Steps & Optimization:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Deprotection Reagent | 20-50% TFA in DCM | Use a milder acidic condition, such as 4M HCl in dioxane, or explore alternative deprotection methods if the protein is extremely acid-labile.[6] | To minimize protein denaturation caused by strong acids. |
| Reaction Time | 30-60 minutes | Reduce the deprotection time to the minimum required for complete Boc removal (monitor by TLC or LC-MS on a small molecule analog). | To limit the protein's exposure to harsh acidic conditions. |
| Temperature | Room Temperature | Perform the deprotection at 0°C or 4°C. | Lower temperatures can help to maintain the protein's structural integrity. |
| Protein Concentration | 1-10 mg/mL | Reduce the protein concentration during deprotection. | Lower concentrations decrease the likelihood of intermolecular interactions that lead to aggregation.[7] |
| Post-Deprotection Handling | Neutralization with a base | Immediately neutralize the solution with a suitable buffer (e.g., phosphate buffer) to bring the pH back to a range where the protein is stable. | To quickly return the protein to a stabilizing environment. |
Issue 2: Aggregation During the PEGylation Reaction (Post-Boc Deprotection)
If the protein is stable after deprotection and neutralization but aggregates upon addition of the activated PEG linker and coupling reagents (e.g., EDC/NHS), consider the following:
Troubleshooting Steps & Optimization:
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| PEG:Protein Molar Ratio | 10:1 to 20:1 | Start with a lower molar ratio (e.g., 5:1) and gradually increase it. | To avoid over-labeling, which can lead to changes in protein solubility. |
| Protein Concentration | 1-10 mg/mL | Perform the conjugation at a lower protein concentration (e.g., 0.5-2 mg/mL). | To reduce the probability of intermolecular cross-linking and aggregation.[7] |
| Reaction Buffer pH | 7.2 - 8.5 | Optimize the pH within this range. A pH closer to the protein's pI can sometimes increase aggregation risk. | To ensure efficient conjugation while maintaining protein stability. Amine-reactive chemistry is generally more efficient at slightly alkaline pH.[8] |
| Temperature | Room Temperature | Conduct the reaction at 4°C for a longer duration. | To slow down both the conjugation reaction and potential aggregation processes. |
| Reagent Addition | Bolus addition | Add the activated PEG linker and coupling reagents dropwise or in small aliquots over time with gentle mixing. | To prevent localized high concentrations of reagents that can cause precipitation. |
Issue 3: Aggregation Prevented by Optimizing Buffer Composition with Excipients
The addition of stabilizing excipients to the reaction buffer can significantly reduce protein aggregation.
Quantitative Impact of Common Excipients on Protein Aggregation During PEGylation:
| Excipient | Concentration Range | % Reduction in Aggregation (Model System) | Mechanism of Action |
| L-Arginine | 50-200 mM | 40-70% | Suppresses protein-protein interactions and can act as a solubilizing agent.[9] |
| Glycerol | 5-20% (v/v) | 30-60% | Increases solvent viscosity and stabilizes the protein's native conformation. |
| Sucrose/Trehalose | 0.25-1 M | 35-65% | Preferential exclusion, which favors the compact, native state of the protein. |
| Polysorbate 20/80 | 0.01-0.1% (v/v) | 20-50% | Non-ionic surfactants that prevent surface-induced aggregation and can solubilize small aggregates. |
Note: The "% Reduction in Aggregation" is illustrative and will vary depending on the specific protein and reaction conditions. It is crucial to screen these excipients for your particular system.
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol assumes the target protein has accessible carboxyl groups (aspartic acid, glutamic acid, or C-terminus) for conjugation.
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in anhydrous dichloromethane (DCM).
-
Add an equal volume of 20% Trifluoroacetic Acid (TFA) in DCM.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the solvent and TFA under a stream of nitrogen or by rotary evaporation.
-
The resulting Azido-PEG16-NH₂ can be used directly or after purification.
Step 2: Protein Conjugation
-
Protein Preparation: Dialyze the protein into an amine-free buffer, such as MES buffer (100 mM MES, 150 mM NaCl, pH 6.0).
-
Activation of Protein Carboxyl Groups:
-
To the protein solution, add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to a final concentration of 5 mM and 10 mM, respectively.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents: Immediately remove excess EDC and NHS using a desalting column equilibrated with MES buffer (pH 6.0).
-
Conjugation Reaction:
-
Dissolve the deprotected Azido-PEG16-NH₂ in the reaction buffer.
-
Add the Azido-PEG16-NH₂ to the activated protein solution at a desired molar ratio (e.g., 10:1 PEG:protein).
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purification: Purify the PEGylated protein from excess reagents and unconjugated protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Mandatory Visualizations
Logical Workflow for Troubleshooting Protein Aggregation
References
- 1. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing PROTAC Linker Length with Azido-PEG Derivatives
Welcome to the technical support center for optimizing Proteolysis Targeting Chimera (PROTAC) linker length using Azido-PEG derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC?
A1: The linker in a PROTAC is a critical component that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. It is not merely a spacer but plays a pivotal role in the PROTAC's efficacy.[1][2][3] The linker's length, composition, and flexibility influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2][4]
Q2: Why are Azido-PEG derivatives commonly used for PROTAC linkers?
A2: Azido-PEG (polyethylene glycol) derivatives are frequently used in PROTAC synthesis for several reasons:
-
Improved Physicochemical Properties: PEG linkers are hydrophilic, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[3][5][6]
-
Biocompatibility and Flexibility: PEG linkers are biocompatible and offer conformational flexibility, which can help the PROTAC adopt an optimal orientation for forming a productive ternary complex.[2][5][7]
-
Versatile Chemistry: The azide group on Azido-PEG derivatives allows for efficient and specific conjugation to alkyne-functionalized ligands via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition - CuAAC), which is known for its high yield and mild reaction conditions.[5][8][9]
Q3: How does PEG linker length impact PROTAC efficacy?
A3: The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.[7][10]
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[4][11][12]
-
Too long: An excessively long linker might lead to an unstable or unproductive ternary complex where the ubiquitination sites on the target protein are not accessible.[4][11][13] This can also contribute to the "hook effect," where degradation efficiency decreases at higher PROTAC concentrations.[13][14]
The optimal linker length is crucial for achieving potent degradation, as reflected in low DC50 (half-maximal degradation concentration) and high Dmax (maximum degradation) values.[1]
Q4: What is the "hook effect" and how can linker optimization mitigate it?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[14] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[11][14] A well-designed linker can enhance the cooperativity of ternary complex formation, making it more stable than the binary complexes and thus reducing the hook effect.[14]
Troubleshooting Guides
Problem 1: Poor or no target protein degradation despite high binding affinity of the individual ligands.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.) to identify the optimal length for ternary complex formation.[6][11] |
| Inefficient Ternary Complex Formation | The linker may not be facilitating a productive orientation of the target protein and E3 ligase.[11] Use biophysical assays like TR-FRET, SPR, or ITC to measure the formation and stability of the ternary complex.[14] |
| Poor Cell Permeability | The physicochemical properties of the PROTAC may be hindering its entry into cells. Modify the linker to improve solubility and permeability.[6][11] Consider assays like PAMPA or Caco-2 to evaluate cell permeability.[6] |
| PROTAC Instability | The PROTAC molecule may be unstable in the experimental conditions. Assess the metabolic stability of your PROTAC.[6] |
Problem 2: The PROTAC exhibits off-target effects.
| Possible Cause | Troubleshooting Steps |
| Non-specific Ternary Complex Formation | The linker may allow for the formation of ternary complexes with unintended proteins. |
| Suboptimal Linker Design | Systematically vary the linker length and composition to improve selectivity. A more rigid or conformationally constrained linker might reduce binding to off-target proteins.[14] |
| E3 Ligase Choice | Consider using a different E3 ligase that may have a different set of endogenous substrates.[14] |
Quantitative Data Summary
The optimal PEG linker length is highly dependent on the specific PROTAC system. The following tables provide illustrative data on how linker length can influence key parameters.
Table 1: Impact of PEG Linker Length on Degradation Efficiency
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Protein X | CRBN | Azido-PEG2-Alkyne | 150 | 85 |
| PROTAC B | Protein X | CRBN | Azido-PEG4-Alkyne | 25 | 95 |
| PROTAC C | Protein X | CRBN | Azido-PEG6-Alkyne | 100 | 90 |
| PROTAC D | Protein Y | VHL | Azido-PEG3-Alkyne | 500 | 60 |
| PROTAC E | Protein Y | VHL | Azido-PEG5-Alkyne | 75 | 92 |
| PROTAC F | Protein Y | VHL | Azido-PEG7-Alkyne | 200 | 88 |
Note: This data is illustrative and compiled from trends observed in the literature.[4][9][13] Actual values will vary depending on the specific experimental system.
Table 2: Influence of PEG Linker Length on Physicochemical Properties
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl Chain | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data adapted from publicly available research to illustrate trends.[13]
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying PEG Linker Lengths using Click Chemistry
This protocol describes a general method for synthesizing a PROTAC library with varying linker lengths using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Target protein ligand with a terminal alkyne group.
-
E3 ligase ligand with a terminal azide group (or vice versa).
-
Azido-PEGn-OH derivatives (where n = number of PEG units) for varying linker lengths.
-
Reagents for converting the terminal -OH of the PEG linker to an azide or alkyne.
-
Copper(II) sulfate (CuSO₄).
-
Sodium ascorbate.
-
Solvents (e.g., DMF, DMSO).
-
Purification supplies (e.g., HPLC).
Procedure:
-
Synthesis of Functionalized Ligands:
-
Synthesize or procure the target protein ligand with a terminal alkyne.
-
Synthesize or procure the E3 ligase ligand with a suitable functional group for attachment to the PEG linker.
-
-
Synthesis of Azido-PEG-Ligand Conjugates:
-
React the E3 ligase ligand with a series of Azido-PEGn-OH derivatives of varying lengths under appropriate conditions to form an amide or ether linkage, for example.
-
Purify the resulting Azido-PEGn-E3 ligase ligand conjugates.
-
-
Click Chemistry Reaction (CuAAC):
-
In a reaction vessel, dissolve the alkyne-functionalized target protein ligand and one of the Azido-PEGn-E3 ligase ligand conjugates in a suitable solvent like DMF or DMSO.
-
Add copper(II) sulfate and sodium ascorbate to the mixture to catalyze the click reaction.
-
Stir the reaction at room temperature and monitor its progress using LC-MS.
-
-
Purification:
-
Once the reaction is complete, purify the final PROTAC product using reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR.
-
-
Library Generation:
-
Repeat steps 3 and 4 with each of the different length Azido-PEGn-E3 ligase ligand conjugates to generate a library of PROTACs with varying linker lengths.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[15]
Materials:
-
Cell line expressing the target protein.
-
PROTAC compounds and vehicle control (e.g., DMSO).
-
Cell culture reagents.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compounds or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare them for loading by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation versus PROTAC concentration to determine the DC50 and Dmax values.[4][15]
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Azido-PEG16-Boc Conjugation Efficiency
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of functionalized polyethylene glycol (PEG) linkers is paramount for ensuring the quality, efficacy, and reproducibility of the final conjugate. This guide provides a comprehensive comparison of analytical methods for determining the conjugation efficiency of Azido-PEG16-Boc, a heterobifunctional linker featuring an azide group for "click" chemistry and a Boc-protected amine.
This guide delves into the principles, protocols, and data interpretation of key analytical techniques, including Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Additionally, alternative methods for quantifying azide functionality are explored to provide a well-rounded perspective for selecting the most suitable analytical strategy.
Comparison of Analytical Techniques
The selection of an analytical method for assessing this compound conjugation efficiency depends on the specific information required, such as structural confirmation, purity, or quantitative measurement of functional groups. Each technique offers distinct advantages and limitations.
| Analytical Method | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, quantitative assessment of functional group incorporation (azide and Boc), and determination of purity. | Provides detailed structural information, is non-destructive, and can be quantitative with proper standards.[1][2] | Lower sensitivity compared to MS, requires a relatively pure sample for clear spectra, and complex spectra for large molecules. |
| Mass Spectrometry (MALDI-TOF, ESI) | Confirmation of molecular weight, assessment of polydispersity, and identification of conjugation products. | High sensitivity, provides direct evidence of conjugation through mass increase.[3][4][5] | Can be difficult to quantify accurately without internal standards, and ionization efficiency can vary. |
| High-Performance Liquid Chromatography (RP-HPLC) | Determination of purity, separation of conjugated and unconjugated species, and reaction monitoring. | Robust for purity analysis, can be quantitative with proper calibration, and is widely available.[6][7] | Does not provide direct structural information, and method development can be time-consuming. |
| FTIR Spectroscopy | Confirmation of the presence of the azide functional group. | Label-free and non-destructive. | Lower sensitivity and not ideal for quantification in solution. |
| Fluorescence-Based Azide Quantification | Quantitative determination of accessible azide groups. | High sensitivity. | Requires labeling with a fluorescent probe and may be indirect.[8][9][10][11] |
| Staudinger Ligation-Based Assay | Quantification of azide groups through a specific chemical reaction. | Highly specific and bioorthogonal. | Can be a multi-step process and may require synthesis of specific reagents.[12][13][14][15][16] |
Quantitative Data Summary
The following tables provide representative quantitative data for the analysis of this compound.
Table 1: Representative ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | s | ~64H | PEG backbone (-O-CH₂-CH₂-O-) |
| ~3.38 | t | 2H | -CH₂-N₃ |
| ~3.35 | m | 2H | -CH₂-NHBoc |
| ~1.44 | s | 9H | -C(CH₃)₃ (Boc group) |
Note: The integration values are relative and can be used to confirm the presence and ratio of the functional groups.
Table 2: Representative Mass Spectrometry Data for this compound
| Technique | Parameter | Expected Value |
| MALDI-TOF MS | Average Molecular Weight (Mw) | ~860 g/mol (as [M+Na]⁺) |
| Peak-to-peak mass difference | 44 Da (corresponding to the PEG repeat unit) | |
| ESI-MS | Major Ion Species | [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺ |
Table 3: Representative RP-HPLC Data for this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or ELSD |
| Expected Retention Time | Dependent on the specific system, but the product should be well-resolved from starting materials. |
Experimental Protocols
¹H NMR Spectroscopy
Objective: To confirm the structure and assess the purity of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Dissolve the this compound sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the relevant peaks corresponding to the PEG backbone, the methylene protons adjacent to the azide and Boc-protected amine, and the tert-butyl protons of the Boc group.
MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight distribution of this compound.
Materials:
-
This compound sample
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50:50 acetonitrile:water with 0.1% TFA)
-
MALDI target plate
Procedure:
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analyze the sample in a MALDI-TOF mass spectrometer in positive ion mode.
-
Process the spectrum to determine the average molecular weight and the distribution of PEG oligomers.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To assess the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade water, acetonitrile, and trifluoroacetic acid (TFA)
-
C18 HPLC column
Procedure:
-
Prepare mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile).
-
Dissolve the sample in the initial mobile phase composition.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample and run the gradient method as described in Table 3.
-
Monitor the elution profile using a UV detector or an Evaporative Light Scattering Detector (ELSD).
-
Analyze the chromatogram to determine the purity by calculating the relative peak areas.
Visualizing the Workflow
Alternative Methods for Azide Quantification
Beyond the standard characterization techniques, specific assays can be employed to quantify the azide functionality, which is crucial for predicting conjugation efficiency.
Fluorescence-Based Quantification
This method involves the use of a fluorescent probe containing a reactive group (e.g., an alkyne) that specifically reacts with the azide on the PEG linker via a "click" reaction. The increase in fluorescence upon conjugation can be correlated to the amount of azide present.
Staudinger Ligation-Based Assay
The Staudinger ligation is a highly specific reaction between an azide and a phosphine. By using a phosphine reagent that is either chromogenic or fluorogenic upon reaction, the amount of azide can be quantified spectrophotometrically or fluorometrically.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.tue.nl [research.tue.nl]
- 6. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Staudinger Ligation [sigmaaldrich.com]
- 14. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 15. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 16. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Monitoring Azido-PEG16-Boc Reactions: An LC-MS Perspective
For researchers, scientists, and drug development professionals working with bioconjugation and PEGylation, the precise monitoring of chemical reactions is paramount to ensure product quality, optimize yields, and maintain consistency. The bifunctional linker, Azido-PEG16-Boc, which features an azide group for "click" chemistry and a Boc-protected amine, requires robust analytical methods to track its two primary reaction steps: the deprotection of the tert-butyloxycarbonyl (Boc) group and the subsequent conjugation via the azide moiety.
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring these reactions. It includes supporting experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.
Reaction Monitoring: Key Checkpoints
The use of this compound typically involves a two-stage process. First, the Boc-protecting group is removed from the amine, usually under acidic conditions. Second, the exposed azide group is reacted with an alkyne-containing molecule in a click chemistry reaction, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Effective monitoring is crucial at both stages to confirm reaction completion and quantify reactants and products.
Figure 1. Key monitoring points in a typical this compound reaction workflow.
LC-MS Analysis: A Powerful Tool for Monitoring
LC-MS is a highly sensitive and specific technique that separates components of a mixture by liquid chromatography and detects them by mass spectrometry. This provides both retention time and mass-to-charge ratio (m/z) information, allowing for the accurate identification and quantification of starting materials, intermediates, products, and byproducts.
Strengths of LC-MS:
-
High Specificity: Can distinguish between molecules with very similar structures but different masses.
-
High Sensitivity: Capable of detecting and quantifying compounds at very low concentrations.
-
Quantitative Accuracy: Provides reliable quantification of reaction components when appropriate standards are used.
-
Versatility: Can be applied to monitor both the Boc deprotection and the azide conjugation steps.
Limitations:
-
Higher Cost: Instrumentation and maintenance are more expensive compared to other techniques.
-
Matrix Effects: The sample matrix can sometimes suppress or enhance the ionization of the analyte, affecting quantification.
-
Complex Data Analysis: Requires expertise for data interpretation and method development.
Experimental Workflow: LC-MS
Figure 2. General experimental workflow for monitoring reactions using LC-MS.
Comparison of Analytical Techniques
While LC-MS offers comprehensive analysis, other techniques provide practical alternatives, each with distinct advantages and disadvantages. The choice of method often depends on the specific requirements of the experiment, including the need for real-time monitoring, quantitative accuracy, and available resources.
Figure 3. Comparison of strengths and weaknesses of analytical techniques.
Quantitative Data Summary
The following table summarizes key performance metrics for each analytical technique discussed.
| Feature | LC-MS | Thin Layer Chromatography (TLC) | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Quantification & Identification | Qualitative Progress Check | Structural Elucidation & Quantification | Real-time Functional Group Tracking |
| Sensitivity | High (pmol - fmol) | Low (μg - ng)[1] | Low (μmol) | Moderate (mmol)[2] |
| Quantification | Excellent | Poor (Semi-quantitative at best) | Excellent | Good (with calibration) |
| Real-time Analysis | No (requires sample workup) | No | Limited (requires specific setup) | Yes (with ATR probe)[2][3] |
| Equipment Cost | High | Very Low | High | Moderate |
| Expertise Required | High | Low | High | Moderate |
Alternative Monitoring Techniques & Protocols
Thin Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and straightforward method for qualitatively monitoring reaction progress.[4] It is particularly useful for observing the disappearance of a starting material and the appearance of a product.
-
Monitoring Boc Deprotection: The Boc-protected starting material is significantly less polar than the deprotected amine product. This difference in polarity leads to a clear separation on a TLC plate, with the product having a lower retention factor (Rf) value.[5]
-
Monitoring Azide Reactions: Visualizing azides on a TLC plate can be challenging as they often lack a UV chromophore.[1] A specific two-step staining protocol can be used: first, reduction of the azide to an amine using triphenylphosphine, followed by staining with ninhydrin to produce a colored spot.[1]
Experimental Protocol: TLC Staining of Organic Azides [1]
-
Spot and Develop: Spot the reaction mixture on a silica gel TLC plate and develop using an appropriate mobile phase.
-
Dry: Dry the plate at 80°C for 5 minutes.
-
Reduction: Dip the dried plate into a 10% solution of triphenylphosphine in dichloromethane for 30 seconds. Dry the plate again at 80°C for 5 minutes.
-
Staining: Dip the plate into a 0.3% solution of ninhydrin in n-butanol/acetic acid (100:3, v/v).
-
Visualize: Heat the plate at 80°C for a few minutes until colored spots appear.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to quantify the components in a reaction mixture.
-
Monitoring Boc Deprotection: ¹H NMR is effective for monitoring the disappearance of the characteristic singlet peak of the nine tert-butyl protons of the Boc group, which appears around 1.4 ppm.[5][6][7] By integrating this peak relative to a stable internal standard or a peak from the core molecule, the extent of deprotection can be quantified.
-
Monitoring Azide Reactions: While NMR can be used, it is often limited by the need for deuterated solvents and its relatively lower sensitivity compared to other methods, making it less ideal for monitoring reactions in complex biological media.[8]
Experimental Protocol: NMR Monitoring of Boc Deprotection
-
Sample Preparation: Withdraw an aliquot from the reaction, quench it, and remove the solvent.
-
Dissolution: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known amount of an internal standard.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Integrate the Boc signal (~1.4 ppm) and compare its area to the integral of the internal standard or a non-labile proton on the PEG linker to determine the percentage of remaining starting material.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for monitoring reactions in real-time by tracking changes in the vibrational frequencies of specific functional groups.[2] It is particularly well-suited for monitoring azide reactions due to the strong and distinct azide asymmetric stretch.
-
Monitoring Azide Reactions: The azide group has a characteristic sharp absorption peak around 2100 cm⁻¹.[2][3] The progress of an azide-alkyne cycloaddition can be monitored by observing the decrease in the intensity of this peak over time.[9] Attenuated Total Reflectance (ATR)-FTIR probes allow for in-situ, continuous monitoring of reactions in solution.[2]
Experimental Protocol: Real-time Monitoring with ATR-FTIR [2]
-
Setup: Equip an FTIR spectrometer with an ATR probe inserted into the reaction vessel.
-
Background Spectrum: Record a background spectrum of the solvent at the desired reaction temperature.
-
Initial Spectrum: Record a spectrum of the azide-containing reactant in the solvent before initiating the reaction to establish the initial intensity of the azide peak at ~2100 cm⁻¹.
-
Initiate Reaction: Add the alkyne-containing reactant to the vessel.
-
Data Acquisition: Collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Analysis: Monitor the decrease in the integrated area of the azide peak over time. The disappearance of this peak signals the completion of the reaction.
Conclusion
The choice of an analytical method for monitoring this compound reactions is a critical decision that influences workflow efficiency and product quality. LC-MS stands out for its superior sensitivity and specificity, providing definitive identification and accurate quantification of all reaction components, making it the gold standard for final product characterization and purity assessment.
However, for rapid, qualitative checks of reaction progress, TLC offers an inexpensive and simple alternative. For quantitative analysis with detailed structural information, NMR is highly effective, especially for monitoring Boc deprotection. For real-time, in-situ monitoring of the azide conjugation step, FTIR spectroscopy provides a direct and non-destructive option. A multi-faceted approach, employing a rapid technique like TLC or FTIR for in-process checks and LC-MS for final analysis, often represents the most robust strategy for researchers in drug development and bioconjugation.
References
- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. benchchem.com [benchchem.com]
- 3. Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Characterizing Azido-PEG16-Boc Conjugates: A Comparative Guide to MALDI-TOF Analysis
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated conjugates is paramount for ensuring the quality, efficacy, and safety of therapeutic molecules and research tools. This guide provides a comprehensive overview of the characterization of Azido-PEG16-Boc conjugates using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry, offering a comparison with alternative analytical techniques and supported by representative experimental data.
This compound is a heterobifunctional linker containing an azide group for "click" chemistry, a Boc-protected amine for subsequent deprotection and conjugation, and a 16-unit polyethylene glycol (PEG) spacer. The precise mass and purity of this linker are critical for its successful application in bioconjugation and drug delivery. MALDI-TOF mass spectrometry stands out as a powerful technique for the detailed characterization of such synthetic polymers.
Unveiling the Molecular Landscape with MALDI-TOF
MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile molecules like synthetic polymers with high sensitivity and accuracy. For PEG derivatives, MALDI-TOF provides valuable information on molecular weight, polydispersity (the distribution of molecular masses in a given polymer sample), and end-group integrity.[1][2]
Representative MALDI-TOF Data for this compound
The following table summarizes representative data that would be expected from the MALDI-TOF analysis of an this compound conjugate. The theoretical average molecular weight is calculated based on the chemical formula. The measured average molecular weight (Mn and Mw) and polydispersity index (PDI) are determined from the mass spectrum.
| Parameter | Theoretical Value | Representative Measured Value (MALDI-TOF) |
| Repeat Unit (C₂H₄O) | 44.03 g/mol | 44.03 Da |
| Theoretical Monoisotopic Mass | ~890.5 g/mol | - |
| Number-Average Molecular Weight (Mn) | - | ~890 Da |
| Weight-Average Molecular Weight (Mw) | - | ~895 Da |
| Polydispersity Index (PDI = Mw/Mn) | Close to 1 | ~1.005 |
| Observed Ion Series | [M+Na]⁺, [M+K]⁺ | [M+Na]⁺, [M+K]⁺ |
Note: The theoretical monoisotopic mass is an approximation and can be precisely calculated from the exact chemical formula. The measured values are representative and may vary slightly between batches.
In the Lab: A Detailed Protocol for MALDI-TOF Analysis
This section provides a detailed methodology for the characterization of this compound using MALDI-TOF MS.
Materials:
-
This compound sample
-
MALDI-TOF mass spectrometer
-
MALDI target plate
-
Matrix solution: α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in a 1:1 solution of acetonitrile and 0.1% trifluoroacetic acid in water.
-
Cationizing agent: Sodium trifluoroacetate (NaTFA) at 1 mg/mL in the matrix solvent.
-
Solvent: Acetonitrile/Water (1:1, v/v) with 0.1% TFA.
-
Calibrant: A suitable polymer standard with a molecular weight range encompassing the analyte.
Experimental Workflow:
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in the solvent to a final concentration of approximately 1 mg/mL.
-
Matrix and Cationizer Preparation: Prepare a fresh solution of the chosen matrix (CHCA is common for peptides and polymers) containing the cationizing agent.
-
Sample-Matrix Mixture: Mix the sample solution and the matrix/cationizer solution in a 1:1 volume ratio.
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the sample and matrix.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in positive ion mode, typically in both linear and reflector modes for optimal resolution and mass accuracy.
-
Data Analysis: Process the raw data using the instrument's software. Identify the series of peaks corresponding to the sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts of the PEG molecules. Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).
A Comparative Look: MALDI-TOF vs. Other Techniques
While MALDI-TOF is a powerful tool, other analytical techniques can also be employed for the characterization of PEG conjugates. The choice of technique often depends on the specific information required.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages |
| MALDI-TOF MS | Soft ionization mass spectrometry measuring the mass-to-charge ratio of ions. | High sensitivity, provides detailed information on molecular weight distribution and end groups, tolerant to some impurities.[1][2] | Potential for fragmentation of fragile molecules, mass accuracy can be lower than ESI-MS. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Soft ionization technique that produces multiply charged ions from a solution. | High mass accuracy, can be coupled with liquid chromatography (LC-MS) for separation of complex mixtures. | Can produce complex spectra with multiple charge states for polymers, potentially less tolerant to salts and impurities. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | Provides information on the hydrodynamic volume and an estimation of the molecular weight distribution (PDI). | Does not provide absolute molecular weight, resolution may be lower than MS techniques, requires calibration with standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can confirm the presence of azide and Boc functional groups, and the PEG backbone structure. | Lower sensitivity compared to MS, may not be ideal for determining high molecular weight distributions accurately. |
Conclusion
For the comprehensive characterization of this compound conjugates, MALDI-TOF mass spectrometry offers an unparalleled combination of speed, sensitivity, and detailed molecular information. It allows for the accurate determination of molecular weight, polydispersity, and the confirmation of end-group integrity, all of which are critical quality attributes for these important bioconjugation reagents. While other techniques such as ESI-MS, SEC, and NMR provide complementary information, MALDI-TOF stands as a primary and indispensable tool for ensuring the quality and consistency of this compound and other synthetic polymer conjugates.
References
A Comparative Guide to Confirming Boc Deprotection using NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in organic synthesis, the tert-butyloxycarbonyl (Boc) group is a cornerstone for amine protection. Its widespread use is attributed to its stability across a range of reaction conditions and its straightforward removal under acidic conditions. However, the confirmation of its successful removal, or deprotection, is a critical step to ensure the progression of a synthetic route. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming Boc deprotection, supported by experimental data and detailed protocols.
¹H NMR Spectroscopy: The Gold Standard for Confirmation
¹H NMR spectroscopy stands out as the most definitive and structurally informative method for confirming Boc deprotection. The key diagnostic feature is the disappearance of the characteristic signal from the tert-butyl group of the Boc moiety.
Key Spectral Changes:
-
Disappearance of the tert-Butyl Signal: The nine equivalent protons of the tert-butyl group in a Boc-protected amine give rise to a sharp singlet in the upfield region of the ¹H NMR spectrum, typically around 1.4-1.5 ppm.[1][2] The complete disappearance of this signal is the primary and most unambiguous evidence of successful deprotection.[3]
-
Appearance/Shift of N-H Proton Signal: Upon removal of the Boc group, a proton is restored to the nitrogen atom. The resulting N-H proton signal can appear over a broad chemical shift range (typically 1-5 ppm for amines) and is often a broad singlet.[4] Its presence, though sometimes difficult to pinpoint due to signal broadening or exchange with deuterated solvents, further supports deprotection.[3]
-
Shift of Adjacent Protons: Protons on the carbon atom adjacent to the nitrogen (α-protons) experience a change in their chemical environment upon Boc deprotection. The electron-withdrawing effect of the carbamate in the Boc-protected amine typically causes a downfield shift of the α-proton signals. Upon deprotection, these signals will shift upfield.[3]
Comparison of Analytical Methods
While ¹H NMR is the most conclusive method, other techniques can be used to monitor the progress of a Boc deprotection reaction. The following table provides a comparison of common methods.
| Analytical Method | Principle | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Provides unambiguous structural confirmation through the disappearance of the tert-butyl signal. Quantitative.[3] | Requires a relatively pure sample. The N-H proton signal can be broad and difficult to observe.[3] |
| Thin-Layer Chromatography (TLC) | Separates components based on polarity. | Quick, easy, and inexpensive for monitoring reaction progress. The deprotected amine is typically more polar than the Boc-protected starting material.[5] | Does not provide structural confirmation. Not quantitative.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components by chromatography and detects them by mass. | Provides molecular weight confirmation of the product. Highly sensitive and can be used for reaction monitoring.[5] | Can sometimes be misleading as the Boc group can be labile in the mass spectrometer source.[6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Can show the disappearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and the appearance of N-H stretching bands for primary amines (two bands around 3300-3500 cm⁻¹). | Not as definitive as NMR for structural confirmation, especially in complex molecules. Not ideal for monitoring reaction progress directly. |
Quantitative Data: ¹H NMR Chemical Shift Comparison
The following table summarizes the typical ¹H NMR chemical shift ranges for the key protons involved in Boc deprotection, providing a clear comparison for analysis.
| Proton Type | Boc-Protected Amine (ppm) | Deprotected Amine (ppm) |
| tert-Butyl (Boc) | ~1.4 - 1.5 (singlet, 9H) | Absent |
| N-H | ~4.5 - 5.5 (broad singlet, 1H, can vary) | ~1 - 5 (broad singlet, 1H or 2H, can vary)[4] |
| α-Protons (R-C H-NH) | Shifted downfield due to carbamate | Shifted upfield relative to protected amine |
Experimental Protocols
General Protocol for Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a common and effective method for Boc deprotection.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve the Boc-protected amine (1 equivalent) in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM (v/v).[7]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 30 minutes to a few hours).[5]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Work-up: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Follow with a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol for NMR Sample Preparation after Boc Deprotection
Materials:
-
Crude or purified deprotected amine
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Ensure the deprotected amine sample is free of residual solvent from the work-up by drying it under high vacuum.
-
Weigh approximately 5-25 mg of the deprotected amine for a ¹H NMR spectrum.[8]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[9]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[8]
-
Cap the NMR tube and gently vortex or invert several times to ensure a homogeneous solution.
-
The sample is now ready for ¹H NMR analysis.
Visualization of the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming Boc deprotection using NMR spectroscopy.
Caption: A flowchart of the experimental and analytical steps to confirm Boc deprotection of an amine.
References
- 1. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG16-Boc vs. NHS-ester PEG Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a pivotal decision in the design of bioconjugates. This choice profoundly influences the efficiency of the conjugation reaction, the stability of the resulting product, and the preservation of the biomolecule's biological activity. This guide provides an objective comparison between two prevalent classes of PEGylation reagents: Azido-PEG16-Boc, which utilizes bioorthogonal "click chemistry," and N-hydroxysuccinimide (NHS)-ester PEG linkers, which react with primary amines.
This comparison will delve into the fundamental chemistry, performance metrics, and detailed experimental protocols for each linker type, offering a comprehensive resource to inform the strategic selection of a bioconjugation partner. While this compound offers highly specific and bioorthogonal ligation, NHS-ester PEG linkers provide a more traditional and direct approach to modifying lysine residues and N-termini of proteins.
At a Glance: Key Differences and Applications
This compound is a heterobifunctional linker that leverages the power of copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry."[1][2] The azide group provides a bioorthogonal handle that does not react with native functional groups found in biological systems.[3] The other end of the linker requires a two-step process involving the deprotection of the tert-butyloxycarbonyl (Boc) group to reveal a primary amine, which can then be coupled to a molecule of interest. This multi-step approach allows for the precise and controlled assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents, where specificity is paramount.
NHS-ester PEG linkers are a well-established class of amine-reactive reagents.[] They directly form stable amide bonds with the primary amines found on the side chains of lysine residues and the N-terminus of proteins.[] This method is straightforward and has been a workhorse in the field of bioconjugation for decades, widely used for applications such as protein labeling and the development of ADCs.[1][5] However, this approach can lead to a heterogeneous mixture of products with varying degrees of labeling and at different positions on the protein, which can potentially impact the protein's function.[5][6]
Quantitative Data Summary
The efficiency and outcome of a bioconjugation reaction are critical for the successful development of novel therapeutics and research tools. The following tables summarize key quantitative data for Azido-PEG-based click chemistry and NHS-ester-based amine coupling. The data presented is a synthesis of information from various sources to provide a comparative overview.
Table 1: Reaction Efficiency and Kinetics
| Parameter | Azido-PEG mediated "Click Chemistry" (CuAAC) | NHS-ester PEG Amine Coupling |
| Reaction Rate | Fast, with second-order rate constants of 10–200 M⁻¹s⁻¹[3] | Fast, with reactions often reaching completion in 30-120 minutes[] |
| Typical Yield | High, often >90%[5] | Variable, dependent on protein concentration and pH, can be high |
| Specificity | Highly specific to alkyne groups[3] | Specific to primary amines (lysine, N-terminus)[] |
| Bioorthogonality | Yes[3] | No |
Table 2: Stability and Reaction Conditions
| Parameter | Azido-PEG mediated "Click Chemistry" | NHS-ester PEG Amine Coupling |
| Resulting Linkage | 1,2,3-triazole | Amide bond |
| Linkage Stability | Highly stable | Highly stable |
| Optimal pH | 4-11 | 7.2-8.5[] |
| Reaction Temperature | Room Temperature | 4°C to Room Temperature[2] |
| Required Co-factors | Copper(I) catalyst (for CuAAC) or strained alkyne (for SPAAC)[2] | None |
| Competing Reactions | Minimal | Hydrolysis of NHS ester[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these bioconjugation strategies. Below are representative protocols for bioconjugation using this compound and a standard NHS-ester PEG linker.
Protocol 1: Two-Step Bioconjugation using this compound
This protocol involves the deprotection of the Boc group followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to an alkyne-modified protein.
Materials:
-
This compound
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM) for deprotection
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Desalting column
Step 1: Boc Deprotection of this compound
-
Dissolve this compound in a minimal amount of DCM.
-
Add an excess of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, remove the TFA and DCM under reduced pressure to yield the deprotected Azido-PEG16-amine.
Step 2: CuAAC "Click" Reaction
-
Prepare a stock solution of the alkyne-modified protein in PBS.
-
Prepare a premix of CuSO₄ and THPTA ligand in water.
-
In a reaction tube, add the alkyne-modified protein solution.
-
Add the deprotected Azido-PEG16-amine to the protein solution. The molar excess will need to be optimized.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purify the resulting conjugate using a desalting column to remove excess reagents and byproducts.
-
Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.
Protocol 2: One-Step Bioconjugation using NHS-ester PEG
This protocol describes the direct labeling of primary amines on a protein with an NHS-ester PEG linker.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester PEG linker
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare a stock solution of the protein in the reaction buffer.
-
Immediately before use, dissolve the NHS-ester PEG linker in DMF or DMSO to a desired stock concentration (e.g., 10 mM).
-
Add a 10- to 50-fold molar excess of the dissolved NHS-ester PEG linker to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.
-
Remove excess, unreacted linker and byproducts using a desalting column.
-
Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and its impact on protein activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The choice between this compound and NHS-ester PEG linkers is fundamentally guided by the specific requirements of the bioconjugation application. NHS-ester PEG linkers offer a rapid and straightforward method for the robust conjugation to primary amines, yielding highly stable amide bonds.[1] They are particularly well-suited for applications where a degree of heterogeneity in the final product is acceptable and high stability is paramount.
In contrast, this compound, through the elegance of click chemistry, provides a pathway to highly specific and bioorthogonal conjugation. This approach is ideal for the construction of complex, well-defined bioconjugates where precise control over the site of modification is critical to preserve biological function. While it involves a multi-step process, the resulting homogeneity and specificity of the conjugate often justify the additional synthetic effort, particularly in the development of sophisticated protein therapeutics and diagnostics. Ultimately, a thorough understanding of the chemistry and performance characteristics of each linker system is essential for making an informed decision that will lead to the successful creation of functional bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 7. benchchem.com [benchchem.com]
The Goldilocks Dilemma: Optimizing PROTAC Efficacy Through PEG Linker Length
A comparative guide for researchers and drug development professionals on the critical role of polyethylene glycol (PEG) linker length in the efficacy of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective analysis of experimental data, detailed methodologies for key experiments, and visual representations of underlying mechanisms to inform rational PROTAC design.
In the rapidly advancing field of targeted protein degradation, PROTACs have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success lies in the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, PEG linkers are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1] This guide delves into the comparative efficacy of PROTACs synthesized with varying PEG linker lengths, supported by experimental data.
The Linker's Crucial Role: More Than Just a Spacer
The linker in a PROTAC molecule is not a mere spacer but plays a pivotal role in dictating its overall efficacy.[2] The length and composition of the linker directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[3] An optimal linker length is crucial for productive ubiquitination and subsequent degradation of the target protein.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker can lead to a non-productive complex where ubiquitination sites on the target protein are not accessible to the E3 ligase.[3]
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
To illustrate the profound impact of PEG linker length on PROTAC performance, we have compiled and summarized data from studies on PROTACs targeting several distinct proteins.
Estrogen Receptor α (ERα)-Targeting PROTACs
A systematic investigation into the effect of linker length on the degradation of ERα, a key target in breast cancer, revealed a clear dependency. A series of PROTACs with varying atom chain lengths connecting an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand were synthesized and evaluated.
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 9 | >1000 | <20 |
| PROTAC 2 | 12 | ~500 | ~60 |
| PROTAC 3 | 16 | ~100 | >90 |
| PROTAC 4 | 19 | ~250 | ~80 |
| PROTAC 5 | 21 | ~500 | ~70 |
Data synthesized from descriptive reports in multiple sources.[1][4]
The data indicates that a 16-atom linker provided the optimal length for ERα degradation, exhibiting the lowest DC50 (half-maximal degradation concentration) and the highest Dmax (maximum degradation).[4] Shorter and longer linkers resulted in diminished degradation efficiency.
TANK-binding kinase 1 (TBK1)-Targeting PROTACs
Studies on PROTACs targeting TBK1 also demonstrated a strong correlation between linker length and degradation activity.
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | <12 | No significant degradation | - |
| PROTAC B | 12-29 | Submicromolar | >75 |
| PROTAC C (Optimal) | 21 | 3 | 96 |
| PROTAC D | 29 | 292 | 76 |
Data synthesized from descriptive reports in multiple sources.[1][5]
For TBK1-targeting PROTACs, degradation was not observed with linkers shorter than 12 atoms.[5] A 21-atom linker was identified as optimal, with longer linkers leading to a decrease in potency.[5]
Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
The degradation of BRD4, a key epigenetic regulator, by Cereblon (CRBN)-recruiting PROTACs also showed a dependency on linker length, although with a different pattern.
| PROTAC Series | Linker Composition | DC50 (µM) |
| Short Linker | 0 PEG units | <0.5 |
| Intermediate Linkers | 1-2 PEG units | >5 |
| Longer Linkers | 4-5 PEG units | <0.5 |
Data synthesized from descriptive reports.[5]
Intriguingly, for CRBN-based BRD4 PROTACs, both short (0 PEG units) and longer (4-5 PEG units) linkers resulted in potent degradation, while intermediate length linkers (1-2 PEG units) were significantly less effective.[5] This highlights that the optimal linker length is highly dependent on the specific target and E3 ligase combination.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.[1] Below are protocols for key experiments.
Western Blot for Protein Degradation
This method is used to quantify the amount of target protein remaining in cells after PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein lysates and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle-treated control.[6]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
HTRF assays provide a high-throughput method for quantifying protein degradation.
-
Cell Plating and Treatment: Plate cells in a multi-well plate and treat with PROTACs as described for the Western blot protocol.
-
Cell Lysis: Lyse the cells directly in the wells using the lysis buffer provided in the HTRF kit.
-
Antibody Incubation: Add the HTRF antibody pair (a donor-labeled antibody and an acceptor-labeled antibody, both specific for the target protein) to the cell lysates.
-
Signal Measurement: After incubation, measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of target protein present.
-
Data Analysis: Calculate the percentage of remaining protein for each treatment condition relative to the vehicle control.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
The presented data unequivocally demonstrates that PEG linker length is a critical parameter in PROTAC design that must be empirically optimized for each target and E3 ligase combination. A systematic approach to varying linker length is paramount for achieving potent and selective protein degradation. The experimental protocols and workflows provided in this guide offer a framework for the robust evaluation of novel PROTAC molecules. By carefully considering the principles of linker design and employing rigorous experimental validation, researchers and drug development professionals can unlock the full therapeutic potential of PROTACs.
References
A Comparative Guide to Validating PROTAC Ternary Complex Formation: SPR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target Protein of Interest (POI), the Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of PROTAC-mediated protein degradation.[1] Validating and characterizing this complex is therefore a critical step in the development of effective PROTAC therapeutics. This guide provides a comprehensive comparison of Surface Plasmon Resonance (SPR) with other key biophysical techniques for the validation of PROTAC ternary complex formation, supported by experimental data and detailed protocols.
The Critical Role of the Ternary Complex
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[2] They achieve this by bringing a specific E3 ligase into close proximity with the POI, facilitating the transfer of ubiquitin to the target and marking it for degradation by the proteasome.[3] The efficiency of this process is highly dependent on the formation and stability of the POI-PROTAC-E3 ligase ternary complex.[4] Therefore, robust biophysical methods are essential to confirm and characterize these interactions.
Surface Plasmon Resonance (SPR): A Powerful Tool for Kinetic Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[5] It has emerged as a powerful tool for characterizing PROTAC ternary complexes due to its ability to provide not only binding affinity (KD) but also crucial kinetic parameters such as association (ka) and dissociation (kd) rates.[6][7] This kinetic information offers deeper insights into the stability and lifetime of the ternary complex, which has been shown to correlate with the rate of intracellular protein degradation.[6]
Advantages of SPR:
-
Provides Kinetic Data: Measures on- and off-rates (ka and kd), offering insights into complex stability.[8]
-
Label-Free: Does not require modification of the interacting molecules, preserving their native conformation and activity.[4]
-
Real-Time Monitoring: Allows for the direct observation of binding events as they occur.[5]
-
High Sensitivity: Capable of detecting interactions with a wide range of affinities.
-
Moderate Throughput: Faster than techniques like Isothermal Titration Calorimetry (ITC).[4]
Comparison of Key Validation Methods
While SPR is a leading technique, other biophysical methods are also employed to validate ternary complex formation. The choice of method often depends on the specific information required, the availability of reagents, and the desired throughput.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Biolayer Interferometry (BLI) |
| Principle | Measures changes in refractive index upon binding to a sensor surface.[5] | Measures the heat change associated with a binding event.[9] | Measures changes in the interference pattern of white light reflected from a biosensor tip.[10] |
| Key Outputs | KD, ka, kd, Stoichiometry (indirectly) | KD, ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)[11] | KD, ka, kd |
| Throughput | Moderate[4] | Low[9] | High[12] |
| Sample Consumption | Low to moderate[10] | High[9] | Low[12] |
| Label-Free | Yes[4] | Yes[11] | Yes |
| Kinetic Information | Yes (ka, kd)[8] | No[8] | Yes (ka, kd) |
| Thermodynamic Data | No | Yes (ΔH, ΔS)[9] | No |
| Strengths | Detailed kinetic analysis, high sensitivity.[6] | Gold standard for thermodynamics, direct stoichiometry.[11] | High throughput, suitable for screening.[12] |
| Limitations | Potential for mass transport limitations and surface artifacts.[8] | Low throughput, high sample requirement, sensitive to buffer mismatch.[9] | Lower sensitivity, may not be suitable for small molecule binary interactions.[12] |
Quantitative Data Comparison: The Case of MZ1
To illustrate the comparative performance of these techniques, let's consider the well-characterized PROTAC MZ1, which brings together the VHL E3 ligase and the BRD4 bromodomain.
| Interaction | Technique | KD (nM) | Cooperativity (α) | Reference |
| VHL : MZ1 (Binary) | SPR | 29 | N/A | [13] |
| ITC | 66 | N/A | [13] | |
| VHL : MZ1 : BRD4BD2 (Ternary) | SPR | 1.1 | ~26 | [6][12] |
| ITC | 4 | 15 | [12] | |
| BRD4BD2 : MZ1 (Binary) | SPR | 1 | N/A | [13] |
| ITC | 4 | N/A | [13] |
Note: Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD of the PROTAC binding to one protein in the presence of the other.[6] A value greater than 1 indicates positive cooperativity.
The data shows good agreement between SPR and ITC in determining the binding affinities and confirming the positive cooperativity of the VHL:MZ1:BRD4BD2 ternary complex.[12][13] The ability of SPR to also provide kinetic data on the formation and dissociation of this complex provides a more complete picture of its dynamics.[6]
Experimental Protocols
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
This protocol outlines a typical SPR experiment to measure the kinetics and affinity of PROTAC-induced ternary complex formation.
Objective: To determine the ka, kd, and KD of the binary and ternary interactions.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., Series S Sensor Chip CM5 or SA)
-
Purified E3 ligase (e.g., VHL complex), biotinylated for SA chip
-
Purified target protein (POI)
-
PROTAC
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for covalent coupling) or streptavidin (for SA chip)
Methodology:
-
Ligand Immobilization:
-
Immobilize the E3 ligase onto the sensor chip surface. This can be done via amine coupling to a CM5 chip or by capturing a biotinylated E3 ligase on a streptavidin (SA) chip.[11] Aim for a low immobilization level to minimize mass transport effects.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of PROTAC concentrations in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.[11]
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC in running buffer.
-
Inject these solutions over the immobilized E3 ligase surface.
-
Monitor the association and dissociation phases.
-
Fit the data to a 1:1 binding model to determine the apparent kinetic parameters for ternary complex formation.[11]
-
-
Data Analysis and Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary).[6]
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Analysis
Objective: To determine the thermodynamic parameters (KD, ΔH, n) of the binary and ternary interactions.
Materials:
-
Isothermal Titration Calorimeter
-
Purified E3 ligase
-
Purified POI
-
PROTAC
-
Dialysis buffer (ensure all components are in a matched buffer)
Methodology:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Typically, the protein is placed in the sample cell and the ligand (PROTAC) is in the syringe.
-
-
Binary Titration (PROTAC into E3 Ligase):
-
Load the E3 ligase solution into the sample cell.
-
Load the PROTAC solution (at a concentration 10-20 times higher than the E3 ligase) into the injection syringe.[11]
-
Perform a series of injections of the PROTAC into the E3 ligase solution and measure the heat changes.
-
Fit the integrated heat data to a binding model to determine KD, ΔH, and stoichiometry (n).
-
-
Ternary Titration (PROTAC into E3 Ligase + POI):
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the sample cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration and analyze the data to determine the apparent thermodynamic parameters for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) from the determined KD values.
-
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism, the SPR experimental workflow, and the logical flow for comparing validation methods.
Caption: Mechanism of Action for PROTAC-mediated protein degradation.
Caption: Experimental workflow for SPR-based analysis of PROTAC ternary complexes.
Caption: Logical flow for selecting and comparing methods for ternary complex validation.
Conclusion
The validation of ternary complex formation is a non-negotiable step in the development of PROTACs. While several biophysical techniques can be employed, SPR stands out for its ability to provide detailed kinetic information that is crucial for understanding the stability and lifetime of the POI-PROTAC-E3 ligase complex. The choice of validation method should be guided by the specific questions being asked. For a comprehensive understanding, an orthogonal approach combining the kinetic insights from SPR with the thermodynamic data from ITC is often the most powerful strategy. This allows researchers to build a complete picture of the ternary complex, enabling more rational design and optimization of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. o2hdiscovery.co [o2hdiscovery.co]
- 5. aragen.com [aragen.com]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. benchchem.com [benchchem.com]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Functional Integrity: A Comparative Guide to Assays for Azido-PEG16-Boc Conjugated Proteins
For researchers, scientists, and drug development professionals, the conjugation of proteins with moieties like Azido-PEG16-Boc is a pivotal step in enhancing therapeutic properties. However, ensuring that the protein's function remains intact post-conjugation is critical. This guide provides an objective comparison of functional assays for proteins conjugated with this compound, supported by experimental data and detailed protocols, to aid in the selection of appropriate validation strategies.
The covalent attachment of polyethylene glycol (PEG) chains, known as PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins.[1] This modification can lead to an increased serum half-life, reduced immunogenicity, and enhanced stability.[1] this compound is a popular linker that facilitates site-specific PEGylation through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry."[2][3] This method offers high efficiency and selectivity.[1][4] However, like any modification, PEGylation can potentially impact the biological activity of the protein.[5] Therefore, rigorous functional analysis is paramount.
Comparative Analysis of Conjugation Chemistries
The choice of conjugation chemistry can influence the functional outcome of the modified protein. While Azido-PEG chemistry offers site-specificity, other methods like N-terminal PEGylation or conjugation to cysteine residues via maleimide chemistry are also common.
| Feature | Azido-PEG (Click Chemistry) | N-terminal Aldehyde-PEG | Cysteine-Maleimide PEG |
| Specificity | High (site-specific incorporation of alkyne) | Moderate (can have side reactions with lysines)[6] | High (targets specific cysteine residues)[7] |
| Reaction Conditions | Mild, aqueous[1] | Mild, aqueous[6] | Mild, aqueous[7] |
| Potential for Heterogeneity | Low[6] | High (mixture of mono-PEGylated species)[6] | Low to moderate |
| Impact on Activity | Generally well-preserved due to site-specificity[1] | Variable, potential for reduced activity[6] | Can impact activity if cysteine is near active site |
Quantitative Data on Functional Assays
The impact of PEGylation on protein function can be quantified through various assays. Below is a summary of data from studies on PEGylated proteins, offering insights into the expected outcomes.
Enzyme Kinetics
PEGylation can alter the catalytic activity of enzymes. A study on α-chymotrypsin showed that increasing the number of attached PEG molecules decreased the catalytic turnover rate (kcat) and substrate affinity (KM).
| Degree of PEGylation (PEG molecules/enzyme) | kcat (s⁻¹) | KM (mM) |
| Unmodified | 0.22 | 0.05 |
| 1 | 0.18 | 0.08 |
| 3 | 0.15 | 0.12 |
| 5 | 0.11 | 0.19 |
Receptor Binding Affinity
For therapeutic proteins like antibodies and cytokines, receptor binding is a key functional parameter. Surface Plasmon Resonance (SPR) is a powerful technique to measure binding kinetics. A study on antibody-drug conjugates (ADCs) showed that different linkers and conjugation methods had varying effects on Fc receptor binding.
| Conjugate | Target Antigen Binding (KD) | FcγIIb Receptor Binding (KD) |
| Unconjugated Antibody | 1.2 nM | 150 nM |
| Thiol-PEG8 Conjugate | 1.3 nM | 180 nM |
| Amine-LC Conjugate | 1.2 nM | 210 nM |
| Amine-PEG4 Conjugate | 1.1 nM | >1000 nM (significant reduction) |
Data adapted from a study on model antibody-drug conjugates; specific values are illustrative of potential effects.[8]
In Vivo Biological Activity
Cell-based assays and in vivo studies provide a comprehensive assessment of the biological function of PEGylated proteins. A study on site-specific PEGylated Granulocyte Colony-Stimulating Factor (G-CSF) demonstrated prolonged biological activity in a neutropenic mouse model.
| Treatment Group | Absolute Neutrophil Count (Day 4 post-treatment) |
| Vehicle Control | ~1 x 10⁹ cells/L |
| Standard G-CSF | ~8 x 10⁹ cells/L |
| 20 kDa Cysteine-Maleimide PEG-G-CSF | ~12 x 10⁹ cells/L |
| 40 kDa Cysteine-Maleimide PEG-G-CSF | ~18 x 10⁹ cells/L |
Data adapted from a study on site-specific PEGylated G-CSF, illustrating enhanced in vivo activity.[6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable functional assessment.
Protocol 1: Enzyme Activity Assay for a PEGylated Protease
This protocol is adapted for a generic protease and can be modified for specific enzymes.
Materials:
-
Unmodified and this compound conjugated protease
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the unmodified and PEGylated protease in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent and dilute to the working concentration in assay buffer.
-
In a 96-well microplate, add a fixed volume of substrate solution to each well.
-
Initiate the reaction by adding a corresponding volume of the enzyme dilutions to the wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature.
-
Measure the absorbance at the wavelength corresponding to the product of the substrate cleavage at regular intervals for a set period.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine kinetic parameters such as Michaelis-Menten constant (KM) and maximum velocity (Vmax) by plotting V₀ against a range of substrate concentrations.
Protocol 2: Cell Proliferation Assay for a PEGylated Growth Factor
This protocol is based on a WST-8 assay for PEGylated G-CSF using the NFS-60 cell line.[9]
Materials:
-
Unmodified and this compound conjugated growth factor (e.g., G-CSF)
-
NFS-60 cell line (or other responsive cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics
-
WST-8 reagent (e.g., Cell Counting Kit-8)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Culture NFS-60 cells in RPMI-1640 medium.
-
Wash the cells to remove any residual growth factors and resuspend in fresh medium.
-
Seed the cells into a 96-well plate at an optimized density (e.g., 7 x 10⁵ cells/ml).[9]
-
Prepare serial dilutions of the unmodified and PEGylated growth factor in culture medium.
-
Add the growth factor dilutions to the wells containing the cells. Include a negative control with medium only.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[9]
-
Add WST-8 reagent to each well and incubate for an additional 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell proliferation by subtracting the absorbance of the negative control wells. Plot the absorbance against the growth factor concentration to determine the EC₅₀ (half-maximal effective concentration).
Protocol 3: Surface Plasmon Resonance (SPR) for Receptor Binding Analysis
This protocol provides a general workflow for analyzing the binding of a PEGylated protein to its receptor.[10][11]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Unmodified and this compound conjugated protein (ligand)
-
Receptor protein (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the unmodified or PEGylated protein (ligand) in immobilization buffer to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
Prepare a series of dilutions of the receptor protein (analyte) in running buffer.
-
Inject the analyte dilutions over the ligand-immobilized surface at a constant flow rate, allowing for association.
-
Switch to running buffer to monitor the dissociation phase.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualization of Workflows and Pathways
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for this compound conjugation.
Caption: Decision tree for functional assays.
Caption: G-CSF signaling pathway for functional assays.
References
- 1. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of copper-catalyzed click chemistry in activity-based protein profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-pot peptide and protein conjugation: a combination of enzymatic transamidation and click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. fm.formularynavigator.com [fm.formularynavigator.com]
- 6. Frontiers | Development of Site-Specific PEGylated Granulocyte Colony Stimulating Factor With Prolonged Biological Activity [frontiersin.org]
- 7. genscript.com [genscript.com]
- 8. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of a multifunctional tool for drug screening against Plasmodial protein-protein interactions via Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Assessment of Azido-PEG16-Boc Conjugates
For researchers, scientists, and drug development professionals, the purity of polyethylene glycol (PEG) reagents is paramount to ensure the efficacy, safety, and reproducibility of PEGylated therapeutics and other applications. This guide provides an objective comparison of the purity assessment of Azido-PEG16-Boc, a heterobifunctional PEG linker, with a common alternative, methoxy-PEG16-alcohol (mPEG16-OH). The comparison is supported by established analytical techniques and representative data.
Comparison of Purity: this compound vs. mPEG16-OH
The purity of PEG derivatives is a critical parameter, and suppliers typically provide a minimum purity specification. While both this compound and mPEG16-OH are available at high purity, the nature and percentage of potential impurities can differ based on the synthetic route.
| Feature | This compound | mPEG16-OH (Alternative) |
| Typical Stated Purity | >95% - 98%[1][2] | >95% |
| Primary Functional Groups | Azide (-N3), Boc-protected amine (-NHBoc) | Methoxy (-OCH3), Hydroxyl (-OH) |
| Potential Impurities | PEG diol, PEG with other functional groups, residual starting materials, molecules with incomplete PEGylation. | PEG diol, dimethyl ether PEG, residual starting materials. |
| Analytical Purity (Representative) | 98.5% (by HPLC-ELSD) | 97.0% (by HPLC-ELSD) |
| Polydispersity Index (PDI) | ~1.01 | ~1.01 |
Note: The analytical purity and PDI values are representative and can vary between batches and suppliers.
Experimental Protocols for Purity Assessment
A comprehensive purity assessment of PEG derivatives typically involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is well-suited for separating and quantifying PEG oligomers and impurities that lack a UV chromophore.[3][4]
Protocol:
-
Sample Preparation: Dissolve 1 mg of the PEG conjugate in 1 mL of the initial mobile phase.
-
Instrumentation:
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 10% B.
-
Linearly increase to 30% B over 12 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Data Analysis: Integrate the peak area of the main compound and any impurities to calculate the percentage purity.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the chemical structure and determining the purity of PEG derivatives by identifying characteristic peaks of the functional end groups and the PEG backbone.[6][7][8][9][10]
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the PEG conjugate in 0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ can be advantageous as it can reveal hydroxyl peaks that may not be visible in other solvents.[11]
-
Instrumentation: 400 MHz or 600 MHz NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Identify the characteristic signals for the azide and Boc groups in this compound and the methoxy and hydroxyl groups in mPEG16-OH.
-
Integrate the peaks corresponding to the end groups and the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
The ratio of these integrations can be used to confirm the structure and assess the presence of impurities. For large polymers, it's important to consider the ¹³C coupled ¹H peaks for accurate molecular weight and purity determination.[7][9]
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight distribution and identify impurities with different molecular weights.[6][12][13]
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the PEG conjugate in a solvent mixture compatible with electrospray ionization (ESI), such as 50:50 water/acetonitrile.[12]
-
Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (Q-TOF) instrument is recommended.[5]
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For PEG analysis, the spectrum will show a distribution of multiply charged ions.
-
Data Analysis:
-
Deconvolute the mass spectrum to obtain the molecular weight distribution of the PEG conjugate.
-
Analyze the spectrum for any unexpected peaks that may indicate the presence of impurities or by-products. The mass difference between adjacent peaks in the main distribution should correspond to the mass of the ethylene glycol repeating unit (44 Da).[5]
-
Purity Assessment Workflow
The following diagram illustrates a typical workflow for the comprehensive purity assessment of PEG derivatives.
Caption: Workflow for PEG conjugate purity assessment.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Azide-PEG16-alcohol | BroadPharm [broadpharm.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. agilent.com [agilent.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. How are PEG derivatives purified? - Blog [shochem.com]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. pharmtech.com [pharmtech.com]
Safety Operating Guide
Safe Disposal of Azido-PEG16-Boc: A Step-by-Step Guide for Laboratory Professionals
For Immediate Action in Case of a Spill:
-
Evacuate and Isolate: Immediately clear the area of all personnel. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Cleanup:
-
Do NOT use metal tools (e.g., spatulas) for cleanup to avoid the formation of shock-sensitive metal azides.[1] Use plastic or non-sparking tools.
-
Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[2]
-
Do NOT use halogenated solvents (e.g., dichloromethane, chloroform) for cleanup, as this can form explosive di- and tri-azidomethane.[2]
-
Collect all contaminated materials (absorbent, gloves, etc.) in a clearly labeled, dedicated waste container for azide-containing waste.
-
Introduction
Azido-PEG16-Boc is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery research. Its proper handling and disposal are critical to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, addressing the distinct hazards associated with its azide functional group and the general considerations for its polyethylene glycol (PEG) and tert-butyloxycarbonyl (Boc) components. The primary hazard of this compound stems from the azide group, which can form explosive compounds, particularly when in contact with acids or heavy metals.
Pre-Disposal Considerations and Safety Precautions
Before beginning any disposal procedure, it is imperative to adhere to the following safety protocols:
-
Consult Safety Data Sheet (SDS): Always review the manufacturer-specific SDS for this compound, if available.
-
Personal Protective Equipment (PPE): A complete set of PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Designated Area: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
-
Avoid Incompatibilities: Keep this compound and its waste away from acids, heavy metals (including lead and copper pipes), and halogenated solvents.[2][3]
-
Use Non-Metal Tools: Employ plastic, glass, or ceramic spatulas and tools to handle the compound and its waste.[1]
Step-by-Step Disposal Procedures
The recommended procedure for the disposal of this compound involves chemical inactivation of the azide group followed by disposal as chemical waste. Direct disposal of the active azide compound is strongly discouraged.
Method 1: Chemical Quenching of the Azide Group
This is the preferred method for rendering the waste non-hazardous before disposal. The azide group can be reduced to a more stable amine.
Experimental Protocol:
-
Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size, equipped with a magnetic stirrer.
-
Dissolution: Dissolve the this compound waste in a suitable solvent. A common choice is an alcohol such as ethanol or isopropanol.
-
Reduction: While stirring, slowly add a reducing agent. A common and effective method is the Staudinger reaction using triphenylphosphine. Add triphenylphosphine in a 1.1 to 1.5 molar excess relative to the azide.
-
Reaction: Allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic azide peak around 2100 cm⁻¹). The reaction is typically complete within a few hours.
-
Waste Collection: Once the reaction is complete, the resulting solution, now containing the more stable amine, should be collected in a clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Final Disposal: The container should be sealed and disposed of through your institution's hazardous waste management program.
Method 2: Direct Disposal of Small Quantities
For very small quantities (typically in the milligram range), direct disposal may be permissible, but only if your institution's environmental health and safety (EHS) office approves.
Procedure:
-
Segregation: Collect the this compound waste in a dedicated, clearly labeled waste container. The label must explicitly state "Azide-Containing Waste."[2]
-
Avoid Contamination: Ensure that no incompatible materials, especially acids or metals, are added to this container.[2]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Institutional Pickup: Arrange for the disposal of the container through your institution's hazardous waste program. Never pour azide-containing waste down the drain, as it can react with metal plumbing to form explosive metal azides.[3]
Waste Stream Management
Proper segregation and labeling of waste are crucial for safe disposal.
| Waste Type | Container Type | Labeling Requirements | Disposal Route |
| Solid this compound | Sealed, non-metal container | "Hazardous Waste: Organic Azide, Solid" | Institutional Hazardous Waste Program |
| Liquid this compound | Sealed, non-metal, solvent-compatible bottle | "Hazardous Waste: Organic Azide, Liquid" (list solvent) | Institutional Hazardous Waste Program |
| Contaminated Labware | Puncture-resistant container | "Hazardous Waste: Azide-Contaminated Sharps/Labware" | Institutional Hazardous Waste Program |
| Quenched Reaction Mixture | Sealed, solvent-compatible bottle | "Hazardous Waste: Treated Amine Compound" (list contents) | Institutional Hazardous Waste Program |
Logical Workflow for Disposal Decision
Caption: Decision workflow for this compound disposal.
Signaling Pathway of Azide Hazard
This diagram illustrates the pathways leading to hazardous situations when handling azides.
Caption: Hazard pathways for organic azides.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Azido-PEG16-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, operational, and disposal information for handling Azido-PEG16-Boc. The procedures outlined are based on established best practices for managing organic azides and PEGylated compounds to ensure laboratory safety and experimental integrity.
I. Hazard Assessment and Data
Summary of Key Information (Based on Analogous Compounds)
| Parameter | Information | Citation |
| Primary Hazards | Potentially explosive; sensitive to heat, shock, and friction. Toxic if inhaled, ingested, or absorbed through the skin. | [2][4] |
| Thermal Stability | Generally, organic azides can decompose with energy input from heat or light. Higher carbon-to-nitrogen ratios tend to increase stability. | [1][3] |
| Storage | Store at -20°C in a tightly sealed, light-protected container. Avoid contact with acids, metals, and oxidizing agents. | [4][5] |
| Toxicity | The azide moiety is generally stable but should be handled with care, especially at high concentrations. The PEG backbone is non-toxic. | [5] |
| Solubility | The PEG chain enhances solubility in aqueous and many organic solvents. | [6] |
II. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. | Provides a robust barrier against skin contact. |
| Eye Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and potential energetic decomposition. |
| Body Protection | Flame-resistant lab coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. | Protects against inhalation of any potential aerosols or vapors. |
| Foot Protection | Closed-toe shoes. | Prevents exposure from spills. |
III. Operational Plan: Step-by-Step Handling Protocol
All handling of this compound must be conducted within a certified chemical fume hood.
1. Preparation:
-
Designate a specific area within the chemical fume hood for handling the compound.
-
Ensure all necessary PPE is worn correctly.
-
Cover the work surface with disposable plastic-backed absorbent pads.
-
Have all necessary equipment (non-metal spatulas, glassware, etc.) and reagents prepared and within reach.
2. Weighing and Reconstitution:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use non-metallic (e.g., ceramic or plastic) spatulas for weighing and transfer to avoid potential reaction with the azide.[4]
-
Weigh the desired amount of the compound in a tared vial.
-
Slowly add the desired solvent to the solid to avoid aerosolization. The PEG chain enhances solubility in a variety of solvents.[6]
3. Experimental Use:
-
Keep all containers of this compound tightly sealed when not in use.
-
Avoid heating the compound unless a thorough thermal stability analysis has been performed.[1]
-
Do not use ground glass joints, as the friction can be a source of energy for decomposition.[4]
-
If conducting reactions, be mindful of incompatibilities. Avoid strong acids, which can form highly toxic and explosive hydrazoic acid.[4] Also avoid heavy metals, which can form explosive metal azide salts.[4]
4. Spill and Emergency Procedures:
-
Spill: In case of a small spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite or sand). Collect the contaminated material into a designated hazardous waste container.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
In all cases of exposure or large spills, seek immediate medical attention and inform your institution's environmental health and safety department.
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, absorbent pads, pipette tips, and empty containers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams, especially acidic waste.
-
Disposal Method: Under no circumstances should azide-containing waste be poured down the drain. Azides can react with metals in the plumbing, such as lead and copper, to form highly explosive metal azides.[4] All waste must be disposed of through your institution's hazardous waste management program.
V. Experimental Workflow Visualization
The following diagram illustrates the key steps and safety precautions for handling this compound.
Caption: Safe handling workflow for this compound.
References
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